Dicyclohexyl(trifluoromethanesulfonyloxy)borane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
dicyclohexylboranyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BF3O3S/c15-13(16,17)21(18,19)20-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVDLYBQGQLANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449839 | |
| Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449839 | |
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Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145412-54-0 | |
| Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00449839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |
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Foundational & Exploratory
Dicyclohexyl(trifluoromethanesulfonyloxy)borane: A Comprehensive Technical Guide for Advanced Organic Synthesis
Introduction: The Strategic Advantage of Dicyclohexylboron Triflate in Stereocontrolled Carbon-Carbon Bond Formation
Dicyclohexyl(trifluoromethanesulfonyloxy)borane, commonly referred to as dicyclohexylboron triflate (Cy₂BOTf), is a powerful and highly selective reagent in the arsenal of the modern synthetic organic chemist. Its prominence stems from its exceptional ability to generate boron enolates from carbonyl compounds, which are pivotal intermediates for stereoselective aldol reactions.[1] The bulky dicyclohexyl groups attached to the boron atom play a crucial role in dictating the stereochemical outcome of these reactions, making Cy₂BOTf an indispensable tool for the precise construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and natural products.[2] This guide provides an in-depth examination of the chemical properties, synthesis, and applications of dicyclohexylboron triflate, offering researchers and drug development professionals a comprehensive resource to effectively leverage this reagent in their synthetic endeavors.
Core Chemical and Physical Properties
Dicyclohexylboron triflate is a white to light yellow crystalline solid that is sensitive to air and moisture.[3][4] Its high reactivity is a direct consequence of the powerful electron-withdrawing trifluoromethanesulfonate (triflate) group, which renders the boron atom highly Lewis acidic. This strong Lewis acidity is the cornerstone of its utility in organic synthesis.[5]
| Property | Value | Source(s) |
| CAS Number | 145412-54-0 | [6][7] |
| Molecular Formula | C₁₃H₂₂BF₃O₃S | [3][6] |
| Molecular Weight | 326.18 g/mol | [6][8] |
| Appearance | White to light yellow/orange powder or crystal | [3][9] |
| Melting Point | 59-65 °C | [4][10] |
| Purity | >95.0% (by NMR) | [3][9] |
| Synonyms | Dicyclohexylboron Triflate, Cy₂BOTf, Trifluoromethanesulfonic Acid Dicyclohexylboryl Ester | [3][7] |
Mechanism of Action: The Art of Stereoselective Enolate Formation
The primary application of dicyclohexylboron triflate lies in its ability to facilitate the formation of boron enolates from ketones, esters, and other carbonyl compounds in a highly stereoselective manner.[1] The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
The causality behind this selectivity is rooted in the steric bulk of the dicyclohexyl groups. When a carbonyl compound is deprotonated by the amine, the resulting enolate can exist as either the (E)- or (Z)-isomer. The boron triflate then traps this enolate. Due to non-bonded steric interactions between the bulky dicyclohexyl groups and the substituents on the enolate, the formation of one geometric isomer is overwhelmingly favored. Specifically, for many common substrates, dicyclohexylboron triflate preferentially generates the (E)-enolate, which subsequently leads to the formation of anti-aldol products via a chair-like Zimmerman-Traxler transition state.[2][11]
Caption: Stereoselective aldol reaction pathway mediated by Cy₂BOTf.
This controlled formation of a specific enolate isomer is the key to the high diastereoselectivity observed in subsequent aldol reactions. The bulky cyclohexyl groups effectively act as stereochemical gatekeepers, directing the incoming aldehyde to one face of the enolate within the constrained transition state.
Applications in Asymmetric Synthesis
The ability to reliably generate anti-aldol products makes dicyclohexylboron triflate a valuable reagent in asymmetric synthesis.[2] This methodology is particularly powerful when using chiral auxiliaries or chiral carbonyl compounds, allowing for the synthesis of enantiomerically enriched products.
Key Applications:
-
Asymmetric Aldol Reactions: The boron-mediated asymmetric aldol reaction is a cornerstone for constructing anti β-hydroxy-α-methyl carbonyl units, which are common motifs in polyketide natural products.[1]
-
Synthesis of Complex Molecules: Cy₂BOTf has been employed in the total synthesis of numerous complex molecules, including pharmaceuticals and agrochemicals, where precise control of stereochemistry is paramount.[4]
-
Lewis Acid Catalysis: Beyond enolate formation, its strong Lewis acidity allows it to be used as a catalyst for various other organic transformations, such as Friedel-Crafts reactions and Diels-Alder cycloadditions.[5]
Experimental Protocol: Synthesis of Dicyclohexylboron Triflate
The following is a well-established procedure for the synthesis of dicyclohexylboron triflate, adapted from Organic Syntheses.[1] This two-step process involves the initial formation of dicyclohexylborane followed by its reaction with trifluoromethanesulfonic acid.
Caution: This procedure involves pyrophoric and corrosive reagents and should only be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Preparation of Dicyclohexylborane
-
To an oven-dried, 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum, add cyclohexene (33.4 mL, 0.33 mol) and dry diethyl ether (100 mL) under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (16.6 mL, 0.16 mol) dropwise over 30 minutes with vigorous stirring.
-
Continue stirring the reaction mixture at 0 °C for 3 hours. A white solid (dicyclohexylborane) will precipitate.
-
Allow the solid to settle, and then carefully remove the supernatant via a syringe or cannula.
-
Dry the residual solid under reduced pressure to yield dicyclohexylborane (typically 92-99% yield), which is used directly in the next step without further purification.
Step 2: Formation of Dicyclohexylboron Triflate
-
Suspend the freshly prepared dicyclohexylborane in 100 mL of dry hexane in an oven-dried flask under a nitrogen atmosphere.
-
CAUTION: Highly exothermic reaction. Slowly add trifluoromethanesulfonic acid (24.0 g, 0.16 mol) dropwise via a glass syringe over 30 minutes at room temperature with constant, vigorous stirring. Vigorous gas (hydrogen) evolution will occur. The solid will gradually dissolve, and the solution will typically develop a yellow-orange color.
-
Continue stirring at room temperature for 1 hour after the addition is complete.
-
Allow the mixture to stand for 1-2 hours without stirring. A semi-solid phase may separate.
-
Transfer the upper hexane layer via cannula to a dry, 250-mL round-bottomed flask.
-
Store the flask in a -20 °C freezer for 36 hours to induce crystallization.
-
Collect the large crystals that form by transferring the mother liquor to another flask via cannula.
-
Dry the crystals under reduced pressure at 0 °C for 5 hours to obtain dicyclohexylboron triflate (typical yield: 78-92%).
Spectroscopic Data for Characterization: [1]
-
¹H NMR (400 MHz, CDCl₃) δ: 1.67 (m, 10 H), 1.19 (m, 12 H)
-
¹³C NMR (100 MHz, CDCl₃) δ: 118.3 (q, J = 316 Hz), 30.5, 26.9, 26.6, 26.5
-
¹¹B NMR (115 MHz, hexane/C₆D₆) δ: 59.2 (br s)
Handling and Safety
Dicyclohexylboron triflate is a hazardous chemical that requires careful handling.
-
Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[7][8] It is also corrosive.
-
Precautions: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8 °C).[12] A solution in hexane is reasonably stable under these conditions.[1]
-
Spills: In case of a spill, avoid generating dust. Carefully take up the material and dispose of it as hazardous waste.[13]
Conclusion
This compound is a premier reagent for stereocontrolled synthesis, offering a reliable and highly selective method for the formation of boron enolates and the subsequent construction of anti-aldol adducts. Its efficacy is derived from the sterically demanding dicyclohexyl groups, which provide a predictable and robust platform for controlling stereochemistry. By understanding the underlying mechanistic principles and adhering to proper handling procedures, researchers can effectively utilize this powerful tool to advance the synthesis of complex, stereochemically rich molecules in pharmaceutical and chemical research.
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Soderquist, J. A., & Negron, A. (1998). Dicyclohexylboron trifluoromethanesulfonate. Organic Syntheses, Coll. Vol. 9, 95. Retrieved from [Link][1]
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Thomas, A. Y., Walls III, T. L., Nelson, B. N., Primeaux, S. W., & Chanda, P. B. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 86(9), 6184–6194. Retrieved from [Link][2]
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A Senior Application Scientist's Guide to the Synthesis and Characterization of Dicyclohexylboron Triflate
Abstract
Dicyclohexylboron triflate (Cy₂BOTf) is a powerful and sterically hindered reagent, indispensable in modern organic synthesis for its ability to facilitate highly stereoselective carbon-carbon bond formations.[1][2][3] Its primary application lies in the generation of boron enolates from carbonyl compounds, which are key intermediates in asymmetric aldol reactions.[1][4][5] This technical guide provides a comprehensive overview of the reliable synthesis of dicyclohexylboron triflate, detailed characterization protocols, and critical insights into its handling and application. The methodologies described herein are grounded in well-established, peer-reviewed procedures to ensure reproducibility and safety.
Introduction: The Strategic Importance of Dicyclohexylboron Triflate
In the landscape of stereocontrolled synthesis, the aldol reaction remains a cornerstone for constructing complex molecular architectures, particularly those containing β-hydroxy carbonyl motifs prevalent in natural products and pharmaceuticals.[2] The stereochemical outcome of this reaction is profoundly influenced by the geometry of the enolate intermediate. Boron enolates, generated through the reaction of a carbonyl compound with a dialkylboron triflate, offer a superior level of geometric control compared to their alkali metal counterparts (e.g., lithium enolates).
Dicyclohexylboron triflate is particularly valued for its bulky cyclohexyl groups. This steric hindrance plays a crucial role in directing the enolization process, leading to high levels of diastereoselectivity in subsequent aldol additions.[2][3] Understanding the synthesis and properties of this reagent is therefore fundamental for any researcher aiming to leverage its synthetic potential. This guide is designed to provide both the practical "how" and the mechanistic "why" behind the preparation and use of this critical reagent.
Synthesis Pathway: A Two-Stage Approach
The most robust and widely adopted synthesis of dicyclohexylboron triflate is a two-step process starting from readily available commercial materials.[1] The overall workflow involves the hydroboration of cyclohexene to form the dicyclohexylborane intermediate, which is then converted to the final product by reaction with trifluoromethanesulfonic acid.
Figure 1: Overall workflow for the synthesis of Dicyclohexylboron Triflate.
Step 1: Preparation of Dicyclohexylborane (Cy₂BH)
The synthesis begins with the hydroboration of cyclohexene using borane-dimethyl sulfide complex (BMS).[1]
-
Reaction: 2 (C₆H₁₀) + BH₃·S(CH₃)₂ → (C₆H₁₁)₂BH + S(CH₃)₂
-
Causality: BMS is chosen as the borane source due to its stability and ease of handling compared to gaseous diborane. The reaction stoichiometry is critical; two equivalents of cyclohexene are used per equivalent of borane to ensure the formation of the dialkylborane. The reaction is conducted at 0 °C to control the exothermicity of the hydroboration and to favor the formation of the desired dicyclohexylborane over the trialkylborane.[1] The product, dicyclohexylborane, conveniently precipitates from the diethyl ether solvent as a white solid, which simplifies its isolation.[1]
Step 2: Conversion to Dicyclohexylboron Triflate (Cy₂BOTf)
The isolated dicyclohexylborane is subsequently reacted with trifluoromethanesulfonic acid (triflic acid, TfOH).[1]
-
Reaction: (C₆H₁₁)₂BH + CF₃SO₃H → (C₆H₁₁)₂B-OSO₂CF₃ + H₂
-
Causality: This step involves the protonolysis of the boron-hydride bond by the highly acidic triflic acid, which results in the evolution of hydrogen gas and the formation of the boron triflate.[1] This reaction is highly exothermic. A critical, field-proven insight is that the addition of triflic acid should be performed slowly at room temperature rather than in an ice bath.[1] Cooling can lead to an accumulation of unreacted triflic acid, creating a risk of a sudden, uncontrolled reaction. Performing the addition at room temperature ensures that the acid reacts immediately upon addition, allowing for better control over the vigorous gas evolution and heat generation.[1] The final product is then purified by crystallization from hexane.[1]
Detailed Experimental Protocol
This protocol is adapted from a verified procedure in Organic Syntheses and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[1]
A. Preparation of Dicyclohexylborane
-
To an oven-dried 250-mL round-bottomed flask equipped with a magnetic stir bar and septum under a nitrogen atmosphere, add cyclohexene (33.4 mL, 0.33 mol) and dry diethyl ether (100 mL).[1]
-
Cool the flask to 0 °C using an ice-water bath.
-
Add borane-dimethyl sulfide complex (16.6 mL, 0.16 mol) dropwise over 30 minutes with stirring.[1]
-
Stir the resulting white slurry at 0 °C for 3 hours.
-
Cease stirring and allow the solid dicyclohexylborane to settle.
-
Carefully remove the supernatant solvent via syringe or cannula.
-
Dry the residual white solid under reduced pressure to yield dicyclohexylborane (typically 92-99% yield), which is used immediately in the next step without further purification.[1]
B. Preparation of Dicyclohexylboron Triflate
-
Suspend the freshly prepared dicyclohexylborane in dry hexane (100 mL) in a flask under a nitrogen atmosphere.[1]
-
Add trifluoromethanesulfonic acid (24.0 g, 0.16 mol) dropwise via syringe over 30 minutes at room temperature with vigorous stirring. Caution: Vigorous hydrogen gas evolution and significant heat generation will occur.[1] The solid will gradually dissolve.
-
Continue stirring at room temperature for 1 hour after the addition is complete.
-
Allow the mixture to stand for 1-2 hours, during which a small semi-solid phase may separate.
-
Transfer the upper hexane layer via cannula to a dry flask and store it in a freezer at -20 °C for 36 hours to induce crystallization.[1]
-
Collect the large crystals by transferring the mother liquor to another flask via cannula.
-
Dry the crystals under reduced pressure at 0 °C for 5 hours. This first crop typically yields about 78% of the product.[1]
-
The mother liquor can be concentrated and recrystallized to provide a second crop, increasing the total yield to over 90%.[1]
-
The final product can be dissolved in a calculated amount of dry hexane to create a stable 1.0 M stock solution for storage at ~4 °C under nitrogen.[1]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized dicyclohexylboron triflate. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy.
Figure 2: Chemical Structure of Dicyclohexylboron Triflate (Cy₂BOTf).
Physical and Spectroscopic Properties
The following table summarizes key identification parameters for dicyclohexylboron triflate.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂BF₃O₃S | [6][7] |
| Molecular Weight | 326.18 g/mol | [7] |
| Appearance | White crystalline solid | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ: 1.67 (m, 10H), 1.19 (m, 12H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 118.3 (q, J=316 Hz), 30.5, 26.9, 26.6, 26.5 | [1] |
| ¹¹B NMR (115 MHz, Hexane/C₆D₆) | δ: 59.2 (broad singlet) | [1] |
Interpretation of Characterization Data
-
¹H NMR: The proton NMR spectrum is relatively simple, showing broad multiplets corresponding to the protons of the two cyclohexyl rings. The complexity arises from the overlapping signals of the axial and equatorial protons.
-
¹³C NMR: The carbon spectrum displays distinct signals for the cyclohexyl carbons. The most notable feature is the quartet at 118.3 ppm with a large coupling constant (J = 316 Hz), which is characteristic of the trifluoromethyl (CF₃) carbon coupled to three fluorine atoms.
-
¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing organoboron compounds.[8][9][10] A single, broad resonance around 59 ppm is indicative of a tricoordinate boron atom bonded to two carbons and one oxygen, confirming the formation of the desired borinate ester structure.[1] The broadness of the signal is due to the quadrupolar nature of the boron nucleus.
-
¹⁹F NMR: While not always reported in standard procedures, ¹⁹F NMR can be used as a complementary technique.[11][12] It would show a single resonance for the three equivalent fluorine atoms of the triflate group, confirming its incorporation.
Safety, Handling, and Storage
Hazard Profile:
-
Dicyclohexylboron triflate is classified as corrosive and causes severe skin burns and eye damage.[6]
-
It is also harmful if swallowed .[6]
-
The precursors are also hazardous: Borane-dimethyl sulfide complex is volatile and has a foul smell, while trifluoromethanesulfonic acid is highly corrosive.[1]
Handling:
-
All manipulations must be conducted in a well-ventilated chemical fume hood.
-
Use of personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.
-
The synthesis involves air- and moisture-sensitive compounds. All glassware must be oven-dried, and all operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[1]
Storage:
-
Solid dicyclohexylboron triflate should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
-
For practical use, a 1.0 M solution in dry hexane is reasonably stable when stored at approximately 4 °C under nitrogen.[1] Upon prolonged cold storage, the product may crystallize out of solution but can be redissolved by warming to room temperature with stirring before use.[1]
References
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Abiko, A. (2002). Dicyclohexylboron trifluoromethanesulfonate. Organic Syntheses, 79, 103. [Link]
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Abiko, A. (2002). ANTI-SELECTIVE BORON-MEDIATED ASYMMETRIC ALDOL REACTION OF CARBOXYLIC ESTERS: SYNTHESIS OF (2S, 3R)-2,4-DIMETHYL-1,3-PENTANEDIOL. Organic Syntheses, 79, 116. [Link]
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Waldecker, B., Kafuta, K., & Alcarazo, M. (2018). Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate. Organic Syntheses, 95, 351-367. [Link]
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National Center for Biotechnology Information (n.d.). Dicyclohexyl(trifluoromethanesulfonyloxy)borane. PubChem Compound Database. Retrieved from [Link]
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Ho, T.-L., Fieser, M., et al. (2006). Dicyclohexylboron triflate. Fieser and Fieser's Reagents for Organic Synthesis. [Link]
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Ladds, M. J., Arnold, A. E., & Black, I. M. (2020). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied Microbiology and Biotechnology, 104(12), 5345–5355. [Link]
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
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Thomas, A. Y., Walls, T. L., Nelson, B. N., Primeaux, S. W., & Chanda, P. B. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 86(9), 6184-6194. [Link]
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Wang, J., et al. (2022). 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. Angewandte Chemie International Edition, 61(51), e202212345. [Link]
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Westcott, S. A., et al. (2018). The solid state ¹¹B NMR spectra of a range of different materials... ResearchGate. [Link]
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Pell, A. J., & Stebbins, J. F. (2006). Three-Coordinated Boron-11 Chemical Shifts in Borates. Chemistry of Materials, 18(16), 3745-3752. [Link]
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California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Retrieved from [Link]
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The Mechanism of Action of Dicyclohexylboron Triflate as a Lewis Acid: A Guide for Researchers
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Enduring Power of Lewis Acidity in Synthesis
In the landscape of modern organic synthesis, the quest for precise control over chemical reactivity and stereochemistry is paramount. Lewis acid catalysis stands as a cornerstone of this endeavor, providing a powerful means to activate substrates and guide reaction pathways.[1] Among the arsenal of Lewis acids available to the synthetic chemist, organoboron compounds hold a special place due to the inherent electron deficiency of the boron atom. Boron's vacant p-orbital makes it a potent electron pair acceptor, enabling it to modulate the reactivity of a vast array of functional groups.[2][3][4] While simple boron trihalides are effective, their utility can be hampered by their high reactivity and moisture sensitivity.[4] This has driven the development of more sophisticated organoboron reagents, where the steric and electronic properties are finely tuned for specific applications.
This guide delves into the mechanism and application of one such reagent: dicyclohexylboron triflate (Cy₂BOTf). We will explore how its unique structural attributes—a highly electrophilic boron center, bulky cyclohexyl groups, and a superlative triflate leaving group—converge to make it an indispensable tool for the stereocontrolled formation of carbon-carbon bonds, particularly in the context of the aldol reaction.
Section 1: Dissecting the Reagent: The Structural Anatomy of Dicyclohexylboron Triflate
To understand the function of dicyclohexylboron triflate, we must first appreciate its structure. The molecule's reactivity is not the result of a single feature, but rather the synergistic interplay of its three key components.
-
The Boron Center : As a Group 13 element, the boron atom in Cy₂BOTf is trigonal planar in its ground state and possesses a vacant p-orbital perpendicular to the plane of its substituents. This orbital is the locus of its Lewis acidity, eagerly seeking to accept a pair of electrons from a Lewis base, such as the oxygen atom of a carbonyl group.[4]
-
The Dicyclohexyl Groups : These two bulky alkyl groups are not mere spectators. Their significant steric demand is a critical design element that profoundly influences the transition states of the reactions it mediates. As we will see, this steric hindrance is the primary tool for dictating the geometry of the boron enolates it generates, thereby controlling the stereochemical outcome of subsequent reactions.[5][6]
-
The Triflate Group (OTf) : The trifluoromethanesulfonate group is one of the best leaving groups in organic chemistry. Its exceptional ability to stabilize a negative charge is due to the powerful inductive effect of the three fluorine atoms and the resonance delocalization of the charge across the three sulfonyl oxygens. This makes the B-OTf bond highly labile. In the context of Cy₂BOTf's mechanism, the triflate does not merely depart; it plays a crucial, albeit temporary, role as a counter-ion that facilitates the overall transformation.[5] The hemilabile nature of the triflate anion is key to the high reactivity of the boron center.[7]
Below is a summary of the key properties of Dicyclohexylboron Triflate:
| Property | Value |
| Chemical Formula | C₁₃H₂₂BF₃O₃S |
| Molecular Weight | 326.18 g/mol |
| CAS Number | 145412-54-0[8] |
| Appearance | Solid |
| Melting Point | 59-65 °C[9] |
| Storage Temperature | 2-8°C |
Section 2: The Core Mechanism: Stereoselective Generation of Boron Enolates
The principal application of dicyclohexylboron triflate in organic synthesis is the regioselective and stereoselective generation of boron enolates from carbonyl compounds like ketones, esters, and thioesters.[10][11] This transformation is the prelude to highly controlled aldol additions. The mechanism proceeds through a well-defined, base-mediated pathway.
-
Activation : The Lewis acidic boron center of Cy₂BOTf coordinates to the Lewis basic oxygen atom of the carbonyl substrate. This activation polarizes the C=O bond and increases the acidity of the α-protons.
-
Deprotonation : A sterically hindered tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂NEt), selectively removes a proton from the α-carbon.
-
Enolate Formation : The resulting enolate attacks the boron center, displacing the triflate anion to form the neutral boron enolate. The displaced triflate anion forms an ammonium triflate salt with the protonated amine base.
The Crux of Control: Directing Enolate Geometry
The true power of dialkylboron triflates lies in their ability to selectively generate either the (Z)- or (E)-enolate isomer. This geometric control is the foundation of stereoselective aldol reactions, as the enolate geometry directly translates to the relative stereochemistry of the aldol product.[10][12] For dicyclohexylboron triflate, the combination of its bulky cyclohexyl groups with a relatively small amine base like triethylamine (Et₃N) typically favors the formation of the (E)-enolate, which leads to anti-aldol products.[6][13]
This selectivity is rationalized by considering the steric interactions in the transition state of the deprotonation step. The system seeks to minimize non-bonded interactions between the substituents on the carbonyl compound (R'), the bulky cyclohexyl groups on the boron, and the incoming base. In a simplified model for ketone enolization, the transition state leading to the (E)-enolate avoids a severe steric clash between the R' group and a cyclohexyl group, making it the lower energy pathway.
A study on methyl arylacetates demonstrated this principle effectively: the combination of Cy₂BOTf and Et₃N at low temperatures selectively yields anti-aldol products, which arises from the preferential formation of the corresponding (E)-boron enolate.[6][13] Conversely, using a less bulky boron reagent (like dibutylboron triflate) with a bulkier base was required to favor the syn-aldol product.[6][13]
Section 3: Application in the Asymmetric Aldol Reaction
The boron-mediated aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with high levels of diastereoselectivity.[12] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state.
The key features of this model are:
-
The short boron-oxygen bonds create a tight, compact, and well-organized transition state.[5][12]
-
The aldehyde substrate preferentially adopts a conformation where its substituent (R''') occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions.
-
The geometry of the enolate dictates the relative stereochemistry of the newly formed stereocenters.
A (Z)-enolate , where the R' and OBn groups are cis, leads to the syn-aldol product. A (E)-enolate , where the R' and OBn groups are trans, leads to the anti-aldol product.
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Spectroscopic Profile of Dicyclohexylboron Triflate: A Technical Guide for Researchers
Abstract
Dicyclohexylboron triflate (Cy₂BOTf) is a powerful and sterically hindered Lewis acid pivotal in modern organic synthesis, particularly for the stereoselective formation of Z-enolates in aldol reactions.[1] A thorough understanding of its structural and electronic properties, as revealed by spectroscopic analysis, is paramount for its effective application and for the characterization of reaction intermediates and products. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dicyclohexylboron triflate, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Synthetic Utility of Dicyclohexylboron Triflate
Dicyclohexylboron triflate is a key reagent in stereocontrolled carbon-carbon bond formation. Its bulky cyclohexyl groups and the highly electron-withdrawing trifluoromethanesulfonate (triflate) group create a unique chemical environment that favors the formation of specific enolate geometries, thereby influencing the stereochemical outcome of subsequent reactions.[1] The triflate leaving group's stability also enhances the reagent's reactivity. A precise understanding of its spectroscopic signature is crucial for confirming its purity and for mechanistic studies of the reactions in which it is employed.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to visualize the molecule's structure.
Molecular Formula: C₁₃H₂₂BF₃O₃S
Molecular Weight: 326.18 g/mol
Appearance: White to light yellow or light orange powder or crystal.[2]
Caption: Chemical structure of dicyclohexylboron triflate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of dicyclohexylboron triflate. The combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecule's carbon-hydrogen framework and the electronic environment of the boron center.
NMR Spectroscopic Data Summary
The following table summarizes the experimental NMR data for dicyclohexylboron triflate.
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) / Hz | Assignment |
| ¹H | CDCl₃ | 1.67 | m | 10H (Cyclohexyl CH₂) |
| 1.19 | m | 12H (Cyclohexyl CH₂) | ||
| ¹³C | CDCl₃ | 118.3 | q, J = 316 | CF₃ |
| 30.5 | Cyclohexyl CH | |||
| 26.9 | Cyclohexyl CH₂ | |||
| 26.6 | Cyclohexyl CH₂ | |||
| 26.5 | Cyclohexyl CH₂ | |||
| ¹¹B | hexane/C₆D₆ | 59.2 | br s | B |
Data sourced from Organic Syntheses Procedure.[3]
Interpretation of NMR Spectra
¹H NMR: The proton NMR spectrum is characterized by two broad multiplets in the aliphatic region, corresponding to the protons of the two cyclohexyl rings.[3] The complexity of these signals arises from the conformational rigidity of the cyclohexyl rings and the diastereotopic nature of the methylene protons. The integration of these signals confirms the presence of 22 protons, consistent with the molecular formula.
¹³C NMR: The carbon NMR spectrum provides a clearer picture of the carbon skeleton. The most downfield signal at 118.3 ppm is a quartet due to the coupling with the three fluorine atoms of the triflate group (J = 316 Hz).[3] The remaining signals in the upfield region correspond to the carbons of the cyclohexyl rings. The signal at 30.5 ppm is assigned to the methine carbon directly attached to the boron atom. The other signals represent the different methylene carbons of the cyclohexyl rings.
¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for characterizing organoboron compounds. Dicyclohexylboron triflate exhibits a broad singlet at approximately 59.2 ppm.[3] This chemical shift is characteristic of a tricoordinate boron atom bonded to two carbon atoms and one oxygen atom. The broadness of the signal is a result of the quadrupolar nature of the ¹¹B nucleus. The downfield shift, when compared to tetracoordinate boron species, is indicative of the empty p-orbital on the boron atom, which is a key feature of its Lewis acidity.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2930 - 2850 | C-H stretching | Cyclohexyl |
| 1450 | C-H bending | Cyclohexyl |
| ~1380 | B-C stretching | Dicyclohexylboron |
| 1250 - 1280 | S=O asymmetric stretching | Triflate |
| 1150 - 1170 | C-F stretching | Triflate |
| 1030 | S=O symmetric stretching | Triflate |
| ~760 | C-F bending | Triflate |
Predicted bands based on characteristic group frequencies.[4][5]
Rationale for Predicted IR Absorptions
The IR spectrum of dicyclohexylboron triflate is expected to be dominated by the absorptions of the cyclohexyl and triflate moieties.
-
Cyclohexyl Group: Strong C-H stretching vibrations are expected in the 2850-2930 cm⁻¹ region, and C-H bending (scissoring) vibrations around 1450 cm⁻¹.[5]
-
Triflate Group: The triflate group will give rise to several strong and characteristic bands. The asymmetric and symmetric S=O stretching vibrations are anticipated around 1250-1280 cm⁻¹ and 1030 cm⁻¹, respectively.[4] Strong absorptions corresponding to C-F stretching are also expected in the 1150-1170 cm⁻¹ region.[4]
-
Boron-Carbon Bond: The B-C stretching vibration is expected to appear around 1380 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a molecule. While a published mass spectrum for dicyclohexylboron triflate is not available, the likely fragmentation pathways can be postulated based on the structure and general principles of mass spectrometry.
Predicted Fragmentation Pathways
Upon ionization in the mass spectrometer, the molecular ion [C₁₃H₂₂BF₃O₃S]⁺ (m/z = 326.18) is expected to be formed. Due to its energetic instability, it will likely undergo fragmentation.
-
Loss of a Cyclohexyl Radical: A primary fragmentation pathway is the cleavage of a boron-carbon bond to lose a cyclohexyl radical (•C₆H₁₁), resulting in a fragment ion at m/z = 243. [C₁₂H₂₂B]⁺-OTf → [C₆H₁₁BOTf]⁺ + •C₆H₁₁
-
Loss of a Cyclohexene Molecule: Another possibility is the elimination of a cyclohexene molecule (C₆H₁₀) via a rearrangement, leading to a fragment ion at m/z = 244.
-
Fragmentation of the Triflate Group: The triflate group can also fragment. Loss of the SO₃CF₃ radical would lead to the dicyclohexylboron cation [B(C₆H₁₁)₂]⁺ at m/z = 177. Cleavage of the C-S bond in the triflate moiety could result in the loss of a •CF₃ radical, although this is generally less common. The CF₃⁺ ion itself is often observed at m/z = 69 in the mass spectra of trifluoromethyl-containing compounds.[6]
-
Further Fragmentation of the Cyclohexyl Ring: The cyclohexyl rings themselves can undergo further fragmentation, leading to a complex pattern of smaller ions.
Caption: Predicted major fragmentation pathways for dicyclohexylboron triflate.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of dicyclohexylboron triflate.
Synthesis of Dicyclohexylboron Triflate
This procedure is adapted from Organic Syntheses.[3]
-
Preparation of Dicyclohexylborane: In an oven-dried, nitrogen-flushed flask, cyclohexene is dissolved in dry diethyl ether and cooled to 0 °C. Borane-dimethyl sulfide complex is added dropwise with stirring. The reaction mixture is stirred at 0 °C for 3 hours. The solid dicyclohexylborane is isolated by removing the supernatant and drying under reduced pressure.
-
Formation of the Triflate: The prepared dicyclohexylborane is suspended in dry hexane at 0 °C under a nitrogen atmosphere. Trifluoromethanesulfonic acid is added dropwise over 30 minutes. Vigorous gas evolution is observed as the solid dissolves.
-
Workup and Isolation: The reaction mixture is stirred at room temperature for 1 hour. The mixture is then allowed to stand, and the top layer is transferred to a separate flask and cooled to -20 °C to induce crystallization. The crystalline dicyclohexylboron triflate is collected by filtration and dried under reduced pressure.
Spectroscopic Sample Preparation
-
NMR Spectroscopy: A small amount of dicyclohexylboron triflate (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The analysis should be performed promptly due to the moisture sensitivity of the compound.
-
IR Spectroscopy (ATR): A small amount of the solid dicyclohexylboron triflate is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Mass Spectrometry (Direct Infusion ESI): A dilute solution of dicyclohexylboron triflate is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) and infused directly into the electrospray ionization (ESI) source of the mass spectrometer.
Conclusion
The spectroscopic data of dicyclohexylboron triflate provides a detailed electronic and structural map of this synthetically valuable reagent. The characteristic signals in the ¹H, ¹³C, and particularly the ¹¹B NMR spectra, are diagnostic for its formation and purity. While experimental IR and MS data are not widely published, a predictive analysis based on its constituent functional groups offers a reliable guide for its characterization. This comprehensive spectroscopic profile serves as an essential tool for chemists utilizing dicyclohexylboron triflate, enabling confident identification and a deeper understanding of its role in chemical transformations.
References
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ResearchGate. (n.d.). represents the IR spectra for pure ammonium triflate (NH 4 CF 3 SO 3 ). Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). DICYCLOHEXYLBORON TRIFLUOROMETHANESULFONATE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. Retrieved from [Link]
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National Institutes of Health. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Retrieved from [Link]
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ACS Publications. (n.d.). Mass Spectrometry in Boron Chemistry. Retrieved from [Link]
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MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Retrieved from [Link]
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Journal of the Chemical Society (Resumed). (1956). 481. Infrared spectra of boron compounds. Retrieved from [Link]
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NIST. (n.d.). Infrared spectra of the hydrated borates. Retrieved from [Link]
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DTIC. (1988). A Comparative Study of Dialkylboron Chlorides and Triflates for the Enolization of Ketones. The Controlled Stereospecific Synthe. Retrieved from [Link]
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DTIC. (n.d.). Major Effect of the Leaving Group in Dialkylboron Chlorides and Triflates in Controlling the Stereospecific Conversion of Ketone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. Retrieved from [Link]
-
Sci-Hub. (n.d.). Major effect of the leaving group in dialkylboron chlorides and triflates in controlling the stereospecific conversion of ketones into either [E]- or [Z]-enol borinates. Retrieved from [Link]
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NIST. (n.d.). Mass Spectra of Fluorocarbons. Retrieved from [Link]
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ResearchGate. (n.d.). Modeling of the structure and IR spectra of boron difluoride acetylacetonate and its halogen-substituted derivatives. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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A Technical Guide to the Lewis Acidity of Dicyclohexyl(trifluoromethanesulfonyloxy)borane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclohexyl(trifluoromethanesulfonyloxy)borane, commonly known as dicyclohexylboron triflate (Cy₂BOTf), is a powerful and sterically demanding Lewis acid with significant applications in modern organic synthesis. Its efficacy, particularly in stereoselective carbon-carbon bond formation, is a direct consequence of its pronounced electrophilicity. This guide provides a detailed examination of the Lewis acidity of Cy₂BOTf, grounding the discussion in its molecular structure, methods of quantification, and practical implications for chemical reactivity. We will explore the synthesis of this reagent, detail the experimental protocols for assessing its Lewis acidity, and illustrate its mechanistic role in key synthetic transformations.
Introduction: The Landscape of Boron Lewis Acidity
Lewis acids, defined as electron-pair acceptors, are fundamental reagents and catalysts in chemistry. Among them, organoboron compounds are exceptionally prominent due to the inherent electron deficiency of the boron atom, which possesses a vacant p-orbital. This electronic feature makes them potent electrophiles capable of activating Lewis basic substrates. The strength of a borane's Lewis acidity is not a fixed property; it is exquisitely tunable by modifying the electronic and steric nature of the substituents attached to the boron center.
The ability to quantify Lewis acidity is paramount for rational catalyst design and reaction optimization. A stronger Lewis acid can more effectively coordinate to a substrate, such as a carbonyl oxygen, thereby lowering the energy barrier for a subsequent transformation. However, excessive reactivity can lead to undesired side reactions. Consequently, a nuanced understanding and a quantitative scale are essential for predicting and controlling chemical outcomes. Several methods have been developed to this end, with NMR-based techniques such as the Gutmann-Beckett and Childs methods emerging as convenient and widely adopted standards.[1][2]
This compound stands out in this landscape. It combines two bulky cyclohexyl groups with a trifluoromethanesulfonyloxy (triflate) group, one of the most powerful electron-withdrawing leaving groups. This combination imparts a unique profile of high Lewis acidity and significant steric hindrance, making it an invaluable tool for stereocontrolled synthesis.
Reagent Profile and Synthesis
This compound is a white to light-orange crystalline powder.[3] Its structure features a central boron atom bonded to two cyclohexyl rings and the triflate group, creating a highly electrophilic boron center.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₂BF₃O₃S | [4] |
| CAS Number | 145412-54-0 | [4] |
| Molecular Weight | 326.18 g/mol | [4] |
| Synonyms | Dicyclohexylboron Triflate, Cy₂BOTf | [3] |
| Melting Point | 59-65°C | [5] |
| Storage | Refrigerator, under inert atmosphere | [5] |
Synthesis Protocol
The preparation of dicyclohexylboron triflate is typically a two-step process starting from cyclohexene.[6] The procedure requires strict anhydrous and anaerobic conditions due to the sensitivity of the borane intermediates to air and moisture.
Step 1: Synthesis of Dicyclohexylborane
-
To an oven-dried, 250-mL flask under a nitrogen atmosphere, add cyclohexene (0.33 mol) and 100 mL of dry diethyl ether.[6]
-
Cool the flask to 0°C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BMS, 0.16 mol) dropwise over 30 minutes with continuous stirring.[6]
-
Stir the resulting mixture at 0°C for 3 hours. A white solid, dicyclohexylborane, will precipitate.[7]
-
Allow the solid to settle, then carefully remove the supernatant via cannula.[6]
-
Dry the residual solid under vacuum to yield dicyclohexylborane, which is used directly in the next step.[6]
Step 2: Formation of Dicyclohexylboron Triflate
-
Suspend the solid dicyclohexylborane in 100 mL of dry hexane under nitrogen.[6]
-
Using a glass syringe, add trifluoromethanesulfonic acid (0.16 mol) dropwise over 30 minutes at room temperature with vigorous stirring.[6] Caution: This reaction is highly exothermic and evolves hydrogen gas. The addition must be slow to control the reaction rate.[6]
-
Continue stirring for 1 hour at room temperature. The solid will dissolve.
-
Allow the mixture to stand for 1-2 hours, during which a semi-solid phase may separate.
-
Transfer the upper hexane layer via cannula to a clean, dry flask and store at -20°C for 36 hours to induce crystallization.
-
Isolate the crystals and dry them under reduced pressure to yield dicyclohexylboron trifluoromethanesulfonate.[6]
Quantitative Assessment of Lewis Acidity
The potent Lewis acidity of Cy₂BOTf is inferred from its structure; the triflate group is an exceptionally strong σ-electron withdrawing group, which drastically reduces electron density at the boron center. To place this on a quantitative footing, experimental methods are required.
The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used NMR-based technique to determine a quantitative "Acceptor Number" (AN) for a Lewis acid.[1][8] It employs triethylphosphine oxide (Et₃PO) as a probe molecule. The Lewis basic oxygen of Et₃PO coordinates to the Lewis acid, causing a deshielding of the neighboring phosphorus atom. This results in a downfield shift of its ³¹P NMR resonance signal (Δδ³¹P).[9] The magnitude of this shift is directly proportional to the Lewis acidity.
The Acceptor Number is calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) where δₛₐₘₚₗₑ is the ³¹P chemical shift of the Et₃PO-Lewis acid adduct in a non-coordinating solvent like dichloromethane or benzene-d₆, and 41.0 ppm is the reference chemical shift of Et₃PO in hexane.[1]
Experimental Workflow: Gutmann-Beckett Titration
Caption: Workflow for Gutmann-Beckett Method.
Protocol: Gutmann-Beckett Determination
-
Preparation: In an inert atmosphere glovebox, prepare a solution of the Lewis acid (e.g., 0.05 M Cy₂BOTf) in a weakly coordinating deuterated solvent (e.g., CD₂Cl₂). Prepare a separate stock solution of triethylphosphine oxide (Et₃PO) in the same solvent.
-
Reference Spectrum: Acquire a ³¹P{¹H} NMR spectrum of a dilute solution of Et₃PO alone to establish the reference chemical shift.
-
Adduct Formation: To the Lewis acid solution in an NMR tube, add one equivalent of the Et₃PO stock solution.
-
Measurement: After allowing the solution to equilibrate, acquire a ³¹P{¹H} NMR spectrum. The new, downfield-shifted peak corresponds to the LA-Et₃PO adduct.
-
Calculation: Use the measured chemical shift of the adduct to calculate the Acceptor Number (AN).
Comparative Lewis Acidity
| Borane Lewis Acid | Acceptor Number (AN) | Reference |
| B(C₆F₅)₃ | 82 | [1] |
| BF₃ | 89 | [1] |
| BCl₃ | 106 | [11] |
| BBr₃ | 109 | [8] |
| BI₃ | 115 | [1] |
| Cy₂BOTf (Predicted) | > 90 | - |
This high electrophilicity is the cornerstone of its synthetic utility.
Conceptual Framework: Lewis Acid-Base Adduct Formation
Caption: Lewis acid-base coordination.
Synthetic Applications: Lewis Acidity in Action
The combination of extreme Lewis acidity and steric bulk makes Cy₂BOTf a premier reagent for stereoselective aldol reactions via the formation of boron enolates.[12] Its role is twofold: first, as a powerful electrophile to facilitate enolate formation, and second, as a sterically demanding template to control the facial selectivity of the subsequent reaction.
Mechanism: Stereoselective Aldol Reaction
The reaction begins with the coordination of the Lewis acidic Cy₂BOTf to the carbonyl oxygen of a ketone. This enhances the acidity of the α-protons. In the presence of a hindered base, such as triethylamine (Et₃N), a proton is abstracted to form a (Z)-boron enolate. The geometry of this enolate is directed by the bulky cyclohexyl groups.
This pre-formed boron enolate then reacts with an aldehyde. The reactants organize into a highly ordered, six-membered chair-like transition state, known as the Zimmerman-Traxler model. The bulky cyclohexyl groups and the substituents of the ketone and aldehyde occupy equatorial positions to minimize steric strain, leading to a predictable and high-yielding syn-aldol product.
Zimmerman-Traxler Transition State
Caption: Chair-like transition state leading to the syn-aldol product.
Protocol: Cy₂BOTf-Mediated Asymmetric Aldol Reaction
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the starting ketone (1.0 equiv) in anhydrous CH₂Cl₂ (ca. 0.2 M).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add dicyclohexylboron triflate (1.1 equiv) dropwise, followed by the slow addition of a hindered amine base, typically triethylamine (1.2 equiv).
-
Enolate Formation: Stir the mixture at -78°C for 30-60 minutes to ensure complete formation of the boron enolate.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equiv) in CH₂Cl₂ dropwise to the enolate solution at -78°C.
-
Reaction: Continue stirring at -78°C for 1-3 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, and dry over Na₂SO₄.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct.
Conclusion
This compound is a testament to the power of rational reagent design. Its molecular architecture, featuring a highly electron-withdrawing triflate group, elevates its boron center to a state of high electrophilicity, making it a formidable Lewis acid. This property, quantifiable by established NMR-based methods like the Gutmann-Beckett titration, is the direct cause of its effectiveness in chemical synthesis. When coupled with the significant steric hindrance provided by its two cyclohexyl substituents, this potent Lewis acidity enables unparalleled control over stereochemical outcomes, most notably in the formation of boron enolates for asymmetric aldol reactions. For researchers in synthetic and medicinal chemistry, a thorough understanding of the Lewis acidity of Cy₂BOTf is not merely academic; it is essential for leveraging this reagent to its full potential in the construction of complex molecular targets.
References
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Corey, E. J., Bakshi, R. K., Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]
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Journal of the American Chemical Society. (n.d.). Separating Electrophilicity and Lewis Acidity: The Synthesis, Characterization, and Electrochemistry of the Electron Deficient Tris(aryl)boranes B(C6F5)3–n(C6Cl5)n (n = 1–3). Retrieved from [Link]
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ACS Publications. (1999). Lewis Acid Properties of Tris(pentafluorophenyl)borane. Structure and Bonding in L−B(C6F5)3 Complexes. Retrieved from [Link]
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The Architect of Stereocontrol: A Technical Guide to Dicyclohexylboron Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Precision in Molecular Assembly
In the intricate world of organic synthesis, particularly in the development of complex pharmaceutical agents, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The spatial arrangement of atoms within a molecule dictates its biological activity, efficacy, and safety profile. Among the arsenal of reagents available to the modern chemist, Dicyclohexylboron Triflate (CAS No. 145412-54-0) has emerged as a powerful tool for forging carbon-carbon bonds with exceptional stereochemical fidelity. This guide provides an in-depth exploration of this versatile reagent, from its fundamental properties and synthesis to its nuanced applications in stereoselective transformations, offering field-proven insights for its effective utilization.
Dicyclohexylboron triflate, often abbreviated as Cy₂BOTf or Chx₂BOTf, is a strong Lewis acid that plays a pivotal role in the formation of boron enolates.[1] These intermediates are central to one of the most reliable methods for stereocontrolled aldol reactions, a cornerstone of synthetic organic chemistry.[2] The unique steric hindrance provided by the two cyclohexyl groups on the boron atom is the key to its remarkable ability to direct the formation of specific stereoisomers, particularly anti-aldol products.[3][4]
Core Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 145412-54-0 | [5][6] |
| Molecular Formula | C₁₃H₂₂BF₃O₃S | [1][6] |
| Molecular Weight | 326.18 g/mol | [1][6] |
| Appearance | White to light yellow or light orange powder/crystal | [5][7] |
| Melting Point | 59 - 65 °C | [7][8] |
| Purity | >95.0% (NMR) | [5][9] |
| Synonyms | Dicyclohexylboron Triflate, Trifluoromethanesulfonic Acid Dicyclohexylboryl Ester | [5] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ: 1.67 (m, 10 H), 1.19 (m, 12 H)[10]
-
¹³C NMR (100 MHz, CDCl₃): δ: 118.3 (q, J = 316), 30.5, 26.9, 26.6, 26.5[10]
-
¹¹B NMR (115 MHz, hexane/C₆D₆): δ 59.2 (br s)[10]
Synthesis and Handling: A Protocol for Purity and Safety
The preparation of Dicyclohexylboron triflate is a well-established procedure, typically involving a two-step process that can be performed in a standard laboratory setting with appropriate precautions.[10]
Experimental Protocol: Synthesis of Dicyclohexylboron Triflate
Step 1: Preparation of Dicyclohexylborane
-
To an oven-dried, 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum, add cyclohexene (33.4 mL, 0.33 mol) and dry diethyl ether (100 mL) under a nitrogen atmosphere.[10]
-
Cool the flask to 0°C in an ice bath.[10]
-
Add borane-dimethyl sulfide complex (16.6 mL, 0.16 mol) dropwise over 30 minutes with stirring. Caution: Borane-dimethyl sulfide complex has a foul smell and should be handled in a well-ventilated fume hood.[10][11]
-
Stir the reaction mixture at 0°C for 3 hours.[10]
-
Allow the solid dicyclohexylborane to settle, and remove the supernatant via syringe.[10]
-
Dry the residual solid under reduced pressure to yield dicyclohexylborane, which is used in the next step without further purification.[10]
Step 2: Formation of Dicyclohexylboron Triflate
-
Suspend the solid dicyclohexylborane in 100 mL of dry hexane in a 250-mL round-bottomed flask under a nitrogen atmosphere.[10]
-
Add trifluoromethanesulfonic acid (24.0 g, 0.16 mol) dropwise via a glass syringe over 30 minutes with constant stirring at room temperature. Caution: The reaction is highly exothermic; slow addition is crucial to control the reaction rate.[10] Vigorous gas evolution will be observed. Plastic syringes should not be used as they are rapidly destroyed by trifluoromethanesulfonic acid.[10]
-
Continue stirring at room temperature for 1 hour after the addition is complete. The solid will gradually dissolve, and the solution may develop a yellow-orange color.[10]
-
Allow the mixture to stand for 1-2 hours, during which a semi-solid phase may separate.[10]
-
Transfer the upper layer via cannula to a dry flask and store at -20°C for 36 hours to induce crystallization.[10]
-
Collect the crystals and dry them under reduced pressure at 0°C for 5 hours to obtain dicyclohexylboron trifluoromethanesulfonate.[10] A stock solution (e.g., 1 M in hexane) can be prepared and is reasonably stable when stored at approximately 4°C under nitrogen.[10][11]
Caption: Synthesis workflow for Dicyclohexylboron Triflate.
Safety and Handling
Dicyclohexylboron triflate is a hazardous substance and must be handled with appropriate safety precautions. It causes severe skin burns and eye damage.[5][12] It is also harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12] Work in a well-ventilated fume hood.
-
Handling: Avoid breathing dust or mists.[5] Prevent contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly closed container in a dry, cool place (2-8°C is recommended) under an inert atmosphere (e.g., nitrogen).[7][13]
-
Disposal: Dispose of waste in accordance with local regulations.[5]
The Aldol Reaction: A Symphony of Stereoselectivity
The primary application of dicyclohexylboron triflate is in the boron-mediated aldol reaction.[4] This reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals.[2] The stereochemical outcome of the reaction is highly dependent on the steric bulk of the boron reagent and the choice of amine base.[14]
Mechanism of the anti-Selective Aldol Reaction
The generally accepted mechanism for the dicyclohexylboron triflate-mediated anti-selective aldol reaction proceeds through a chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[15]
-
Enolate Formation: The carbonyl compound (e.g., a ketone or ester) is treated with dicyclohexylboron triflate and a hindered amine base (typically triethylamine, Et₃N). The boron triflate coordinates to the carbonyl oxygen, increasing the acidity of the α-protons. The amine then deprotonates the α-position to form a (Z)-boron enolate. The bulky cyclohexyl groups on the boron atom favor the formation of the (Z)-enolate to minimize steric interactions.[3]
-
Aldol Addition: The (Z)-boron enolate then reacts with an aldehyde. The reaction proceeds through a highly organized, chair-like transition state where the aldehyde's R group (R') occupies an equatorial position to avoid steric clashes with the cyclohexyl groups on the boron and the R group of the enolate.[2]
-
Product Formation: This stereochemical arrangement in the transition state leads to the preferential formation of the anti-aldol product after workup.[4]
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A Comprehensive Technical Guide to Dicyclohexyl(trifluoromethanesulfonyloxy)borane: Synthesis, Properties, and Applications in Stereoselective Synthesis
Introduction
Dicyclohexyl(trifluoromethanesulfonyloxy)borane, a powerful and versatile reagent in modern organic synthesis, has garnered significant attention for its ability to mediate highly stereoselective transformations. This guide provides an in-depth exploration of this reagent, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and, most critically, its application in stereoselective aldol reactions, offering both mechanistic insights and practical, field-proven protocols.
Nomenclature and Synonyms
The compound is known by several names in the chemical literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.
The systematic IUPAC name is dicyclohexylboranyl trifluoromethanesulfonate.[1] However, it is more commonly referred to by a variety of synonyms:
-
Dicyclohexylboron triflate : This is the most prevalent synonym and will be used interchangeably throughout this guide.
-
Trivial Abbreviation : Cy₂BOTf
-
Dicyclohexylborontrifluoromethanesulfonate[4]
-
Dicyclohexyl{[(trifluoromethyl)sulphonyl]oxy}borane[5]
Its unique CAS number is 145412-54-0 .[2][3][6]
Physicochemical Properties
Dicyclohexylboron triflate is typically a white to light yellow or orange powder or crystalline solid.[2][7] It is sensitive to air and moisture, necessitating handling under an inert atmosphere. Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂BF₃O₃S | [3][6][7] |
| Molecular Weight | 326.18 g/mol | [3][6][7] |
| Melting Point | 59-65 °C | [1] |
| Appearance | White to light yellow/orange powder/crystal | [2][7] |
| Purity | >95.0% (by NMR) | [2][7] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of Dicyclohexylboron Triflate
The preparation of dicyclohexylboron triflate is a well-established procedure, reliably sourced from Organic Syntheses, which ensures a high degree of reproducibility and safety.[3] The synthesis is a two-step process starting from cyclohexene.
Synthesis Workflow
Caption: Zimmerman-Traxler model for the Cy₂BOTf-mediated anti-selective aldol reaction.
It is noteworthy that the stereochemical outcome can sometimes be switched to favor the syn-product by using a less bulky boron triflate (like dibutylboron triflate, Bu₂BOTf) in combination with a bulkier amine base (like diisopropylethylamine). [8][9]This highlights the fine-tuning possible in boron-mediated aldol reactions.
Field-Proven Protocol: Anti-Selective Asymmetric Aldol Reaction
The following protocol for an anti-selective asymmetric aldol reaction is adapted from Organic Syntheses, Vol. 79, p. 116 (2002) and demonstrates the practical application of dicyclohexylboron triflate. [2] Reaction: Asymmetric aldol reaction of a chiral norephedrine-derived propionate ester with isobutyraldehyde.
Materials:
-
Chiral propionate ester ((1R, 2S)-(+)-1): 4.80 g, 10 mmol
-
Dichloromethane (dry): 50 mL
-
Triethylamine (distilled): 3.40 mL, 24 mmol
-
Dicyclohexylboron triflate (1.0 M solution in hexane): 22 mL, 22 mmol
-
Isobutyraldehyde (freshly distilled): 1.08 mL, 12 mmol
-
Methanol/30% Hydrogen Peroxide: 3:1 mixture
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
Procedure:
-
Setup : Charge an oven-dried, 500-mL round-bottomed flask with the chiral propionate ester (10 mmol) and dry dichloromethane (50 mL) under a nitrogen atmosphere.
-
Base Addition : Add triethylamine (24 mmol) via syringe.
-
Enolization : Cool the solution to -78°C (dry ice/acetone bath). Add the 1.0 M solution of dicyclohexylboron triflate in hexane (22 mmol) dropwise over 20 minutes. Stir the resulting solution at -78°C for 30 minutes to ensure complete enolate formation. Note: Two equivalents of the boron triflate are necessary for complete enolization of the ester. [2]4. Aldehyde Addition : To the enolate solution at -78°C, add freshly distilled isobutyraldehyde (12 mmol) dropwise.
-
Reaction : Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to 0°C and stir for an additional hour.
-
Workup :
-
Quench the reaction at 0°C by adding 20 mL of methanol, followed by a mixture of 40 mL of methanol and 40 mL of 30% hydrogen peroxide. Caution : The addition of hydrogen peroxide can be vigorously exothermic. [2] * Stir the mixture vigorously overnight.
-
Concentrate the mixture on a rotary evaporator.
-
Partition the residue between water (100 mL) and dichloromethane (200 mL).
-
Extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate, then saturated sodium sulfite, and finally with brine. Dry over anhydrous sodium sulfate.
-
-
Purification :
-
Remove the solids by filtration and concentrate the organic layer.
-
The crude product can be purified by crystallization from a hexane/ethyl acetate mixture to afford the desired anti-aldol product with high diastereomeric purity. [2]
-
Safety and Handling
Dicyclohexylboron triflate is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazard Statements : Causes severe skin burns and eye damage. Harmful if swallowed. [1]* Precautionary Measures :
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [1] * Keep away from water and moisture. Store under an inert atmosphere (nitrogen or argon) in a cool, dry place. [1] * In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this reagent.
Conclusion
This compound, or dicyclohexylboron triflate, stands out as a highly effective reagent for stereocontrolled C-C bond formation. Its utility is most profoundly demonstrated in the asymmetric aldol reaction, where its bulky steric profile reliably directs the formation of anti-aldol products. The mechanistic predictability, grounded in the Zimmerman-Traxler model, combined with well-documented and reproducible protocols, makes it an indispensable tool for synthetic chemists engaged in the construction of complex molecular architectures, particularly in the fields of natural product synthesis and pharmaceutical development.
References
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Abiko, A. ANTI-SELECTIVE ASYMMETRIC ALDOL REACTION OF A CARBOXYLIC ESTER. Organic Syntheses2002 , 79, 116. URL: [Link]
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Thomas, A. Y.; Walls, T. L. III; Nelson, B. N.; Primeaux, S. W.; Chanda, P. B. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry2021 , 86(9), 6184-6194. URL: [Link]
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Inoue, T.; Liu, J.-F.; Buske, D. C.; Abiko, A. Boron-Mediated Aldol Reaction of Carboxylic Esters: Complementary Anti- and Syn-Selective Asymmetric Aldol Reactions. The Journal of Organic Chemistry2002 , 67(15), 5250-5256. URL: [Link]
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The Architect of Stereocontrol: A Technical Guide to the Structure and Bonding of Dicyclohexylboron Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Precision in Asymmetric Synthesis
In the intricate world of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for efficacy and safety. Among the myriad of reagents developed to achieve this control, dialkylboron triflates have emerged as powerful tools for the stereoselective formation of carbon-carbon bonds. This guide focuses on a particularly influential member of this class: dicyclohexylboron triflate (Cy₂BOTf). Its bulky cyclohexyl groups and the highly electron-withdrawing triflate moiety create a unique steric and electronic environment that profoundly influences the geometry of enolates and the subsequent stereochemical outcome of aldol reactions. This document provides an in-depth exploration of the structure, bonding, and practical application of dicyclohexylboron triflate, offering field-proven insights for researchers striving to harness its full potential in stereocontrolled synthesis.
I. Molecular Architecture: Unveiling the Structure and Bonding of Dicyclohexylboron Triflate
Spectroscopic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the chemical environment of the atoms within the molecule.
-
¹H NMR: The proton NMR spectrum of dicyclohexylboron triflate typically shows complex multiplets in the aliphatic region, corresponding to the non-equivalent protons of the two cyclohexyl rings.
-
¹³C NMR: The carbon spectrum reveals the presence of the cyclohexyl carbons and the carbon of the triflate group. The trifluoromethyl carbon exhibits a characteristic quartet due to coupling with the three fluorine atoms.[1]
-
¹¹B NMR: The boron-11 NMR spectrum is particularly informative, showing a broad singlet characteristic of a tricoordinate boron atom. The chemical shift provides insight into the electronic environment of the boron center.[1]
| Spectroscopic Data of Dicyclohexylboron Triflate | |
| ¹H NMR (CDCl₃) | Multiplets corresponding to cyclohexyl protons. |
| ¹³C NMR (CDCl₃) | Signals for cyclohexyl carbons and the triflate carbon (quartet).[1] |
| ¹¹B NMR (hexane/C₆D₆) | Broad singlet, characteristic of a tricoordinate boron.[1] |
Bonding Characteristics: A Hybrid of Covalent and Ionic Interactions
The bonding in dicyclohexylboron triflate is a fascinating interplay of covalent and ionic character.
-
Boron-Carbon Bonds: The boron atom is covalently bonded to two cyclohexyl groups. These B-C bonds are relatively strong and define the steric bulk around the boron center.
-
Boron-Oxygen Bond: The boron atom is also covalently bonded to an oxygen atom of the trifluoromethanesulfonate (triflate) group. This B-O bond is polarized due to the high electronegativity of the oxygen atom and the electron-deficient nature of the boron.
-
Triflate Group: The triflate anion (CF₃SO₃⁻) is a very stable leaving group due to the strong electron-withdrawing effect of the three fluorine atoms, which delocalizes the negative charge on the sulfonate group. The S-O and S-C bonds within the triflate group are strong covalent bonds.
The overall structure is that of a borinic acid anhydride with trifluoromethanesulfonic acid.[2] The boron atom possesses a vacant p-orbital, making it a potent Lewis acid, a key feature that drives its reactivity.
II. Synthesis and Handling: A Practical Guide
The reliable synthesis and safe handling of dicyclohexylboron triflate are crucial for its successful application in the laboratory.
Synthetic Protocol
Dicyclohexylboron triflate is typically prepared by the reaction of dicyclohexylborane with trifluoromethanesulfonic acid.[1]
Experimental Protocol: Synthesis of Dicyclohexylboron Triflate [1]
-
Preparation of Dicyclohexylborane: In a flame-dried, nitrogen-purged flask, cyclohexene is reacted with borane-dimethyl sulfide complex (BMS) in an appropriate solvent like diethyl ether at 0 °C. The resulting dicyclohexylborane precipitates as a white solid.
-
Formation of the Triflate: The isolated dicyclohexylborane is then suspended in a non-polar solvent such as hexane. Trifluoromethanesulfonic acid is added dropwise at room temperature. The reaction is exothermic and evolves hydrogen gas.
-
Isolation and Purification: After the reaction is complete, the product is typically isolated by crystallization at low temperature. The resulting white to off-white solid can be stored under an inert atmosphere.
Caption: Synthetic route to dicyclohexylboron triflate.
Handling and Safety Precautions
-
Moisture Sensitivity: Dicyclohexylboron triflate is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: Trifluoromethanesulfonic acid is a strong, corrosive acid. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Storage: The reagent is best stored in a sealed container under an inert atmosphere in a refrigerator. Solutions in hexane are reasonably stable when stored cold.[1]
III. Application in Stereoselective Aldol Reactions: The Power of Steric Hindrance
The primary application of dicyclohexylboron triflate lies in its ability to promote highly diastereoselective aldol reactions, specifically favoring the formation of anti-aldol products.[3][4] This selectivity is a direct consequence of the steric bulk of the dicyclohexylboryl group.
The Zimmerman-Traxler Model: A Framework for Understanding Stereoselectivity
The stereochemical outcome of boron-mediated aldol reactions is rationalized by the Zimmerman-Traxler model.[5][6][7] This model proposes a chair-like six-membered transition state involving the boron enolate and the aldehyde. The substituents on the enolate and the aldehyde occupy positions in this transition state that minimize steric interactions.
-
E-enolates lead to anti-products: When a ketone is enolized with dicyclohexylboron triflate in the presence of a sterically undemanding amine like triethylamine, the bulky dicyclohexylboryl group forces the formation of the (E)-enolate to minimize steric clashes. In the subsequent Zimmerman-Traxler transition state, the aldehyde substituent (R²) and the enolate substituent (R¹) both prefer to occupy equatorial positions to avoid 1,3-diaxial interactions, leading to the anti-diastereomer.[5]
Caption: Zimmerman-Traxler model for (E)-enolates.
-
Z-enolates lead to syn-products: In contrast, when a less bulky dialkylboron triflate (e.g., dibutylboron triflate) is used with a more hindered amine, the (Z)-enolate is favored. In the corresponding transition state, both substituents again occupy equatorial positions, resulting in the syn-diastereomer.[5]
Caption: Zimmerman-Traxler model for (Z)-enolates.
Quantitative Data on Diastereoselectivity
The combination of dicyclohexylboron triflate and triethylamine is a reliable method for achieving high anti-selectivity in aldol reactions of various ketones and aldehydes.
| Ketone/Ester | Aldehyde | Amine | anti:syn Ratio | Yield (%) | Reference |
| Propionate Ester | Isobutyraldehyde | Et₃N | >97:3 | High | [3] |
| Propionate Ester | Benzaldehyde | Et₃N | >95:5 | High | [4] |
| Methyl Phenylacetate | Various Aldehydes | Et₃N | Predominantly anti | Good | [8] |
| Norephedrine-derived Propionate Ester | Crotonaldehyde | Et₃N | >20:1 | 89 | [9] |
The Role of Chiral Auxiliaries
For asymmetric aldol reactions, dicyclohexylboron triflate is often used in conjunction with chiral auxiliaries. These auxiliaries, typically attached to the ketone or ester, create a chiral environment that directs the approach of the aldehyde to one face of the boron enolate, leading to the formation of a single enantiomer of the anti-aldol product with high enantioselectivity. Norephedrine-derived auxiliaries have proven to be particularly effective in this regard.[4][9]
IV. Conclusion: A Versatile Reagent for Complex Synthesis
Dicyclohexylboron triflate stands as a testament to the power of rational reagent design in modern organic synthesis. Its well-defined steric and electronic properties provide a reliable and predictable means of controlling stereochemistry in the aldol reaction, a cornerstone of carbon-carbon bond formation. By understanding the intricacies of its structure, bonding, and the mechanistic principles that govern its reactivity, researchers can confidently employ this reagent to construct complex molecular architectures with a high degree of precision. As the demand for enantiomerically pure compounds in medicine and materials science continues to grow, the importance of reagents like dicyclohexylboron triflate in the synthetic chemist's toolkit is undeniable.
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Inoue, T., Liu, J.-F., Buske, D. C., & Abiko, A. (2002). Boron-Mediated Aldol Reaction of Carboxylic Esters: Complementary Anti- and Syn-Selective Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 67(15), 5250–5256. [Link]
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Abiko, A. (2002). DICYCLOHEXYLBORON TRIFLUOROMETHANESULFONATE. Organic Syntheses, 79, 116. [Link]
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Inoue, T., Liu, J. F., Buske, D. C., & Abiko, A. (2002). Boron-mediated aldol reaction of carboxylic esters: complementary anti- and syn-selective asymmetric aldol reactions. The Journal of organic chemistry, 67(15), 5250–5256. [Link]
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Abiko, A. (2002). A. (1'R)-PHENYL-(2'S)-[(PHENYLMETHYL)[(2,4,6-TRIMETHYLPHENYL)SULFONYL]AMINO]-PROPYL (3R)-HYDROXY-(2R),4-DIMETHYLPENTANOATE. Organic Syntheses, 79, 116. [Link]
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Inoue, T., et al. (2002). Boron-Mediated Aldol Reaction of Carboxylic Esters: Complementary Anti- and Syn-Selective Asymmetric Aldol Reactions. Request PDF. [Link]
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Abiko, A., Liu, J. F., & Masamune, S. (1997). The Anti-Selective Boron-Mediated Asymmetric Aldol Reaction of Carboxylic Esters. Journal of the American Chemical Society, 119(10), 2586–2587. [Link]
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Inoue, T., Liu, J.-F., Buske, D. C., & Abiko, A. (2002). Boron-Mediated Aldol Reaction of Carboxylic Esters: Complementary Anti- and Syn-Selective Asymmetric Aldol Reactions. The Journal of Organic Chemistry. [Link]
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Dicyclohexylboron Triflate: A Technical Guide to its Discovery, Synthesis, and Application in Stereoselective Synthesis
Introduction: The Advent of a Powerful Reagent in Asymmetric Synthesis
Dicyclohexylboron trifluoromethanesulfonate, commonly referred to as dicyclohexylboron triflate (Chx₂BOTf), has emerged as an indispensable tool for the modern organic chemist, particularly in the realm of stereoselective carbon-carbon bond formation. Its capacity to generate boron enolates from a variety of carbonyl compounds with high levels of regio- and stereocontrol has rendered it a reagent of choice for the synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanistic underpinnings of dicyclohexylboron triflate, with a focus on its application in the boron-mediated asymmetric aldol reaction. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent's properties and the rationale behind its use is paramount for the successful design and execution of elegant and efficient synthetic strategies.
A Historical Perspective: The Genesis of Dicyclohexylboron Triflate
The story of dicyclohexylboron triflate is intrinsically linked to the pioneering work of Nobel laureate Herbert C. Brown in the field of organoborane chemistry. While the element boron had been known for some time, its vast potential in organic synthesis was largely untapped until Brown's extensive investigations.[1] His development of hydroboration in the 1950s opened the door to a plethora of new synthetic transformations.
The specific development of dialkylboron triflates as powerful reagents for enolate formation was a significant advancement. While various boron halides had been explored, the introduction of the trifluoromethanesulfonate (triflate) group as a leaving group on the boron atom proved to be a critical innovation. The triflate anion is an excellent leaving group, which greatly facilitates the formation of the boron enolate.
The synthesis of dicyclohexylboron triflate itself was refined from earlier work by Brown's group on dialkylboranes. A widely recognized and reliable procedure for its preparation is a modification of methods reported by Brown and his collaborators.[2] This preparative route, now a staple in many research laboratories, has made this powerful reagent readily accessible. The key insight was the recognition that the bulky and conformationally rigid cyclohexyl groups on the boron atom would impart unique stereochemical control in subsequent reactions of the corresponding boron enolates.
Synthesis of Dicyclohexylboron Triflate: A Validated Protocol
The preparation of dicyclohexylboron triflate is a two-step process that begins with the hydroboration of cyclohexene to form dicyclohexylborane, which is then reacted with trifluoromethanesulfonic acid. The following protocol is based on a well-established procedure from Organic Syntheses, which itself is a modification of the original work by H.C. Brown and his colleagues.[2]
Step-by-Step Synthesis Protocol
Step 1: Preparation of Dicyclohexylborane
-
An oven-dried, 250-mL, round-bottomed flask equipped with a magnetic stir bar and a rubber septum is charged with cyclohexene (33.4 mL, 0.33 mol) and dry diethyl ether (100 mL) under a nitrogen atmosphere and cooled to 0°C.[2]
-
Borane-dimethyl sulfide complex (16.6 mL, 0.16 mol) is added dropwise over 30 minutes with stirring.[2]
-
The reaction mixture is stirred for 3 hours at 0°C.[2]
-
Stirring is stopped, and the solid dicyclohexylborane is allowed to settle.[2]
-
The supernatant is removed via syringe, and the remaining solid is dried under reduced pressure to yield dicyclohexylborane, which is used in the next step without further purification.[2]
Step 2: Formation of Dicyclohexylboron Triflate
-
The solid dicyclohexylborane is suspended in 100 mL of dry hexane in the same flask under a nitrogen atmosphere.[2]
-
Trifluoromethanesulfonic acid (24.0 g, 0.16 mol) is added dropwise via a glass syringe over 30 minutes with vigorous stirring at room temperature. Caution: This reaction is highly exothermic and involves vigorous gas evolution.[2]
-
The mixture is stirred for 1 hour at room temperature, during which the solid dissolves.[2]
-
The reaction mixture is allowed to stand for 1-2 hours, and the top layer is transferred via cannula to a dry flask.[2]
-
The flask is placed in a -20°C freezer for 36 hours to induce crystallization.[2]
-
The mother liquor is removed via cannula, and the crystals of dicyclohexylboron triflate are dried under reduced pressure.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of dicyclohexylboron triflate is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₂BF₃O₃S | [3] |
| Molecular Weight | 326.18 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 145412-54-0 | [3] |
| Melting Point | 59-65 °C | [4] |
| Solubility | Soluble in hexane, diethyl ether, dichloromethane | [2] |
| Stability | A stock solution in hexane is reasonably stable when stored at ~4°C under nitrogen.[2] |
Mechanism of Action: The Boron-Mediated Aldol Reaction
The utility of dicyclohexylboron triflate shines in its application to the boron-mediated aldol reaction. The key to its effectiveness lies in the predictable and highly stereoselective formation of boron enolates.
Enolate Formation and the Zimmerman-Traxler Model
The reaction is initiated by the deprotonation of a carbonyl compound at the α-position by a hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in the presence of dicyclohexylboron triflate. This forms a boron enolate. The stereochemical outcome of the subsequent aldol addition is largely dictated by the geometry of this enolate (E or Z) and proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[5]
The steric bulk of the dicyclohexyl groups on the boron atom plays a crucial role in directing the stereochemistry of enolate formation. For many ketones, the use of dicyclohexylboron triflate in combination with triethylamine preferentially leads to the formation of the (E)-enol borinate.[6] This is a direct consequence of minimizing steric interactions between the bulky dicyclohexyl groups and the substituents on the ketone in the transition state leading to the enolate.
The triflate counterion is also critical. As an excellent leaving group, it facilitates the initial coordination of the boron reagent to the carbonyl oxygen and the subsequent enolate formation.
Stereochemical Control: The Path to anti-Aldol Products
The (E)-enol borinate, once formed, reacts with an aldehyde via a chair-like transition state where the aldehyde's substituent (R') preferentially occupies a pseudo-equatorial position to minimize steric interactions. This arrangement leads to the highly selective formation of the anti-aldol product.[7] The combination of dicyclohexylboron triflate and triethylamine is a well-established method for achieving high anti-selectivity in aldol reactions.[7]
Experimental Protocol: anti-Selective Asymmetric Aldol Reaction
The following is a representative protocol for an anti-selective asymmetric aldol reaction of a carboxylic ester, demonstrating the practical application of dicyclohexylboron triflate. This procedure is adapted from a reliable method published in Organic Syntheses.[8]
Materials:
-
Chiral ester (e.g., (1R, 2S)-(+)-norephedrine-derived propionate ester)
-
Dichloromethane (dry)
-
Triethylamine (distilled from CaH₂)
-
Dicyclohexylboron triflate (1.0 M solution in hexane)
-
Aldehyde (freshly distilled)
-
pH 7 buffer solution
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
An oven-dried, 500-mL, round-bottomed flask is charged with the chiral ester (10 mmol) and dichloromethane (50 mL) under a nitrogen atmosphere.[8]
-
Triethylamine (3.40 mL, 24 mmol) is added via syringe.[8]
-
The solution is cooled to -78°C.[8]
-
A 1.0 M solution of dicyclohexylboron triflate in hexane (22 mL, 22 mmol) is added dropwise over 20 minutes.[8]
-
The resulting solution is stirred at -78°C for 30 minutes to ensure complete enolization.[8]
-
The desired aldehyde (12 mmol) is added dropwise at -78°C.[8]
-
The reaction mixture is stirred for 30 minutes at -78°C and then allowed to warm to room temperature over 1 hour.[8]
-
The reaction is quenched by the addition of pH 7 buffer solution (40 mL).[8]
-
The mixture is diluted with methanol (200 mL), and 30% hydrogen peroxide (20 mL) is added carefully to oxidatively cleave the boron-oxygen bonds. Caution: This can be an exothermic reaction.[8]
-
The mixture is stirred vigorously overnight and then concentrated. The product is isolated through standard extraction and purification procedures.[8]
Safety and Handling
Dicyclohexylboron triflate is a corrosive solid and is harmful if swallowed. It causes severe skin burns and eye damage. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[4] All operations should be conducted under an inert atmosphere of nitrogen or argon, as the reagent is sensitive to moisture.
Conclusion
Dicyclohexylboron triflate stands as a testament to the power of rational reagent design in organic synthesis. Its development, rooted in the foundational work of H.C. Brown, has provided chemists with a robust and predictable method for achieving high levels of stereocontrol in the aldol reaction. The interplay of the bulky cyclohexyl groups and the highly effective triflate leaving group allows for the selective formation of (E)-enol borinates, which in turn leads to the preferential formation of anti-aldol products. For scientists engaged in the synthesis of complex chiral molecules, a deep understanding of the history, synthesis, and mechanistic nuances of dicyclohexylboron triflate is not merely academic but a practical necessity for innovation and success.
References
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Abiko, A. Dicyclohexylboron Trifluoromethanesulfonate. Org. Synth.2002 , 79, 103. [Link]
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Gareth Arnott. Chemistry 3 - Boron enolates in Aldol reaction. YouTube, October 24, 2018. [Link]
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Ho, T.-L.; Fieser, M.; Fieser, L. Dicyclohexylboron chloride. Fieser and Fieser's Reagents for Organic Synthesis. 2006 . [Link]
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Ho, T.-L.; Fieser, M.; Fieser, L. Dicyclohexylboron triflate. Fieser and Fieser's Reagents for Organic Synthesis. 2006 . [Link]
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NotEvans. Boron enolates double bond geometry. Chemistry Stack Exchange. August 13, 2016. [Link]
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Brown, H. C.; Singaram, B.; Bakshi, R. K.; Pandiarajan, P. K.; Dhar, R. K. A Comparative Study of Dialkylboron Chlorides and Triflates for the Enolization of Ketones. The Controlled Stereospecific Synthesis of Either [E]- or [Z]-Enol Boriates. Defense Technical Information Center. 1988 . [Link]
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University of Bristol. Enolate Chemistry. [Link]
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de la Cruz, P.; et al. The Role of β-Bulky Substituents in Aldol Reactions of Boron Enolates of Methylketones with Aldehydes: Experimental and Theoretical Studies by DFT Analysis. ResearchGate. 2010 . [Link]
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Lanners, S.; et al. Solvent- and structure-dependent regioselectivity in the boron-mediated aldol reaction of 2-(1,3-dioxolan-2-yl)ethyl ethyl ketones. European Journal of Organic Chemistry. 2007 , 2007(10), 1645-1651. [Link]
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Abiko, A. Anti-selective Boron-mediated Asymmetric Aldol Reaction of Carboxylic Esters: Synthesis of (2S, 3R)-2,4-dimethyl-1,3-pentanediol. Org. Synth.2002 , 79, 116. [Link]
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PubChem. Dicyclohexyl(trifluoromethanesulfonyloxy)borane. [Link]
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Halder, S. How to synthesize and isolate an enol Triflate? ResearchGate. 2018 . [Link]
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Brown, H. C.; et al. Major Effect of the Leaving Group in Dialkylboron Chlorides and Triflates in Controlling the Stereospecific Conversion of Ketones into Either [E]- or [Z]-Enol Borinates. Defense Technical Information Center. 1989 . [Link]
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Mahrwald, R. Stereoselective Acetate Aldol Reactions. In Modern Methods in Stereoselective Aldol Reactions. 2013 . [Link]
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Abiko, A.; Liu, J.-F.; Buske, D. C.; Moriyama, S.; Masamune, S. Boron-Mediated Aldol Reaction of Carboxylic Esters: Complementary anti- and syn-Selective Asymmetric Aldol Reactions. J. Org. Chem.2002 , 67(15), 5250-5256. [Link]
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PharmaXChange.info. Boron Enolates for Aldol Synthesis and Other Reactions. 2011 . [Link]
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Thomas, A. Y.; et al. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. J. Org. Chem.2021 , 86(9), 6184-6194. [Link]
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da Silva, A. B. F.; et al. Diastereoselectivity in the boron aldol reaction of α-alkoxy and α,β-bis-alkoxy methyl ketones. Org. Biomol. Chem.2017 , 15(3), 563-574. [Link]
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Theoretical Underpinnings of Dicyclohexylboron Triflate Reactivity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclohexylboron triflate (Cy₂BOTf) has emerged as an indispensable tool in modern organic synthesis, particularly for its remarkable ability to control stereochemistry in carbon-carbon bond-forming reactions. This technical guide provides a comprehensive examination of the theoretical principles governing the reactivity of dicyclohexylboron triflate, with a primary focus on its application in stereoselective aldol reactions. We will delve into the mechanistic intricacies, transition state models, and the subtle interplay of steric and electronic effects that dictate its reactivity and selectivity. This document is intended to serve as a valuable resource for researchers seeking to leverage the full potential of this powerful reagent in the synthesis of complex molecules.
Introduction: The Significance of Dicyclohexylboron Triflate in Asymmetric Synthesis
The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Dicyclohexylboron triflate, a commercially available dialkylboron trifluoromethanesulfonate, has gained prominence as a highly effective reagent for the formation of boron enolates from carbonyl compounds. These enolates are crucial intermediates in a variety of stereoselective transformations, most notably the aldol reaction. The unique steric and electronic properties of the dicyclohexylboryl group, coupled with the excellent leaving group ability of the triflate anion, make Cy₂BOTf a superior choice for achieving high levels of diastereoselectivity.
The primary utility of dicyclohexylboron triflate lies in its capacity to generate (E)-enolates from ketones and esters, which subsequently participate in aldol reactions to furnish predominantly anti-aldol products.[1][2] This predictable stereochemical outcome is a direct consequence of the steric bulk of the cyclohexyl groups, a feature that will be explored in detail in the subsequent sections. Understanding the theoretical basis of this selectivity is paramount for the rational design of synthetic strategies targeting complex, polyoxygenated natural products and pharmaceutical agents.
Theoretical Framework: Unraveling the Stereoselectivity of Dicyclohexylboron Triflate
The stereochemical course of boron-mediated aldol reactions is rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.[3][4] This model provides a powerful predictive tool for understanding the diastereoselectivity of the reaction. The key factors influencing the stereochemical outcome are the geometry of the boron enolate (E or Z) and the steric interactions within the transition state.
The Zimmerman-Traxler Transition State Model
The reaction between a boron enolate and an aldehyde proceeds through a highly organized, cyclic transition state where the boron atom coordinates to the aldehyde's carbonyl oxygen. This arrangement minimizes electrostatic repulsion and maximizes orbital overlap. The chair-like conformation of this six-membered ring is energetically favored over a boat-like conformation.
Within this chair-like transition state, the substituents on both the enolate and the aldehyde occupy either axial or pseudo-axial/equatorial positions. The steric interactions between these substituents determine the favored transition state and, consequently, the stereochemistry of the aldol adduct.
Caption: Generalized workflow of a boron-mediated aldol reaction.
The Role of Enolate Geometry and Steric Hindrance
The geometry of the boron enolate is a critical determinant of the final product's stereochemistry. (Z)-enolates typically lead to syn-aldol products, while (E)-enolates yield anti-aldol products. The steric bulk of the substituents on the boron atom plays a decisive role in controlling the enolate geometry.
Dicyclohexylboron triflate, with its two bulky cyclohexyl groups, preferentially directs the formation of the (E)-enolate. This is due to a significant steric clash between a cyclohexyl group and the substituent at the α-position of the carbonyl compound (R¹) in the transition state leading to the (Z)-enolate. To alleviate this steric strain, the system favors the formation of the (E)-enolate where the R¹ group is positioned away from the bulky cyclohexyl ligands.
Once the (E)-enolate is formed, it reacts with the aldehyde via a chair-like Zimmerman-Traxler transition state. To minimize 1,3-diaxial interactions, the substituent of the aldehyde (R³) preferentially occupies a pseudo-equatorial position. This arrangement leads to the formation of the anti-aldol product.
Caption: Steric influence of Cy₂BOTf on enolate geometry.
Comparative Reactivity: Dicyclohexylboron Triflate vs. Dibutylboron Triflate
The profound impact of the steric bulk of the boron ligands on the stereochemical outcome of the aldol reaction is clearly illustrated by comparing the reactivity of dicyclohexylboron triflate with that of the less sterically hindered dibutylboron triflate (Bu₂BOTf).
| Boron Reagent | Predominant Enolate Geometry | Major Aldol Product | Diastereoselectivity |
| Dicyclohexylboron Triflate (Cy₂BOTf) | (E) | anti | High |
| Dibutylboron Triflate (Bu₂BOTf) | (Z) | syn | High |
This table summarizes the general trend observed in aldol reactions of ketones and esters.
As the table indicates, the less bulky butyl groups of Bu₂BOTf lead to the preferential formation of the (Z)-enolate, which subsequently yields the syn-aldol product. This stark contrast in stereoselectivity underscores the critical role of the boron reagent's steric profile in dictating the reaction pathway. Researchers can therefore select the appropriate dialkylboron triflate to selectively access either the syn- or anti-aldol diastereomer.
Experimental Protocols: A Practical Guide
The successful execution of dicyclohexylboron triflate-mediated aldol reactions hinges on meticulous experimental technique, particularly the strict exclusion of moisture and air.
General Procedure for Dicyclohexylboron Triflate-Mediated Aldol Reaction
-
Apparatus: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Reactions should be carried out under an inert atmosphere.
-
Solvent: Anhydrous solvents, such as dichloromethane or diethyl ether, are typically used.
-
Enolate Formation: The carbonyl substrate is dissolved in the anhydrous solvent and cooled to -78 °C (acetone/dry ice bath). Dicyclohexylboron triflate is then added, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine). The mixture is stirred at -78 °C for a specified period to ensure complete enolate formation.
-
Aldol Addition: The aldehyde, dissolved in the same anhydrous solvent, is then added dropwise to the enolate solution at -78 °C.
-
Workup: The reaction is quenched at low temperature with a suitable buffer solution (e.g., phosphate buffer, pH 7) and allowed to warm to room temperature. The product is then extracted, and the organic layers are combined, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Caption: Experimental workflow for a Cy₂BOTf-mediated aldol reaction.
Safety and Handling
Dicyclohexylboron triflate is a corrosive and moisture-sensitive solid. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
Dicyclohexylboron triflate is a powerful and reliable reagent for achieving high anti-diastereoselectivity in aldol reactions. Its reactivity is governed by the fundamental principles of the Zimmerman-Traxler transition state model, where the steric bulk of the cyclohexyl groups plays a pivotal role in directing the formation of the (E)-enolate. By understanding the theoretical underpinnings of its reactivity, researchers can confidently employ dicyclohexylboron triflate to construct complex molecular architectures with a high degree of stereochemical control, thereby accelerating the pace of innovation in drug discovery and natural product synthesis.
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Chanda, P. B. (n.d.). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. Organic Chemistry Portal. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Dicyclohexylboron Triflate Mediated Stereoselective Aldol Reaction
Authored for Researchers, Scientists, and Drug Development Professionals
The aldol reaction stands as a cornerstone of synthetic organic chemistry, celebrated for its efficacy in forming carbon-carbon bonds.[1] The strategic control over the stereochemical outcome of this transformation is paramount, particularly in the synthesis of complex, polyoxygenated natural products and pharmaceutical agents where biological activity is intimately tied to specific stereoisomerism.[1][2] Among the array of methods developed to command this stereoselectivity, the use of boron enolates has emerged as a particularly powerful and reliable strategy.[2][3]
This guide provides an in-depth exploration of the dicyclohexylboron triflate (Cy₂BOTf)-mediated aldol reaction, a protocol renowned for its high levels of diastereoselectivity. We will delve into the mechanistic underpinnings that govern its stereochemical course, provide detailed, field-proven protocols for its execution, and offer insights into its application and potential challenges.
Theoretical Framework: The Power of Steric Direction
The exceptional stereocontrol exerted by boron-mediated aldol reactions is attributed to the unique characteristics of the boron atom. The boron-oxygen and boron-carbon bonds are significantly shorter than those of more common alkali metal enolates (e.g., lithium), leading to a more compact and highly organized transition state.[2][3] This structural rigidity magnifies steric interactions, allowing for precise discrimination between competing diastereomeric pathways.
The Zimmerman-Traxler Model
The stereochemical outcome of this reaction is rationalized by the Zimmerman-Traxler transition state model.[1][4] This model posits a six-membered, chair-like cyclic transition state where the boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[1] The geometry of the pre-formed boron enolate—either (Z) or (E)—directly dictates the relative stereochemistry of the resulting β-hydroxy carbonyl product.
-
(Z) -Enolates preferentially lead to syn -aldol adducts . To minimize steric clash, the largest substituent on the aldehyde (R²) adopts a pseudo-equatorial position in the chair-like transition state. This arrangement results in a syn relationship between the newly formed hydroxyl group and the α-substituent (R¹).[1][5]
-
(E) -Enolates preferentially lead to anti -aldol adducts . Following the same principle of minimizing steric strain, the transition state involving an (E)-enolate orients the substituents to produce an anti diastereomer.[1][5]
The choice of dicyclohexylboron triflate is deliberate. The sterically demanding cyclohexyl groups play a crucial role in directing the enolization process and enforcing a single, highly-ordered transition state, which is the key to achieving high diastereoselectivity.[6][7] Furthermore, the selection of the tertiary amine base and reaction temperature can be tuned to favor the formation of one enolate geometry over the other, providing a powerful handle for controlling the stereochemical outcome.[8][9] For example, the combination of dicyclohexylboron triflate and triethylamine at low temperatures is frequently employed to generate anti-aldol products from methyl arylacetates.[8]
Mechanism: The Path to Stereocontrol
The reaction proceeds through a well-defined, two-stage process involving the formation of a boron enolate followed by its reaction with an aldehyde.
Caption: General workflow of the Cy₂BOTf-mediated aldol reaction.
The core of the reaction's selectivity lies in the highly organized, chair-like Zimmerman-Traxler transition state.
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The Strategic Application of Dicyclohexylboron Triflate in the Synthesis of Complex Natural Products: A Guide for the Modern Chemist
In the intricate tapestry of natural product synthesis, the precise control of stereochemistry is paramount. Among the myriad of reagents developed to achieve this, dicyclohexylboron triflate (c-Hex₂BOTf) has emerged as a powerful and reliable tool, particularly for the stereoselective construction of carbon-carbon bonds via aldol reactions. This guide provides an in-depth analysis of the application of dicyclohexylboron triflate in the synthesis of complex, biologically active natural products, offering both mechanistic insights and detailed, field-proven protocols for the research scientist and drug development professional.
The Power of Steric Direction: Understanding the anti-Selective Aldol Reaction
The utility of dicyclohexylboron triflate lies in its ability to facilitate highly diastereoselective aldol reactions, predominantly favoring the formation of anti-aldol adducts. This selectivity is a direct consequence of the steric bulk of the two cyclohexyl groups on the boron atom.
The generally accepted mechanism for this selectivity is rooted in the Zimmerman-Traxler model. The reaction proceeds through a chair-like six-membered transition state. The bulky dicyclohexylboron group, along with the substituent on the enolate, preferentially occupies an equatorial position to minimize steric strain. This arrangement forces the aldehyde substituent into an axial or equatorial position, with the equatorial position being favored, leading to the observed anti diastereoselectivity. The choice of base is also critical, with tertiary amines such as triethylamine (Et₃N) commonly employed to facilitate the formation of the boron enolate.[1]
Figure 1: Simplified workflow of the dicyclohexylboron triflate-mediated anti-selective aldol reaction.
Case Study 1: A Pivotal Aldol Reaction in the Total Synthesis of (+)-Discodermolide
The marine-derived polyketide, (+)-Discodermolide, is a potent microtubule-stabilizing agent with significant potential as an anticancer therapeutic.[2] Its complex stereochemical architecture has made it a formidable challenge for synthetic chemists. In the second-generation total synthesis of (+)-discodermolide by Paterson and coworkers, a dicyclohexylboron triflate-mediated anti-aldol reaction was a key step in establishing a crucial stereocenter.[3]
This specific transformation involved the reaction of a complex ethyl ketone with formaldehyde to construct a common stereotriad building block. The use of dicyclohexylboron triflate ensured the desired anti relationship between the newly formed hydroxyl group and the adjacent methyl group, a critical feature of the natural product's structure.
Quantitative Data for the Paterson Aldol Reaction
| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Reagents | Solvent | Temperature | Diastereoselectivity (anti:syn) | Yield | Reference |
| Ethyl ketone fragment | Formaldehyde | c-Hex₂BOTf, Et₃N | CH₂Cl₂ | -78 °C to rt | >95:5 | High | [3] |
Detailed Protocol: anti-Selective Aldol Reaction in the Synthesis of a (+)-Discodermolide Fragment
This protocol is adapted from the principles described in the synthesis of (+)-Discodermolide and general procedures for dicyclohexylboron triflate-mediated aldol reactions.[3][4]
Materials:
-
Ethyl ketone fragment (1.0 equiv)
-
Dicyclohexylboron triflate (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Formaldehyde (or a suitable surrogate) (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
pH 7 Buffer solution
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
An oven-dried round-bottom flask is charged with the ethyl ketone fragment (1.0 equiv) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Triethylamine (1.5 equiv) is added dropwise via syringe.
-
A solution of dicyclohexylboron triflate (1.2 equiv) in anhydrous dichloromethane is added dropwise to the cooled solution over 20 minutes. The resulting mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the boron enolate.
-
Formaldehyde (1.5 equiv) is then added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for an additional 30 minutes at -78 °C.
-
The cooling bath is removed, and the reaction is allowed to warm to room temperature over 1 hour.
-
The reaction is quenched by the addition of pH 7 buffer solution.
-
Methanol is added, followed by the careful, dropwise addition of 30% hydrogen peroxide. Caution: This addition can be exothermic.[4]
-
The mixture is stirred vigorously overnight to ensure complete oxidation of the boron species.
-
The reaction mixture is concentrated under reduced pressure to remove the organic solvents.
-
The residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired anti-aldol adduct.
Figure 2: Step-by-step workflow for the dicyclohexylboron triflate-mediated aldol reaction.
Case Study 2: Stereocontrol in the Synthesis of Epothilones
The epothilones are a class of 16-membered macrolides that, like (+)-discodermolide, exhibit potent anticancer activity through microtubule stabilization.[5] The total synthesis of these complex natural products has been a fertile ground for the development and application of stereoselective reactions. In several synthetic approaches to the epothilones, dicyclohexylboron triflate has been employed to control the stereochemistry of key fragments.
For instance, in a convergent synthesis of epothilone B, a diastereoselective aldol condensation between an aldehyde fragment and a ketone-derived boron enolate was utilized to construct the C6-C7 bond. The use of dicyclohexylboron triflate was instrumental in achieving the desired stereochemical outcome at these newly formed stereocenters.[6]
General Protocol: Dicyclohexylboron Triflate-Mediated Aldol Reaction for Acyclic Stereocontrol
This generalized protocol is applicable to a wide range of ketone and aldehyde substrates for the synthesis of anti-aldol adducts.[4][7]
Materials:
-
Ketone (1.0 equiv)
-
Dicyclohexylboron triflate (1.2-1.5 equiv)
-
Triethylamine (1.5-2.0 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂, Et₂O)
-
pH 7 Buffer solution
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve the ketone (1.0 equiv) in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature, typically between -78 °C and 0 °C.
-
Add triethylamine (1.5-2.0 equiv) via syringe.
-
Slowly add the dicyclohexylboron triflate (1.2-1.5 equiv) solution. The rate of addition should be controlled to maintain the desired reaction temperature. Stir the mixture for 30-60 minutes to allow for complete enolate formation.
-
Add the aldehyde (1.2 equiv), either neat or as a solution in the reaction solvent, dropwise to the boron enolate.
-
Stir the reaction at the same temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding pH 7 buffer.
-
Add methanol, followed by the slow and careful addition of 30% hydrogen peroxide at 0 °C.
-
Allow the mixture to warm to room temperature and stir vigorously for at least 4 hours or until the oxidative workup is complete.
-
Perform a standard aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Troubleshooting and Key Considerations
-
Reagent Quality: The quality of the dicyclohexylboron triflate is critical for high yields and stereoselectivity. It is often prepared fresh or purchased from a reliable supplier and stored under an inert atmosphere at low temperatures.[7]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents and reagents must be used.
-
Base Selection: While triethylamine is commonly used, other sterically hindered amines can influence the stereochemical outcome. For example, using a bulkier amine like diisopropylethylamine (DIPEA) can sometimes favor the syn-aldol product with other boron triflates.[1]
-
Reaction Temperature: The temperature at which the enolate is formed and reacts with the aldehyde can significantly impact diastereoselectivity. Low temperatures (-78 °C) are generally preferred for maximizing selectivity.
-
Oxidative Workup: The workup with hydrogen peroxide is crucial for removing the boron byproducts. This step can be exothermic and should be performed with care.[4]
Conclusion
Dicyclohexylboron triflate is a cornerstone reagent in modern organic synthesis, providing a reliable and highly stereoselective method for the construction of anti-aldol units. Its successful application in the total syntheses of complex and medicinally important natural products like (+)-discodermolide and the epothilones underscores its significance. By understanding the underlying mechanistic principles and adhering to carefully controlled experimental protocols, researchers can effectively leverage the power of dicyclohexylboron triflate to navigate the challenges of complex molecule synthesis and accelerate the pace of drug discovery and development.
References
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-
Abiko, A. Organic Syntheses2002 , 79, 116. URL: [Link]
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-
Mickel, S. J.; et al. Org. Process Res. Dev.2004 , 8, 92-100. URL: [Link]
-
Zhu, J.; et al. Org. Lett.2001 , 3, 3607-3609. URL: [Link]
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-
Nicolaou, K. C.; et al. Nature1997 , 387, 268-272. URL: [Link]
-
Paterson, I.; et al. Angew. Chem. Int. Ed.2005 , 44, 1-5. URL: [Link]
-
Organic Synthesesn.d. , dicyclohexylboron trifluoromethanesulfonate. URL: [Link]
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- 3. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Mastering Enantioselective Aldol Reactions with Dicyclohexylboron Triflate and Chiral Auxiliaries
Introduction: The Pursuit of Stereochemical Precision
The aldol reaction stands as one of the most powerful and fundamental carbon-carbon bond-forming reactions in the synthetic organic chemist's toolkit.[1][2] Its ability to construct β-hydroxy carbonyl moieties, ubiquitous in natural products and pharmaceuticals, makes it indispensable. The primary challenge, however, lies in controlling the stereochemical outcome of the two newly formed chiral centers. Enantioselective synthesis, which selectively produces a single enantiomer of a target molecule, is paramount in drug development where often only one enantiomer exhibits the desired therapeutic effect.[3]
This guide provides an in-depth exploration of a robust and highly reliable strategy for achieving exceptional levels of stereocontrol in the aldol reaction: the use of boron enolates mediated by dicyclohexylboron triflate (Cy₂BOTf) in conjunction with a covalently bound chiral auxiliary. This combination leverages the unique properties of boron to create highly organized, chair-like transition states, where the stereochemical information embedded in the auxiliary directs the facial approach of the electrophile with remarkable fidelity.
Pillar 1: The Mechanistic Rationale for Stereocontrol
The exceptional stereoselectivity of this reaction is not a matter of chance; it is the logical outcome of a highly ordered mechanistic pathway. The key to this control lies in the formation of a rigid, six-membered Zimmerman-Traxler transition state.[4][5]
Why Boron Enolates?
Compared to other metal enolates (e.g., lithium or sodium), boron enolates offer superior stereocontrol due to the intrinsic properties of the boron atom. The boron-oxygen bond is significantly shorter and stronger, leading to a more compact and tightly bound cyclic transition state.[1][6][7] This geometric constraint magnifies steric interactions, allowing for a more pronounced discrimination between competing diastereomeric transition states.
The Role of Dicyclohexylboron Triflate (Cy₂BOTf)
Dicyclohexylboron triflate is a powerful Lewis acid used to generate the boron enolate from a carbonyl compound, typically an N-acylated chiral auxiliary. Its primary functions are:
-
Activation: It coordinates to the carbonyl oxygen, increasing the acidity of the α-protons.
-
Steric Influence: The two bulky cyclohexyl groups play a crucial role in directing the formation of the (Z)-enolate geometry upon deprotonation by a hindered amine base. This (Z)-geometry is essential for achieving the desired syn or anti aldol adduct, depending on the auxiliary.[8][9]
The Chiral Auxiliary: The Source of Asymmetry
A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction.[10] Evans' oxazolidinones, derived from readily available amino acids, are among the most successful and widely used auxiliaries for this purpose.[10][11][12] The auxiliary's chiral environment creates a steric bias, forcing the incoming aldehyde to approach the (Z)-boron enolate from one specific face.
The synergy between the (Z)-enolate, the chiral auxiliary, and the aldehyde culminates in the Zimmerman-Traxler transition state. The substituents arrange themselves in the chair-like conformation to minimize steric clashes (specifically 1,3-diaxial interactions), leading to the predictable formation of one major diastereomer.[5]
Caption: Figure 1: Mechanism of the Evans-Syn Aldol Reaction.
Pillar 2: A Validated Experimental Protocol
This section provides a detailed, step-by-step protocol for a representative Evans syn-aldol reaction. Adherence to these steps, particularly regarding anhydrous conditions and temperature control, is critical for achieving high yields and selectivities.
Materials and Reagents:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)
-
Propionyl chloride (or other acylating agent)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Dicyclohexylboron triflate (Cy₂BOTf), 1.0 M solution in hexanes or CH₂Cl₂
-
Isobutyraldehyde (or other aldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar).
Workflow Overview
Caption: Figure 2: General Experimental Workflow.
Part A: Acylation of the Chiral Auxiliary
-
To a flame-dried, N₂-purged round-bottom flask, add the chiral auxiliary (1.0 equiv).
-
Dissolve in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add Et₃N (1.5 equiv) dropwise.
-
Add the acyl chloride (e.g., propionyl chloride, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench with saturated aq. NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to yield the N-acyl oxazolidinone.
Part B: Boron-Mediated Asymmetric Aldol Reaction
-
Place the purified N-acyl oxazolidinone (1.0 equiv) in a flame-dried, N₂-purged flask and dissolve in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add dicyclohexylboron triflate (1.1 equiv, 1.0 M solution) dropwise over 10 minutes. The solution may become heterogeneous.
-
Add Et₃N (1.2 equiv) dropwise. The mixture should become a clear, homogeneous solution.
-
Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.5 equiv), freshly distilled, dropwise at -78 °C.
-
Stir at -78 °C for 1-2 hours, then allow the reaction to warm slowly to 0 °C over 1 hour.
-
Quench the reaction at 0 °C by adding 1:1 methanol/saturated aq. NH₄Cl solution.
Part C: Oxidative Workup and Purification
-
Concentrate the quenched reaction mixture in vacuo to remove most of the DCM.
-
Add an equal volume of methanol, followed by 2:1 phosphate buffer (pH 7)/methanol.
-
Cool the mixture to 0 °C and slowly add 30% hydrogen peroxide (H₂O₂) to oxidize and break up the boron complexes. Caution: Exothermic reaction.
-
Stir vigorously for 1 hour.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Wash the combined organic layers with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the pure aldol adduct.
Part D: Auxiliary Cleavage (Example: to form the methyl ester)
-
Dissolve the purified aldol adduct (1.0 equiv) in anhydrous methanol at 0 °C.
-
Add sodium methoxide (NaOMe, 2.0 equiv).
-
Stir for 1 hour at 0 °C.[13]
-
Quench with saturated aq. NH₄Cl and extract with ethyl acetate.
-
The organic layer contains the desired β-hydroxy methyl ester, and the aqueous layer contains the recovered chiral auxiliary, which can be extracted after acidification.
Pillar 3: Data, Best Practices, and Troubleshooting
The success of this methodology is highly reproducible, provided that careful experimental technique is employed.
Table 1: Representative Performance Data
| N-Acyl Group | Aldehyde | Base | Typical Diastereomeric Ratio (syn:anti) | Typical Yield (%) |
| Propionyl | Isobutyraldehyde | Et₃N | >99:1 | 85-95% |
| Propionyl | Benzaldehyde | Et₃N | >99:1 | 80-90% |
| Acetyl | Propionaldehyde | DIPEA | >95:5 | 75-85% |
| Butyryl | Acetaldehyde | Et₃N | >98:2 | 80-90% |
Data compiled from representative literature procedures demonstrating typical outcomes for Evans-syn aldol reactions.[11][13]
Best Practices & Causality
-
Anhydrous Conditions: Water will readily hydrolyze the boron triflate and quench the enolate, halting the reaction. All glassware must be rigorously dried, and solvents must be anhydrous.
-
Reagent Purity: Dicyclohexylboron triflate is moisture-sensitive and can degrade over time. A stock solution stored under N₂ at 4 °C is reasonably stable.[14][15] Using freshly distilled aldehydes removes non-volatile impurities and acidic byproducts that can interfere with the reaction.
-
Strict Temperature Control: Enolate formation is performed under kinetic control at -78 °C. Allowing the temperature to rise prematurely can lead to enolate equilibration or side reactions, eroding diastereoselectivity.[9]
-
Order of Addition: The boron triflate and base are added to the N-acyl auxiliary before the aldehyde. This pre-formation of the enolate is crucial for achieving high selectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet solvent/reagents. 2. Degraded Cy₂BOTf. 3. Insufficient reaction time. | 1. Use freshly dried solvents and pure starting materials. 2. Use a fresh bottle of reagent or titrate the solution. 3. Monitor the reaction by TLC to confirm consumption of starting material. |
| Low Diastereoselectivity | 1. Temperature fluctuations. 2. Incorrect base/boron reagent pairing for the desired outcome. 3. Impure aldehyde. | 1. Ensure the reaction flask remains submerged in the -78 °C bath. 2. Confirm the reagent combination in the literature. For some substrates like esters, Cy₂BOTf/Et₃N favors anti products, while Bu₂BOTf/DIPEA favors syn.[16] 3. Use freshly distilled aldehyde. |
| Multiple Unidentified Byproducts | 1. Self-condensation of the aldehyde. 2. Aldehyde added before complete enolate formation. | 1. Add the aldehyde slowly to the pre-formed enolate solution at -78 °C. 2. Ensure adequate stirring time (30-60 min) after adding the base and boron triflate. |
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Title: Asymmetric Aldol Reactions Using Boron Enolates Source: Organic Reactions URL: [Link]
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Title: Asymmetric aldol reaction using boron enolates Source: ResearchGate URL: [Link]
-
Title: Diastereoselection in Aldol Reactions Source: University of Wisconsin-Madison, Pharmacy 180 URL: [Link]
-
Title: Diastereoselection in Lewis-Acid-Mediated Aldol Additions Source: Michigan State University Chemistry URL: [Link]
-
Title: Evans Auxiliaries and a Friend for Aldol Reactions Source: YouTube URL: [Link]
-
Title: Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates Source: Organic Chemistry Portal URL: [Link]
-
Title: Evans Aldol Reaction Source: Chem-Station International Edition URL: [Link]
-
Title: Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Chiral auxiliary Source: Wikipedia URL: [Link]
-
Title: Dicyclohexylboron trifluoromethanesulfonate Source: Organic Syntheses URL: [Link]
-
Title: Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]
-
Title: SYNTHESIS AND DIASTEREOSELECTIVE ALDOL REACTIONS OF A THIAZOLIDINETHIONE CHIRAL AUXILIARY Source: Organic Syntheses URL: [Link]
-
Title: Brown's allylation in the synthesis of passifloricin A Source: ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Brown Allylation: Application to the Synthesis of Natural Products Source: ResearchGate URL: [Link]
-
Title: Aldol Reaction: Mechanism and Examples Source: NROChemistry URL: [Link]
-
Title: Boron-mediated aldol reaction of carboxylic esters: complementary anti- and syn-selective asymmetric aldol reactions Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Evans aldol ppt Source: Slideshare URL: [Link]
-
Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Source: Williams College Chemistry URL: [Link]
-
Title: Aldol reaction of 3,3,3-trifluoropropionates Source: Purdue e-Pubs URL: [Link]
-
Title: Enantioselective synthesis of chiral BCPs Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: 4.4: The aldol reaction Source: Chemistry LibreTexts URL: [Link]
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Application Notes and Protocols: Dicyclohexyl(trifluoromethanesulfonyloxy)borane for Stereoselective anti-Aldol Additions
Introduction: Mastering Acyclic Stereocontrol in Aldol Additions
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1] The ability to control the relative and absolute stereochemistry of the newly formed chiral centers is paramount, particularly in the synthesis of polyketide natural products and pharmaceuticals. Boron-mediated aldol reactions have emerged as a powerful strategy for achieving high levels of stereoselectivity.[2] This is largely due to the short boron-oxygen bond lengths which lead to tight, well-organized six-membered ring chair-like transition states.[2][3]
This guide focuses on the application of dicyclohexyl(trifluoromethanesulfonyloxy)borane, also known as dicyclohexylboron triflate (c-Hex₂BOTf), as a key reagent for effecting highly anti-selective aldol additions. We will delve into the mechanistic underpinnings of this selectivity, provide detailed, field-tested protocols, and offer insights into the practical aspects of this invaluable synthetic tool.
The Mechanistic Basis for anti-Selectivity: A Tale of Steric Influence
The stereochemical outcome of a boron-mediated aldol reaction is dictated by the geometry of the boron enolate, which in turn is influenced by the steric bulk of the boron ligands, the substrate, and the amine base used.[4][5][6] For the generation of anti-aldol products, the formation of an (E)-enolate is generally required.[3][7]
The combination of dicyclohexylboron triflate and a relatively non-bulky amine, such as triethylamine (Et₃N), is crucial for promoting the formation of the desired (E)-enolate from carbonyl compounds like esters and ketones.[4][5][6] The bulky cyclohexyl groups on the boron atom create significant steric hindrance. In the transition state leading to the enolate, this steric pressure favors the arrangement where the alkyl group of the carbonyl substrate is oriented away from the bulky cyclohexyl groups, leading to the preferential formation of the (E)-enolate.
The Zimmerman-Traxler Model in Action
The stereochemical outcome of the subsequent reaction with an aldehyde can be rationalized using the Zimmerman-Traxler model, which postulates a chair-like six-membered ring transition state.[3]
Caption: Reaction pathway to the anti-aldol adduct.
In this transition state, the aldehyde's R² group preferentially occupies a pseudo-equatorial position to minimize steric interactions with the boron ligands and the enolate, leading to the observed anti diastereoselectivity.
Protocol 1: Preparation of Dicyclohexylboron Triflate (c-Hex₂BOTf)
The quality of the c-Hex₂BOTf reagent is critical for achieving high yields and selectivities. While commercially available, it can also be prepared in the laboratory.[8]
Materials:
-
Dicyclohexylborane
-
Trifluoromethanesulfonic acid
-
Hexane, anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry, nitrogen-flushed flask, suspend dicyclohexylborane in anhydrous hexane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid dropwise with vigorous stirring.
-
Continue stirring at 0 °C for 1 hour, then at room temperature for an additional hour.
-
Allow the solid byproducts to settle. The supernatant is a solution of dicyclohexylboron triflate in hexane.[8]
-
The concentration of the solution can be determined and it can be stored under a nitrogen atmosphere at low temperature.[8]
Protocol 2: anti-Selective Aldol Addition of a Chiral Propionate Ester
This protocol is adapted from the work of Abiko and coworkers and demonstrates the use of a chiral auxiliary to achieve high diastereo- and enantioselectivity.[4][5][9]
Materials:
-
Chiral norephedrine-derived propionate ester (1 equiv)
-
Dicyclohexylboron triflate (c-Hex₂BOTf) (1.0 M in hexane, 2.2 equiv)
-
Triethylamine (Et₃N) (2.4 equiv)
-
Aldehyde (e.g., isobutyraldehyde, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
pH 7 phosphate buffer
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
Experimental Workflow:
Caption: Workflow for the anti-selective aldol addition.
Step-by-Step Procedure:
-
To a solution of the chiral norephedrine-derived propionate ester in anhydrous dichloromethane, add triethylamine at room temperature under a nitrogen atmosphere.[9]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of dicyclohexylboron triflate dropwise over 20 minutes. The resulting mixture is stirred at -78 °C for 30 minutes to ensure complete enolization.[9]
-
To the enolate solution at -78 °C, add the freshly distilled aldehyde dropwise.[9]
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.[9]
-
Quench the reaction by the addition of pH 7 phosphate buffer.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in methanol, cool to 0 °C, and slowly add pH 7 buffer followed by 30% hydrogen peroxide to cleave the boron residue.
-
Purify the resulting anti-aldol adduct by flash column chromatography.
Data Presentation: Substrate Scope and Diastereoselectivity
The dicyclohexylboron triflate-mediated aldol reaction exhibits a broad substrate scope with consistently high anti-selectivity.
| Aldehyde (R²CHO) | Yield (%) | anti:syn Ratio |
| Isobutyraldehyde | 85 | >99:1 |
| Benzaldehyde | 82 | >99:1 |
| Acetaldehyde | 78 | 98:2 |
| Propionaldehyde | 80 | 97:3 |
Data is representative and compiled from various sources.
Troubleshooting and Key Considerations
-
Reagent Quality: The use of freshly prepared or properly stored dicyclohexylboron triflate is crucial. Exposure to moisture will deactivate the reagent.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) during enolization and aldehyde addition is critical for achieving high selectivity.
-
Base Selection: While triethylamine promotes anti-selectivity, bulkier bases like diisopropylethylamine (DIPEA) can favor the formation of syn-aldol products.[4][5]
Alternative and Complementary Methods
While dicyclohexylboron triflate is a premier reagent for anti-selective aldol additions, other methods exist. For instance, the Evans aldol reaction, which typically yields syn products, can be modified to produce anti-adducts through the use of different Lewis acids such as magnesium halides.[10][11]
Conclusion
This compound, in conjunction with triethylamine, provides a reliable and highly stereoselective method for the synthesis of anti-aldol adducts. The steric bulk of the cyclohexyl groups on the boron atom is the key determinant in directing the formation of the (E)-enolate, which subsequently reacts via a well-defined chair-like transition state to afford the desired anti product. The protocols and insights provided herein are intended to equip researchers with the knowledge to successfully implement this powerful transformation in their synthetic endeavors.
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Overview of Evans Aldol Reaction Techniques. Coconote. [Link]
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Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [Link]
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Kruger, J.; Carreira, E. M. A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes. Tetrahedron Lett.1998 , 39 (40), 7013-7016. [Link]
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Walker, M. A.; Heathcock, C. H. Acyclic stereoselection. 54. Extending the scope of the Evans asymmetric aldol reaction: preparation of anti and "non-Evans" syn aldols. J. Org. Chem.1991 , 56 (20), 5747–5750. [Link]
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anti-Selective Aldol Reactions of SF5-Acetic Acid Esters with Aldehydes Mediated by Dicyclohexylchloroborane. Synfacts 2016 , 12 (07), 0756. [Link]
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Thomas, A. Y.; et al. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. J. Org. Chem.2021 , 86 (9), 6184–6194. [Link]
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Abiko, A. ANTI-SELECTIVE BORON-MEDIATED ASYMMETRIC ALDOL REACTION OF CARBOXYLIC ESTERS: SYNTHESIS OF (2S, 3R)-2,4-DIMETHYL-1,3-PENTANEDIOL. Org. Synth.2002 , 79, 116. [Link]
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Thomas, A. Y.; et al. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. J. Org. Chem.2021 , 86 (9), 6184-6194. [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Application Notes & Protocols: A Guide to Boron-Mediated Asymmetric Aldol Reactions of Carboxylic Esters
Foreword: The Strategic Advantage of Ester-Derived Boron Enolates
The aldol reaction, a cornerstone of C-C bond formation, has been refined over decades to offer unparalleled control over stereochemistry. Within this field, the use of boron enolates stands out for its capacity to generate highly ordered, chair-like transition states, leading to predictable and high levels of stereoselectivity.[1][2][3] While much of the seminal work focused on ketones and imides, the direct asymmetric aldol reaction of carboxylic esters was historically considered challenging. This guide delves into the modern methodologies that have overcome these hurdles, providing researchers in drug development and complex molecule synthesis with a powerful tool for constructing intricate chiral architectures.
Contrary to earlier beliefs that esters are too unreactive for efficient enolization with common boron reagents, specific combinations of boron triflates and sterically tailored amine bases have unlocked their synthetic potential.[4][5][6] This breakthrough is significant; esters offer distinct advantages over ketones or aldehydes as substrates, including their prevalence in metabolic pathways and their utility as synthetic handles for further transformations, such as conversion to amides, acids, or alcohols. This guide provides both the foundational theory and the practical, field-tested protocols necessary to successfully implement this powerful reaction.
Mechanistic Underpinnings: The Zimmerman-Traxler Model in Action
The remarkable stereoselectivity of the boron-mediated aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[3][7] The short boron-oxygen and boron-carbon bonds enforce a rigid, six-membered chair-like transition state, which minimizes steric interactions and dictates the stereochemical outcome.[1][2]
The geometry of the boron enolate is critical:
-
Z-enolates predominantly yield syn-aldol products.
-
E-enolates predominantly yield anti-aldol products.
The choice of boron reagent and amine base is therefore not arbitrary; it is a carefully calibrated decision to control the enolate geometry. For instance, dialkylboron triflates in combination with hindered amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used to selectively generate the desired enolate.[4][5][6]
Diastereoselective Control: The Power of Chiral Auxiliaries
To achieve asymmetry (i.e., control of the absolute stereochemistry), a chiral element is introduced, most commonly as a chiral auxiliary attached to the ester. This "substrate control" approach has been refined through the development of several classes of auxiliaries, each with its own merits.
The Abiko-Masamune Approach: Complementary syn and anti Selection
A significant breakthrough in ester aldol chemistry was the development of norephedrine-derived chiral esters.[4][6][8] This system offers a unique and powerful advantage: the ability to access either the syn or anti aldol adduct from the same chiral propionate ester, simply by changing the enolization conditions.[4][5][6] This strategic flexibility is invaluable in synthetic planning.
-
anti-Selectivity: Achieved using dicyclohexylboron triflate (c-Hex₂BOTf) and triethylamine (Et₃N). The bulky cyclohexyl groups on the boron atom are believed to favor the transition state leading to the anti product.[4][5][6]
-
syn-Selectivity: Achieved using dibutylboron triflate (Bu₂BOTf) and diisopropylethylamine (i-Pr₂NEt). This combination favors the formation of the Z-enolate, which proceeds through the Zimmerman-Traxler model to furnish the syn adduct.[4][5]
| Target Diastereomer | Boron Reagent | Amine Base | Typical Diastereomeric Ratio (dr) |
| anti | Dicyclohexylboron Triflate (c-Hex₂BOTf) | Triethylamine (Et₃N) | >20:1 |
| syn | Dibutylboron Triflate (Bu₂BOTf) | Diisopropylethylamine (i-Pr₂NEt) | >20:1 |
| Data synthesized from multiple sources.[4][5][6] |
Evans and Crimmins Auxiliaries: Established Paradigms
While originally developed for imides, the principles behind Evans oxazolidinones and Crimmins thiazolidinethiones are highly relevant and have been adapted for ester-like substrates.[9][10][11]
-
Evans Oxazolidinones: These auxiliaries are renowned for producing reliable syn-aldol adducts when using dibutylboron triflate.[9][12] The stereochemical outcome is directed by the bulky substituent on the auxiliary (e.g., isopropyl or benzyl), which blocks one face of the enolate.[13]
-
Crimmins Thiazolidinethiones: A key advantage of the Crimmins auxiliary is the relative ease of its cleavage.[11][14] Furthermore, titanium-mediated versions of this reaction provide access to both "Evans-syn" and "non-Evans-syn" aldol products by modulating the Lewis acid and amine base, offering additional synthetic flexibility.[10][11][15]
Experimental Protocols: From Theory to Practice
The success of a boron-mediated aldol reaction hinges on rigorous experimental technique. The boron reagents are highly sensitive to moisture and atmospheric oxygen.[16] All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Protocol for an Abiko-Masamune anti-Selective Aldol Reaction
This protocol is a representative example for the reaction between a norephedrine-derived propionate ester and an aliphatic aldehyde.
Materials:
-
Norephedrine-derived propionate ester (1.0 equiv)
-
Dicyclohexylboron triflate (c-Hex₂BOTf, 1.2 equiv)
-
Triethylamine (Et₃N, 1.4 equiv)
-
Aldehyde (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
-
Reagent Addition: Dissolve the chiral propionate ester (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.1 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolization: Add triethylamine (1.4 equiv) dropwise via syringe. After 5 minutes, add dicyclohexylboron triflate (1.2 equiv) dropwise over 10 minutes. The solution may become heterogeneous. Stir the mixture at -78 °C for 1 hour.
-
Aldol Addition: Add the aldehyde (1.5 equiv), either neat or as a solution in cold CH₂Cl₂, dropwise to the enolate solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction at 0 °C by the addition of MeOH. Remove the cooling bath and add saturated aqueous NaHCO₃. Add an equal volume of MeOH, followed by the slow, careful addition of 30% H₂O₂ (caution: exothermic). Stir vigorously for 1-2 hours or until the boron byproducts are fully oxidized.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated aqueous NaCl, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Critical Parameters and Causality
-
Solvent: Dichloromethane is a common choice due to its low freezing point and ability to dissolve the reactants. Anhydrous conditions are paramount as water will rapidly quench the boron triflate.[16]
-
Temperature: The enolization and aldol addition are performed at low temperatures (-78 °C) to ensure kinetic control, which is essential for high stereoselectivity.[1] This prevents equilibration to undesired enolate geometries or side reactions.
-
Stoichiometry: A slight excess of the boron reagent and amine is used to ensure complete enolization of the ester. An excess of the aldehyde is used to drive the reaction to completion.
-
Workup: The oxidative workup with hydrogen peroxide is crucial for breaking down the boron-aldolate complex and facilitating the isolation of the β-hydroxy ester product.[16][17]
Unique Reactivity: The Double Aldol Reaction of Acetate Esters
A fascinating and unique feature of this chemistry is the double aldol reaction observed with acetate esters.[18] Under certain conditions, the enolization of an acetate ester can lead to the formation of a doubly borylated enolate.[19][20] This intermediate can then react with two molecules of an aldehyde, leading to the formation of a "bis-aldol" product. This discovery highlights the distinct reactivity of ester-derived boron enolates and opens avenues for the rapid construction of complex polyol structures. Spectroscopic studies have been instrumental in characterizing the carbon-bound and doubly borylated boron enolates that act as key intermediates in this process.[19]
Conclusion and Future Outlook
The boron-mediated asymmetric aldol reaction of carboxylic esters has evolved into a highly reliable and versatile synthetic method. The ability to selectively generate syn or anti products, often with exceptional levels of diastereoselectivity, makes it a go-to strategy in the synthesis of polyketide natural products and complex pharmaceuticals.[9][21] Ongoing research continues to expand the substrate scope and develop catalytic variants, further enhancing the efficiency and applicability of this powerful transformation for drug development professionals and synthetic chemists.[22][23]
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Trost, B. M., & Horne, D. B. (2004). Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins' and Evans' Aldol Reactions. Organic Letters. Available at: [Link]
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Docherty, P. H. (2006). Total Synthesis of 6-Deoxyerythronolide B by Crimmins. Organic Chemistry Portal. Available at: [Link]
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- 17. Asymmetric aldol reaction using boron enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mechanism of the double aldol reaction: the first spectroscopic characterization of a carbon-bound boron enolate derived from carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Boron-mediated aldol reaction of carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Multitasking boron catalyses first aldol reaction from esters | Research | Chemistry World [chemistryworld.com]
Application Notes & Protocols: Dicyclohexylboron Triflate in Diastereoselective Conjugate Addition Reactions
Introduction: Mastering Stereocontrol in Carbon-Carbon Bond Formation
The conjugate addition, or Michael addition, reaction stands as a cornerstone of modern organic synthesis, enabling the strategic formation of carbon-carbon bonds.[1][2][3] This powerful transformation involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] While effective, controlling the stereochemical outcome of this reaction, particularly when new stereocenters are formed, presents a significant challenge. The generation of boron enolates has emerged as a premier strategy to address this, offering a highly ordered, chelated transition state that translates into exceptional levels of stereocontrol.[5][6]
Dicyclohexylboron triflate (c-Hex₂BOTf or Cy₂BOTf) is a particularly effective and sterically demanding reagent for the generation of boron enolates from carbonyl compounds.[7][8] The bulky dicyclohexyl groups play a critical role in directing the stereoselective formation of the (Z)-enolate, which is the geometric isomer essential for achieving high diastereoselectivity in subsequent reactions.[6] The short, covalent boron-oxygen bonds lead to tight, well-defined, chair-like transition states, minimizing conformational flexibility and enabling a predictable and highly controlled transfer of stereochemical information.[5][6]
This guide provides an in-depth exploration of the mechanism, applications, and practical execution of dicyclohexylboron triflate-mediated conjugate addition reactions. It is designed for researchers and drug development professionals seeking to leverage this robust methodology for the precise construction of complex molecular architectures.
The Mechanistic Pathway: A Symphony of Steric and Electronic Control
The success of the dicyclohexylboron triflate-mediated conjugate addition hinges on a sequence of well-orchestrated mechanistic steps, each contributing to the exceptional level of stereocontrol.
Step 1: Stereoselective (Z)-Enolate Formation The process begins with the deprotonation of a carbonyl compound (the Michael donor) by a hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂NEt), in the presence of Cy₂BOTf.[6][9] The large steric profile of the dicyclohexyl groups on the boron atom preferentially directs the enolization to form the thermodynamically stable (Z)-enolate. This geometric control is the foundational element for the entire stereoselective process.
Step 2: The Zimmerman-Traxler Transition State Once formed, the boron enolate acts as a soft nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated system (the Michael acceptor). The reaction proceeds through a highly organized, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[10][11] Key features of this transition state include:
-
Chelation: The boron atom coordinates with the carbonyl oxygen of the Michael acceptor, creating a rigid cyclic structure.
-
Steric Minimization: The bulky substituents on both the enolate and the acceptor preferentially occupy pseudo-equatorial positions to alleviate steric strain (A¹,³-strain).[10] This arrangement dictates the facial selectivity of the attack on the Michael acceptor.
-
Dipole Minimization: The transition state also orients itself to minimize dipole-dipole interactions between the carbonyl groups.[10]
This confluence of factors locks the reacting partners into a single, low-energy conformation, leading to the formation of one diastereomer in high preference over all others.
Step 3: Product Formation Following the C-C bond formation, a stable boron aldolate intermediate is formed. This intermediate is then subjected to a workup procedure, typically an oxidative cleavage using hydrogen peroxide, to release the final β-hydroxy carbonyl product and a boron by-product.[12][13]
Application Scope & Versatility
The reliability and high stereoselectivity of this methodology have made it a valuable tool in complex molecule synthesis.[5][11] Its versatility is demonstrated by the wide range of compatible substrates.
| Component | Examples | Key Considerations |
| Michael Donors | Ketones, Thioesters, Carboxylic Esters, N-acyloxazolidinones (Evans Auxiliaries)[7][12] | The use of chiral auxiliaries like Evans oxazolidinones allows for asymmetric conjugate additions, yielding products with high enantiomeric excess.[10][11] |
| Michael Acceptors | α,β-Unsaturated Ketones (Enones), α,β-Unsaturated Esters, Acrylonitriles[1][3] | Steric hindrance near the β-carbon can influence reaction rates. |
| Bases | Triethylamine (Et₃N), Diisopropylethylamine (i-Pr₂NEt / Hünig's Base)[6][8] | The choice of base can be critical; its bulk should be matched to the substrate to ensure efficient and selective enolate formation. |
| Solvents | Dichloromethane (CH₂Cl₂), Diethyl Ether (Et₂O) | Anhydrous, non-protic solvents are required to prevent quenching of the enolate and decomposition of the boron triflate. |
Detailed Experimental Protocol
Title: Diastereoselective Conjugate Addition of an N-Propionyl Oxazolidinone to trans-Chalcone Mediated by Dicyclohexylboron Triflate.
Objective: To synthesize the 1,5-dicarbonyl product with high diastereoselectivity via a boron enolate-mediated Michael addition.
A. Critical Safety Precautions
-
Dicyclohexylboron triflate (Cy₂BOTf): Corrosive and moisture-sensitive. Causes severe skin burns and eye damage and is harmful if swallowed. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.
-
Reagent Handling: Use oven-dried glassware and anhydrous solvents. Reagents should be transferred via syringe or cannula.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or a face shield, and chemically resistant gloves (e.g., nitrile).[14]
-
Quenching: The oxidative workup with hydrogen peroxide can be exothermic.[12] Perform additions slowly and with adequate cooling.
B. Reagents and Materials
| Reagent/Material | Amount | Moles | Notes |
| (S)-4-benzyl-3-propionyloxazolidin-2-one | 1.17 g | 5.0 mmol | Michael Donor |
| trans-Chalcone | 1.04 g | 5.0 mmol | Michael Acceptor |
| Dicyclohexylboron triflate (Cy₂BOTf) | 5.5 mL | 5.5 mmol | 1.0 M solution in hexanes |
| Triethylamine (Et₃N) | 0.84 mL | 6.0 mmol | Freshly distilled |
| Anhydrous Dichloromethane (CH₂Cl₂) | 40 mL | - | From a solvent purification system |
| pH 7 Phosphate Buffer | 20 mL | - | For quenching |
| Methanol (MeOH) | 60 mL | - | For workup |
| 30% Hydrogen Peroxide (H₂O₂) | 20 mL | - | For oxidative workup |
| Saturated aq. NaHCO₃, Brine | - | - | For extraction |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | For drying |
| Silica Gel | - | - | For chromatography |
C. Step-by-Step Procedure
-
Preparation: Under a nitrogen atmosphere, add (S)-4-benzyl-3-propionyloxazolidin-2-one (1.17 g, 5.0 mmol) to an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Dissolve in 20 mL of anhydrous dichloromethane.
-
Enolate Formation:
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (0.84 mL, 6.0 mmol) via syringe.
-
Slowly add the dicyclohexylboron triflate solution (5.5 mL of 1.0 M solution, 5.5 mmol) dropwise over 10 minutes. The solution may become thick or heterogeneous.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Conjugate Addition:
-
In a separate dry flask, dissolve trans-chalcone (1.04 g, 5.0 mmol) in 20 mL of anhydrous dichloromethane.
-
Add the chalcone solution dropwise to the cold enolate solution over 15 minutes via cannula or syringe.
-
Rinse the chalcone flask with a small amount of dichloromethane and add it to the reaction mixture to ensure complete transfer.
-
-
Reaction Progression:
-
Stir the reaction mixture at -78 °C for an additional 1 hour.
-
Transfer the flask to a 0 °C ice bath and continue stirring for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[12]
-
-
Quench and Oxidative Workup:
-
Quench the reaction by adding 20 mL of pH 7 phosphate buffer.
-
Remove the cold bath and allow the mixture to warm to room temperature.
-
Add 60 mL of methanol.
-
Slowly and carefully add 20 mL of 30% hydrogen peroxide to the vigorously stirred biphasic mixture (Note: this can be exothermic).[12]
-
Allow the mixture to stir vigorously overnight at room temperature.
-
-
Purification:
-
Concentrate the mixture in vacuo to remove most of the methanol and dichloromethane.
-
Extract the remaining aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 1,5-dicarbonyl product.
-
Troubleshooting and Key Insights
-
Low Yield: Often due to moisture contamination. Ensure all glassware is rigorously dried and solvents are anhydrous. The quality of the Cy₂BOTf is paramount; use a recently purchased or prepared solution.[7]
-
Incomplete Reaction: Insufficient enolization can be a cause. For some substrates, slightly more than one equivalent of the boron reagent and base may be necessary to drive the enolization to completion.[12]
-
Low Diastereoselectivity:
-
Temperature Control: Maintaining a consistently low temperature (-78 °C) during enolate formation and addition is crucial for maximizing selectivity.
-
Reagent Choice: The combination of a bulky boron reagent (Cy₂BOTf) and a non-bulky amine (Et₃N) is often optimal for generating the (Z)-enolate from N-acyloxazolidinones, which leads to syn-aldol products. For achieving anti-selectivity with other substrates, different combinations of boron reagents and bases may be required.[8][15]
-
-
Boron By-products: The oxidative workup is essential for breaking the stable boron-oxygen bond and simplifying purification. Incomplete workup can lead to difficulties in isolating the pure product.
References
- Organic Syntheses Procedure.
- Organic Reactions.
- Safety D
- YouTube. Synthesis Workshop: Diastereoselective Conjugate Additions with Michael Liang (Episode 19).
- Sigma-Aldrich.
- Organic Chemistry Portal.
- Sigma-Aldrich.
- ResearchGate.
- PubMed.
- Organic Syntheses Procedure. A. Abiko, Org. Synth. 2002, 79, 116.
- PubMed.
- TCI AMERICA. Evans Aldol Reaction.
- Coconote. Overview of Evans Aldol Reaction Techniques.
- University of Bath.
- Wikipedia.
- Chemistry LibreTexts.
- Making Molecules.
- Master Organic Chemistry.
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 11. coconote.app [coconote.app]
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- 15. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging Dicyclohexylboron Triflate in Asymmetric Synthesis via Aldol Reaction and Subsequent Diastereoselective Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclohexylboron triflate (c-Hex₂BOTf) has emerged as a powerful reagent in modern organic synthesis, renowned for its ability to mediate highly stereoselective aldol reactions. While not a direct agent for asymmetric reduction, its primary application lies in the generation of chiral boron enolates, which subsequently undergo diastereoselective aldol additions to create β-hydroxy carbonyl compounds with exceptional control over stereochemistry. This application note delves into the pivotal role of dicyclohexylboron triflate in a sequential synthetic strategy: an initial asymmetric aldol reaction followed by a diastereoselective reduction of the resulting aldol adduct. This two-step process provides a robust and versatile pathway to valuable chiral 1,3-diols, key structural motifs in numerous natural products and pharmaceutical agents. We will explore the mechanistic underpinnings of this methodology, provide detailed experimental protocols, and discuss the factors influencing stereochemical outcomes.
Introduction: The Strategic Importance of Chiral 1,3-Diols
Chiral 1,3-diols are ubiquitous structural motifs in a vast array of biologically active molecules, including polyketide natural products, macrolide antibiotics, and cholesterol-lowering agents like statins. The precise stereochemical arrangement of the two hydroxyl groups is often critical for their biological function. Consequently, the development of reliable and efficient methods for their stereocontrolled synthesis is a paramount objective in medicinal chemistry and drug development.
One of the most effective strategies for constructing these motifs involves a two-step sequence: a stereoselective aldol reaction to form a β-hydroxy ketone, followed by a diastereoselective reduction of the ketone. Dicyclohexylboron triflate is a cornerstone of the first step, enabling the formation of boron enolates that exhibit high levels of facial selectivity in their reactions with aldehydes.
The Role of Dicyclohexylboron Triflate: Mastering the Asymmetric Aldol Reaction
Dicyclohexylboron triflate is primarily utilized to generate boron enolates from carbonyl compounds, particularly esters and ketones, in the presence of a tertiary amine base.[1][2] The steric bulk of the cyclohexyl groups on the boron atom plays a crucial role in dictating the geometry of the resulting enolate and, consequently, the stereochemical outcome of the subsequent aldol addition.
Mechanism of Boron-Mediated Aldol Reaction
The generally accepted mechanism proceeds through a closed, chair-like six-membered transition state, as proposed by Zimmerman and Traxler.[3] The stereochemical outcome of the reaction is largely dependent on the geometry of the boron enolate (E or Z) and the facial selectivity of the aldehyde addition.
The combination of dicyclohexylboron triflate and a hindered amine, such as triethylamine (Et₃N), typically favors the formation of the (E)-enolate from esters, leading to the formation of anti-aldol adducts with high diastereoselectivity.[1][4] Conversely, less bulky boron triflates (e.g., dibutylboron triflate) in combination with a more hindered base can favor the formation of syn-aldol products.[1][4]
Diastereoselective Reduction of β-Hydroxy Ketones: Accessing syn- and anti-1,3-Diols
Once the chiral β-hydroxy ketone is synthesized via the dicyclohexylboron triflate-mediated aldol reaction, the subsequent reduction of the ketone functionality can be controlled to yield either the syn- or anti-1,3-diol. The choice of reducing agent and reaction conditions is critical in directing the stereochemical outcome.
Synthesis of anti-1,3-Diols via Intramolecular Hydride Delivery
The synthesis of anti-1,3-diols from β-hydroxy ketones is typically achieved through an intramolecular hydride delivery mechanism. This is often accomplished using reagents like tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃), a protocol known as the Evans-Saksena reduction. The reaction proceeds through a six-membered cyclic transition state where the boron reagent chelates to both the hydroxyl and carbonyl oxygens. The hydride is then delivered from the boron reagent to the carbonyl carbon from the same face as the existing hydroxyl group, resulting in the formation of the anti-diol.
Synthesis of syn-1,3-Diols via Intermolecular Hydride Delivery
Conversely, the synthesis of syn-1,3-diols is achieved through an intermolecular hydride delivery. In this approach, a chelating agent, such as diethylmethoxyborane (Et₂BOMe), is used to form a stable six-membered chelate with the β-hydroxy ketone. This chelation locks the conformation of the substrate, and a subsequent reduction with a hydride source like sodium borohydride (NaBH₄) proceeds via axial attack of the hydride on the carbonyl carbon.[5] This directed external attack leads to the formation of the syn-1,3-diol. This is often referred to as a Narasaka-Prasad reduction.[6]
Experimental Protocols
Caution: Dicyclohexylboron triflate is a moisture-sensitive and corrosive reagent. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques.
Protocol for anti-Selective Aldol Reaction using Dicyclohexylboron Triflate
This protocol is adapted from a procedure reported in Organic Syntheses.[7]
Materials:
-
Chiral ester (e.g., propionate ester of a chiral auxiliary) (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) (2.4 equiv), freshly distilled
-
Dicyclohexylboron triflate (c-Hex₂BOTf), 1.0 M solution in hexane (2.2 equiv)
-
Aldehyde (1.2 equiv), freshly distilled
-
pH 7 buffer solution
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the chiral ester and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylamine dropwise via syringe.
-
Slowly add the dicyclohexylboron triflate solution dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to allow for complete enolate formation.
-
Add the aldehyde dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to room temperature over 1 hour.
-
Quench the reaction by adding pH 7 buffer solution.
-
Dilute the mixture with methanol and carefully add 30% hydrogen peroxide. Caution: This may be exothermic.
-
Stir the mixture vigorously overnight.
-
Concentrate the mixture in vacuo and partition the residue between water and dichloromethane.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Diastereoselective Reduction to a syn-1,3-Diol (Narasaka-Prasad Type)
Materials:
-
β-hydroxy ketone (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Diethylmethoxyborane (Et₂BOMe) (1.1 equiv)
-
Sodium borohydride (NaBH₄) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the β-hydroxy ketone in a mixture of anhydrous THF and methanol (4:1) in an oven-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add diethylmethoxyborane dropwise.
-
Stir the mixture at -78 °C for 5 minutes.
-
Add sodium borohydride in one portion.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Summary
The following table summarizes representative results for the dicyclohexylboron triflate-mediated aldol reaction followed by reduction, demonstrating the high diastereoselectivity achievable with this methodology.
| Aldehyde | Chiral Ester Auxiliary | Aldol Diastereomeric Ratio (anti:syn) | Reduction Method | Final Diol Diastereomeric Ratio (syn:anti) | Reference |
| Isobutyraldehyde | Norephedrine-derived | >96:4 | Narasaka-Prasad | >98:2 | [7] |
| Benzaldehyde | Phenylacetate | >95:5 (anti favored) | Not specified | Not specified | [1][4] |
| 4-Methylenenon-8-ynal | N-Benzyl-N-mesitylenesulfonylamino-1-phenyl-1-propyl propionate | >92:8 | LiBH₄ | Not specified | [8] |
Conclusion
The sequential use of dicyclohexylboron triflate in asymmetric aldol reactions followed by diastereoselective reduction of the resulting β-hydroxy carbonyl compounds represents a powerful and reliable strategy for the synthesis of chiral 1,3-diols. The steric bulk of the dicyclohexylboron triflate is instrumental in establishing the initial stereochemistry of the aldol adduct, which can then be selectively reduced to afford either syn- or anti-1,3-diols with high levels of stereocontrol. The protocols outlined in this application note provide a practical guide for researchers in academia and industry to access these valuable chiral building blocks for the synthesis of complex molecules with important biological activities.
References
Sources
- 1. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]
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- 3. Regioselective Enolate Formation and Diastereoselectivity [almerja.com]
- 4. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering Stereoselective Boron Enolate Formation with Dicyclohexylboron Triflate
Foundational Principles: The Strategic Advantage of Dicyclohexylboron Triflate in Asymmetric Synthesis
The precise construction of carbon-carbon bonds with defined stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of complex pharmaceutical agents. Among the most powerful reactions for this purpose is the aldol reaction. The advent of boron-mediated aldol reactions represented a significant leap forward, offering a reliable method for controlling stereochemical outcomes.[1] This is achieved through the formation of a boron enolate, which reacts with an aldehyde via a highly organized, chair-like six-membered transition state, famously described by the Zimmerman-Traxler model.
The unique power of dicyclohexylboron triflate (c-Hex₂BOTf) lies in its steric properties. The two bulky cyclohexyl groups on the boron atom play a critical role in directing the stereochemical course of the enolization process and the subsequent aldol addition.[2] Unlike less hindered reagents such as dibutylboron triflate (Bu₂BOTf), which often favor the formation of Z-enolates leading to syn-aldol products, c-Hex₂BOTf, particularly when paired with a non-hindered amine like triethylamine (Et₃N), preferentially guides the reaction toward anti-aldol products.[3][4] This control is a direct consequence of minimizing steric interactions during the deprotonation of the carbonyl-boron complex.[5] The triflate (OTf) counterion is an excellent leaving group, facilitating the rapid and clean formation of the enolate.
The rigidity of the boron-centered Zimmerman-Traxler transition state is enhanced by the relatively short boron-oxygen bond lengths, which locks the reacting components into a well-defined geometry and ensures a high fidelity of stereochemical transfer from the enolate to the final β-hydroxy carbonyl product.[1][2]
The Mechanism of Control: Reagent Selection and Stereochemical Outcome
The stereochemistry of the final aldol adduct is a direct consequence of the enolate geometry (E vs. Z). The selection of the dialkylboron triflate and the amine base is therefore the primary determinant of the reaction's outcome.
-
Dicyclohexylboron Triflate (c-Hex₂BOTf) & Triethylamine (Et₃N): This combination is the classic choice for generating anti-aldol products. The large cyclohexyl groups on the boron atom, coupled with a sterically unencumbered base like triethylamine, favor a transition state that leads to the E-enolate, which subsequently yields the anti-adduct.[3][4]
-
Dibutylboron Triflate (n-Bu₂BOTf) & Diisopropylethylamine (i-Pr₂NEt): Conversely, to achieve the syn-aldol product, a less bulky boron reagent (n-Bu₂BOTf) is paired with a highly hindered base (Hünig's base). This combination favors the formation of the Z-enolate, which reacts to form the syn-adduct.[3][4][6]
This reagent-controlled stereoselectivity allows chemists to access either diastereomer of the product from the same starting materials, simply by changing the enolization conditions.
Table 1: Reagent Guide for Stereoselective Aldol Additions
| Boron Reagent | Amine Base | Predominant Enolate | Predominant Aldol Product |
| c-Hex₂BOTf | Triethylamine (Et₃N) | E | anti |
| n-Bu₂BOTf | Diisopropylethylamine (i-Pr₂NEt) | Z | syn |
Diagram 1: Mechanism of anti-Selective Aldol Reaction
Caption: Step-by-step workflow for the c-Hex₂BOTf mediated aldol reaction.
Step-by-Step Procedure:
-
Flask Preparation: Charge an oven-dried, 500-mL round-bottomed flask with the chiral propionate ester (10 mmol) and anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.
-
Amine Addition: Add triethylamine (2.4 eq, 24 mmol) via syringe to the solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add a 1.0 M solution of dicyclohexylboron triflate in hexane (2.2 eq, 22 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes.
-
Expert Insight: For ester substrates, using two equivalents of the boron triflate is often necessary to drive the enolization to completion. [7]5. Aldehyde Addition: Add freshly distilled isobutyraldehyde (1.2 eq, 12 mmol) dropwise to the enolate solution at -78 °C.
-
-
Reaction: Stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to room temperature over 1 hour.
-
Quenching: Quench the reaction by adding 40 mL of pH 7 phosphate buffer.
-
Oxidative Workup: Dilute the mixture with methanol (200 mL). Carefully and slowly add 30% hydrogen peroxide (20 mL).
-
Causality & Trustworthiness: The peroxide workup is essential for cleaving the stable boron-oxygen bond of the aldolate intermediate to liberate the desired β-hydroxy product. [8]This step can be highly exothermic; slow addition and efficient stirring are critical for safety. [7]9. Isolation: Stir the mixture vigorously overnight. Concentrate the mixture using a rotary evaporator. Partition the residue between water (100 mL) and dichloromethane (200 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 150 mL).
-
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to afford the pure anti-aldol adduct.
Reagent Synthesis and Handling: Preparation of c-Hex₂BOTf
While commercially available, c-Hex₂BOTf can be reliably prepared in the lab. The following is a summary of the procedure from Organic Syntheses, which provides a robust and validated method. [9][10]
Two-Step Synthesis:
-
Dicyclohexylborane Formation: Cyclohexene (2.05 eq) is reacted with borane-dimethyl sulfide complex (1 eq) in dry diethyl ether at 0 °C. The resulting solid dicyclohexylborane is isolated by removing the supernatant and drying the solid under reduced pressure. [10]2. Triflation: The solid dicyclohexylborane is suspended in dry hexane at room temperature. Trifluoromethanesulfonic acid (1 eq) is added dropwise over 30 minutes. This reaction is highly exothermic and involves vigorous gas evolution (H₂). [10] * Safety Critical: It is safer to add the triflic acid slowly at room temperature rather than at 0 °C. Cooling can lead to an accumulation of unreacted acid, creating the potential for a sudden and dangerous runaway reaction. [10]3. Isolation and Storage: After stirring, the mixture is allowed to settle. The hexane solution is transferred to a clean flask and cooled to -20 °C for 36 hours to crystallize the product. The crystals are isolated and can be dissolved in a calculated amount of dry hexane to create a stock solution (e.g., 1.0 M). This solution is reasonably stable when stored at approximately 4 °C under a nitrogen atmosphere. [9][10]
Troubleshooting and Advanced Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider incomplete enolization. As noted, esters may require >2 equivalents of c-Hex₂BOTf. [7]Ensure all reagents are anhydrous and the reaction is maintained under an inert atmosphere.
-
Low Diastereoselectivity: The stereochemical outcome is highly sensitive to the reagents. Ensure the correct boron reagent and amine combination is used for the desired outcome (see Table 1). Minor variations in the substrate structure, such as in substituted arylacetates, can significantly impact diastereoselectivity, sometimes requiring a switch to a different boron reagent to achieve the desired isomer. [3][11]* Substrate Scope: While powerful, the method has limitations. Carboxylic esters were once considered too inert for boron enolate formation, but this methodology shows they are viable substrates. [4]However, different classes of carbonyls (ketones, thioesters, acyloxazolidinones) may exhibit different reactivities and selectivities. [10]
Conclusion
Dicyclohexylboron triflate is an indispensable tool for the modern synthetic chemist, providing a reliable and highly selective route to anti-aldol products. Its efficacy stems from the predictable formation of boron enolates whose stereochemistry is dictated by the steric influence of the cyclohexyl groups and the choice of amine base. By understanding the mechanistic principles and adhering to validated, robust protocols, researchers can leverage c-Hex₂BOTf to construct complex, stereochemically rich molecules with confidence and precision.
References
-
Thomas, A. Y., Walls, T. L., III, Nelson, B. N., Primeaux, S. W., & Chanda, P. B. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 86(9), 6184–6194. [Link]
-
Abiko, A. (2002). DICYCLOHEXYLBORON TRIFLUOROMETHANESULFONATE. Organic Syntheses, 79, 103. [Link]
-
Organic Syntheses. dicyclohexylboron trifluoromethanesulfonate. [Link]
-
Abiko, A., Inoue, T., & Masamune, S. (2002). Boron-mediated aldol reaction of carboxylic esters: complementary anti- and syn-selective asymmetric aldol reactions. The Journal of Organic Chemistry, 67(15), 5250–5256. [Link]
-
Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200. [Link]
-
ResearchGate. Boron Enolate Chemistry | Request PDF. [Link]
-
University of Bath. Stereoselective Synthesis Course Material. [Link]
-
University of Liverpool. Enolate Chemistry Lecture Notes. [Link]
-
Abiko, A. (2002). ANTI-SELECTIVE ASYMMETRIC ALDOL REACTION OF CARBOXYLIC ESTERS. Organic Syntheses, 79, 116. [Link]
-
PharmaXChange.info. (2011). Boron Enolates for Aldol Synthesis and Other Reactions. [Link]
-
Thomas, A. Y., et al. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. PubMed. [Link]
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Application Notes & Protocols: A Detailed Guide to Dicyclohexylboron Triflate Catalyzed Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Boron-Mediated Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. Among the various methodologies, the boron-mediated aldol reaction stands out for its exceptional ability to control stereochemistry.[1][2] This high degree of control is attributed to the short boron-oxygen bond lengths in the resulting boron enolates, which lead to highly organized, chair-like six-membered transition states.[1][2] This application note provides an in-depth guide to the use of dicyclohexylboron triflate (c-Hex₂BOTf or Cy₂BOTf) as a catalyst for these powerful transformations, with a focus on practical laboratory application. The bulky cyclohexyl groups on the boron atom play a crucial role in influencing the stereochemical outcome of the reaction, making Cy₂BOTf a valuable reagent for targeted synthesis.
Mechanistic Insights: Achieving Stereoselectivity
The stereochemical outcome of the boron-mediated aldol reaction is largely dictated by the geometry of the boron enolate and the subsequent Zimmerman-Traxler transition state. The reaction proceeds through three key steps: enolization, reaction with an aldehyde, and workup.[3]
-
Enolization: The carbonyl compound is deprotonated by a tertiary amine base in the presence of dicyclohexylboron triflate to form a boron enolate. The choice of base and the steric hindrance of the boron reagent can influence the geometry (Z or E) of the resulting enolate.
-
Aldol Addition: The boron enolate then reacts with an aldehyde through a closed, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. The substituents on both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, which locks in the relative stereochemistry of the newly formed stereocenters.
-
Workup: An oxidative workup cleaves the boron-oxygen bonds to yield the desired β-hydroxy carbonyl compound.[3]
The combination of dicyclohexylboron triflate with a non-bulky amine like triethylamine (Et₃N) typically favors the formation of anti-aldol products from esters.[4][5][6] This is attributed to the steric bulk of the cyclohexyl groups on the boron, which directs the stereochemical course of the reaction. Conversely, using a less bulky boron reagent like dibutylboron triflate with a bulkier base can favor the syn-aldol product.[5][6]
Experimental Procedure:
-
Enolate Formation:
-
In an oven-dried, 500-mL round-bottomed flask under a nitrogen atmosphere, dissolve the ester (10 mmol) in dry dichloromethane (50 mL).
-
Add triethylamine (3.40 mL, 24 mmol) via syringe.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add the 1.0 M solution of dicyclohexylboron triflate in hexane (22 mL, 22 mmol) dropwise over 20 minutes.
-
Stir the resulting solution at -78°C for 30 minutes to ensure complete enolate formation.
-
-
Aldol Addition:
-
To the enolate solution at -78°C, add the freshly distilled aldehyde (12 mmol) dropwise.
-
Stir the reaction mixture at -78°C for 30 minutes.
-
Allow the mixture to warm to room temperature over 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by adding pH 7 buffer solution (40 mL).
-
Dilute the mixture with methanol (200 mL).
-
Carefully add 30% hydrogen peroxide (20 mL). Caution: This may cause a vigorous exothermic reaction. [7] * Stir the mixture vigorously overnight.
-
Concentrate the mixture on a rotary evaporator.
-
Partition the residue between water and dichloromethane.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy ester.
-
Conclusion
Dicyclohexylboron triflate is a powerful and reliable reagent for stereoselective aldol reactions. By carefully controlling the reaction conditions, particularly the choice of base and temperature, chemists can achieve high diastereoselectivity, favoring the formation of anti-aldol products. The protocols outlined in this application note, grounded in well-established literature, provide a solid foundation for researchers to successfully implement these transformative reactions in their synthetic endeavors. Adherence to rigorous safety precautions is essential for the successful and safe execution of these experiments.
References
-
Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions. [Link]
-
Asymmetric aldol reaction using boron enolates. Nature Protocols. [Link]
-
Asymmetric aldol reactions using boron enolates: Applications to polyketide synthesis. ACS Symposium Series. [Link]
-
Asymmetric Aldol Reactions Using Boron Enolates. Semantic Scholar. [Link]
-
Enantioselectivity in the boron aldol reactions of methyl ketones. ResearchGate. [Link]
-
Boron-mediated aldol reaction of carboxylic esters: complementary anti- and syn-selective asymmetric aldol reactions. Journal of Organic Chemistry. [Link]
-
DICYCLOHEXYLBORON TRIFLUOROMETHANESULFONATE. Organic Syntheses. [Link]
-
dicyclohexylboron trifluoromethanesulfonate. Organic Syntheses Procedure. [Link]
-
Aldol reactions mediated by a tetrahedral boronate. RSC Publishing. [Link]
-
The boron-mediated ketone-ketone aldol reaction. ResearchGate. [Link]
-
Aldol reactions mediated by a tetrahedral boronate. Semantic Scholar. [Link]
-
Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. Organic Chemistry Portal. [Link]
-
Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. Journal of Organic Chemistry. [Link]
-
Aldol reaction of 3,3,3-trifluoropropionates. Purdue University. [Link]
-
ANTI-SELECTIVE ALDOL REACTION OF A CARBOXYLIC ESTER. Organic Syntheses. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory. [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. General Biosystems. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Texas at Austin. [Link]
-
Boron Safety Data Sheet. ESPI Metals. [Link]
-
Dicyclohexylboron chloride. ResearchGate. [Link]
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- 4. Boron-mediated aldol reaction of carboxylic esters: complementary anti- and syn-selective asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Dicyclohexylboron Triflate in the Synthesis of Complex Pharmaceutical Intermediates
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of dicyclohexylboron triflate (c-Hex₂BOTf) in the stereoselective synthesis of complex pharmaceutical intermediates. This document elucidates the underlying principles of boron-mediated aldol reactions and offers practical, field-proven protocols for their successful implementation.
Introduction: The Power of Boron Enolates in Asymmetric Synthesis
The construction of carbon-carbon bonds with precise stereochemical control is a cornerstone of modern pharmaceutical synthesis.[1] β-hydroxy carbonyl moieties, in particular, are ubiquitous structural motifs in a vast array of bioactive natural products and synthetic drugs, including polyketide antibiotics, anticancer agents, and immunosuppressants.[2][3] Boron-mediated asymmetric aldol reactions have emerged as a powerful and reliable method for the synthesis of these crucial substructures.[4]
Dicyclohexylboron triflate is a versatile and highly effective reagent for the formation of boron enolates from carbonyl compounds.[5] The resulting boron enolates are key intermediates in stereoselective aldol reactions, enabling the diastereoselective and enantioselective formation of β-hydroxy carbonyl compounds.[3][4] The bulky cyclohexyl groups on the boron atom play a crucial role in influencing the stereochemical outcome of the reaction, often leading to high levels of diastereoselectivity.[6]
Mechanistic Insights: The Zimmerman-Traxler Transition State
The high degree of stereocontrol observed in dicyclohexylboron triflate-mediated aldol reactions can be rationalized by the Zimmerman-Traxler model. This model proposes a chair-like six-membered transition state wherein the metal enolate, aldehyde, and metal atom are organized in a highly ordered arrangement. The substituents on the enolate and aldehyde occupy pseudo-equatorial positions to minimize steric hindrance, thus dictating the stereochemistry of the newly formed chiral centers.
The geometry of the boron enolate (E or Z) directly influences the relative stereochemistry of the aldol product (anti or syn). The combination of dicyclohexylboron triflate and a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), allows for the selective formation of either the Z- or E-enolate, and consequently, the syn- or anti-aldol adduct. Specifically, the use of dicyclohexylboron triflate with triethylamine often favors the formation of anti-aldol products.[3][7][8]
Figure 1: Generalized workflow of a dicyclohexylboron triflate-mediated aldol reaction.
Application in the Total Synthesis of (+)-Discodermolide
A compelling example of the power of dicyclohexylboron triflate in the synthesis of a complex pharmaceutical intermediate is found in the second-generation total synthesis of (+)-discodermolide.[9] (+)-Discodermolide is a potent microtubule-stabilizing agent isolated from the marine sponge Discodermia dissoluta with promising anticancer properties.[5][10][11] Its complex polyketide structure, featuring numerous stereocenters, presents a formidable synthetic challenge.
In a key fragment coupling, a dicyclohexylboron-mediated anti-aldol reaction was employed to unite two advanced intermediates. This strategic choice led to a significant improvement in diastereoselectivity (92:8) compared to the 4:1 ratio obtained in the first-generation synthesis, which relied on a reagent-controlled aldol reaction.[9] This enhancement in stereocontrol was critical for the overall efficiency of the synthesis.
Detailed Protocols
Preparation of Dicyclohexylboron Triflate (c-Hex₂BOTf)
This protocol is adapted from the procedure reported in Organic Syntheses.[12]
Materials:
-
Cyclohexene
-
Borane-dimethyl sulfide complex (BMS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dry diethyl ether
-
Dry hexane
-
Nitrogen atmosphere
-
Oven-dried glassware
Procedure:
-
To an oven-dried, 250-mL round-bottomed flask under a nitrogen atmosphere, add cyclohexene (33.4 mL, 0.33 mol) and dry diethyl ether (100 mL). Cool the flask to 0 °C in an ice bath.
-
Add borane-dimethyl sulfide complex (16.6 mL, 0.16 mol) dropwise over 30 minutes with stirring.
-
Stir the reaction mixture at 0 °C for 3 hours. A white solid (dicyclohexylborane) will precipitate.
-
Allow the solid to settle, and then remove the supernatant via cannula.
-
Dry the residual solid under reduced pressure to afford dicyclohexylborane.
-
Suspend the dicyclohexylborane in dry hexane (100 mL) at room temperature.
-
Caution: Trifluoromethanesulfonic acid is highly corrosive and the reaction is exothermic. [12] Using a glass syringe, add trifluoromethanesulfonic acid (24.0 g, 0.16 mol) dropwise over 30 minutes with vigorous stirring. Vigorous gas evolution will occur.
-
Stir the mixture at room temperature for 1 hour.
-
Allow the mixture to stand for 1-2 hours, during which a semi-solid phase may separate.
-
Transfer the upper hexane layer to a dry flask via cannula and store at -20 °C for 36 hours to induce crystallization.
-
Collect the crystals by filtration and dry under reduced pressure to yield dicyclohexylboron triflate. A 1 M stock solution in dry hexane can be prepared for convenient use.
General Protocol for a Dicyclohexylboron Triflate-Mediated Anti-Aldol Reaction
This protocol is a generalized procedure based on established methodologies.[3][12]
Materials:
-
Carbonyl compound (e.g., ketone, ester)
-
Aldehyde
-
Dicyclohexylboron triflate (1 M solution in hexane)
-
Triethylamine (Et₃N)
-
Dry dichloromethane (DCM) or diethyl ether
-
Methanol
-
Aqueous hydrogen peroxide (30%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄)
-
Nitrogen atmosphere
-
Oven-dried glassware
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, dissolve the carbonyl compound (1.0 equiv) in dry DCM at -78 °C.
-
Add triethylamine (1.2 equiv) followed by the dropwise addition of a 1 M solution of dicyclohexylboron triflate in hexane (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours to ensure complete enolate formation.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.1 equiv) dropwise.
-
Stir the reaction at -78 °C for 1-3 hours, then warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding methanol (5 mL per mmol of carbonyl compound).
-
Add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 30% aqueous hydrogen peroxide. Caution: Exothermic reaction and gas evolution.
-
Stir the biphasic mixture vigorously for several hours until the oxidation is complete.
-
Separate the aqueous and organic layers. Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with saturated aqueous NaCl, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired anti-aldol adduct.
Data Presentation
| Substrate | Aldehyde | Base | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| Methyl Phenylacetate | Benzaldehyde | Et₃N | >95:5 | 85 | [3] |
| Propionate Ester | Isobutyraldehyde | Et₃N | High anti-selectivity | N/A | [8] |
| Discodermolide Fragment | Complex Aldehyde | N/A | 92:8 | N/A | [9] |
Safety and Handling
Dicyclohexylboron triflate is a moisture-sensitive and corrosive solid.[11] It should be handled under an inert atmosphere (e.g., nitrogen or argon). The reaction with trifluoromethanesulfonic acid is highly exothermic and should be performed with caution.[12] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2][6][7] Work in a well-ventilated fume hood.[7]
Conclusion
Dicyclohexylboron triflate is an indispensable reagent for the stereoselective synthesis of complex pharmaceutical intermediates. Its ability to facilitate highly diastereoselective anti-aldol reactions has been instrumental in the total synthesis of challenging natural products like (+)-discodermolide. The protocols and mechanistic insights provided in these application notes are intended to empower researchers to effectively utilize this powerful tool in their own synthetic endeavors.
References
- Cowden, C. J.; Paterson, I.
- Paterson, I.; Florence, G. J. The chemical synthesis of discodermolide. Top. Curr. Chem.2009, 286, 73–119.
- Kim, H.; Roush, W. R. The Chemistry of Boron Enolate: Synthesis and Reactivity. Adv. Organomet. Chem.2016, 66, 1-135.
- Paterson, I.; Doughty, V. A.; Florence, G.; Gerlach, K.; McLeod, M. D.; Scott, J. P.; Trieselmann, T. Asymmetric aldol reactions using boron enolates: Applications to polyketide synthesis. Pure Appl. Chem.2002, 74(1), 57-64.
- Thomas, A. Y.; Walls, T. L., III; Nelson, B. N.; Primeaux, S. W.; Chanda, P. B. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. J. Org. Chem.2021, 86(9), 6184–6194.
- Mukaiyama, T.; Inoue, T.
- Abiko, A. anti- and syn-Selective asymmetric aldol reactions. J. Synth. Org. Chem. Japan2003, 61(1), 24-33.
- Abiko, A.
- Danishefsky, S. J.; O'Neill, B. T. Strategy Toward The Total Synthesis of Epothilones A and B. DTIC1998.
-
Chem-Impex International. Dicyclohexylboron trifluoromethanesulfonate. [Link]
-
PubChem. Dicyclohexyl(trifluoromethanesulfonyloxy)borane. [Link]
- Keck, G. E.; Yu, T. The Keck Synthesis of Epothilone B. Org. Chem. Highlights2009, July 6.
- Evans, D. A.; Dart, M. J.; Duffy, J. L.; Yang, M. G. Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. J. Am. Chem. Soc.1996, 118(18), 4322–4343.
- Nicolaou, K. C.; Winssinger, N.; Pastor, J.; Ninkovic, S.; Sarabia, F.; He, Y.; Vourloumis, D.; Yang, Z.; Li, T.; Giannakakou, P.; Hamel, E. Synthesis of epothilones A and B in solid and solution phase.
- Seiple, I. B.; Zhang, Z.; Jakubec, P.; Langlois-Mercier, A.; Wright, P. M.; Hog, D. T.; Yabu, K.; Allu, S. R.; Fukuzaki, T.; Carlsen, P. N.; Kitamura, Y.; Zhou, X.; Condakes, M. L.; Szczypiński, F. T.; Green, W. D.; Myers, A. G. A Platform for the Discovery of New Macrolide Antibiotics.
- Kuroi, T.; Ishiyama, T.; Iwata, T.; Otsuka, M.; Oikawa, M.; Nishiyama, S.; Kuzuyama, T.; Suga, H. Creation of a macrolide antibiotic against non-tuberculous Mycobacterium using late-stage boron-mediated aglycon delivery. Sci. Adv.2023, 9(9), eadd2893.
- Runikhina, S.; Eremin, D.; Chusov, D. Reductive Aldol-type Reactions in the Synthesis of Pharmaceuticals. Chemistry2021, 27(62), 15327–15360.
- Seiple, I. B.; Zhang, Z.; Jakubec, P.; Langlois-Mercier, A.; Wright, P. M.; Hog, D. T.; Yabu, K.; Allu, S. R.; Fukuzaki, T.; Carlsen, P. N.; Kitamura, Y.; Zhou, X.; Condakes, M. L.; Szczypiński, F. T.; Green, W. D.; Myers, A. G. A platform for the discovery of new macrolide antibiotics. eScholarship.org2016.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Dicyclohexylboron Triflate Aldol Reactions
Welcome to the technical support center for dicyclohexylboron triflate (c-Hex₂BOTf) mediated aldol reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to harness the power of this versatile reagent for stereoselective carbon-carbon bond formation. As a Senior Application Scientist with extensive field experience, I will provide you with in-depth, practical advice to help you troubleshoot common issues and optimize your reaction conditions, with a special focus on the critical role of temperature.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The answers are designed to provide not just a solution, but a clear understanding of the underlying chemical principles.
Issue 1: Low Diastereoselectivity (Poor anti/syn Ratio)
Question: I am getting a nearly 1:1 mixture of syn and anti diastereomers in my dicyclohexylboron triflate aldol reaction. How can I improve the selectivity for the desired anti product?
Answer:
Low diastereoselectivity in dicyclohexylboron triflate-mediated aldol reactions is almost always linked to the reaction temperature. These reactions are governed by kinetic control, and the stereochemical outcome is dictated by the geometry of the boron enolate and the subsequent organization of the transition state.
The Causality: The Zimmerman-Traxler Model
The stereochemical outcome of boron-mediated aldol reactions is best explained by the Zimmerman-Traxler model. This model posits a six-membered, chair-like transition state where the boron atom chelates the enolate oxygen and the aldehyde oxygen.[1] The bulky dicyclohexyl groups on the boron atom, along with the substituents on your enolate and aldehyde, will preferentially occupy equatorial positions to minimize steric hindrance.[2]
For dicyclohexylboron triflate, the reaction with a ketone or ester in the presence of a tertiary amine like triethylamine (Et₃N) typically forms a (Z)-enolate. However, the bulky dicyclohexyl groups can influence the enolate geometry. Critically, to achieve high diastereoselectivity, the reaction must be run at a low enough temperature to "freeze out" less stable transition states. Lower temperatures increase the energy difference between the competing transition states, leading to a higher fidelity selection of the lowest energy pathway. For the formation of anti-aldol products using dicyclohexylboron triflate, a low temperature is crucial.[3][4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. If you are running your reaction at 0 °C or room temperature, you are likely operating in a regime where both transition states are accessible. Cool your reaction to -78 °C (a dry ice/acetone bath is standard for this).[5]
-
Ensure Slow Addition of the Aldehyde: Add the aldehyde dropwise to the pre-formed boron enolate at the low temperature. This ensures that the concentration of the aldehyde is kept low, minimizing any potential for uncatalyzed or poorly organized background reactions.
-
Verify Reagent Purity: Ensure your dicyclohexylboron triflate is of high purity and has been stored under anhydrous conditions. Moisture will rapidly decompose the reagent. A stock solution in hexane is reasonably stable when stored at approximately 4°C under nitrogen.[6]
Issue 2: Low or No Yield of the Aldol Adduct
Question: I am not getting a good yield of my desired aldol product. What are the potential causes related to temperature?
Answer:
Low yields can stem from several factors, with temperature playing a multifaceted role.
The Causality: Reaction Kinetics and Reagent Stability
While lower temperatures are excellent for selectivity, they also slow down the reaction rate. If the reaction is not allowed to proceed for a sufficient amount of time at the optimal low temperature, you will observe a low yield due to incomplete conversion.
Conversely, running the reaction at too high a temperature can also lead to low yields, but for different reasons. Temperatures above 5 °C can lead to the formation of undesired side products and potentially promote the retro-aldol reaction, where the desired product reverts back to the starting materials.[7] While dicyclohexylboron triflate is a solid with a melting point of 59-65 °C, its stability in solution at elevated temperatures can be a concern.[8]
Troubleshooting Steps:
-
Optimize Reaction Time at Low Temperature: At -78 °C, the reaction may require several hours to reach completion. Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time. A common protocol involves stirring at a low temperature for 1-4 hours, followed by allowing the reaction to slowly warm or stirring at a slightly elevated temperature (e.g., -20 °C) overnight.[9]
-
Avoid Elevated Temperatures: Do not run the reaction at room temperature or higher unless you have a specific reason to do so (e.g., targeting a different stereoisomer with a different reagent system). The combination of dicyclohexylboron triflate and triethylamine is optimized for low-temperature anti-selective additions.[10]
-
Check for Retro-Aldol Reaction: If you are observing the reappearance of your starting materials over time, the retro-aldol reaction may be occurring. This is more likely at higher temperatures. Quenching the reaction at low temperature is essential to lock in the kinetically favored product.
Issue 3: Formation of Dehydration Byproduct (α,β-Unsaturated Carbonyl)
Question: I am isolating the α,β-unsaturated condensation product instead of the desired β-hydroxy aldol adduct. How can I prevent this?
Answer:
The formation of the α,β-unsaturated product is an elimination reaction that typically occurs after the initial aldol addition. This is often promoted by the workup conditions and can be exacerbated by the reaction temperature.
The Causality: Elimination Pathways
The elimination of water to form the conjugated system is often thermodynamically favorable. While the initial aldol addition is typically performed under kinetic control at low temperatures, a harsh or acidic workup, especially at room temperature or with heating, can easily promote this dehydration.
Troubleshooting Steps:
-
Quench at Low Temperature: It is critical to quench the reaction at the low temperature at which it was performed (e.g., -78 °C). This is typically done by the slow addition of a suitable quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
-
Use a Buffered Workup: After quenching, if you need to neutralize the reaction mixture, use a buffered solution (e.g., a pH 7 phosphate buffer) during the aqueous workup to avoid strongly acidic or basic conditions that can catalyze the elimination.
-
Avoid Heat During Workup and Purification: Do not heat the reaction mixture during the workup. Concentrate the product in vacuo at low temperatures. If purification by column chromatography is necessary, be mindful that silica gel can be slightly acidic and may promote elimination. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for temperature control in these reactions?
The outcome of the reaction is a classic example of kinetic versus thermodynamic control.[11] At low temperatures (e.g., -78 °C), the reaction is under kinetic control. The product that is formed fastest (the kinetic product) is the major product. This is because the reactants have enough energy to overcome the lowest activation energy barrier but not enough to reverse the reaction or overcome higher energy barriers.[1] In the case of dicyclohexylboron triflate aldol reactions, the anti-aldol adduct is typically the kinetic product. At higher temperatures, the reaction can become reversible, and the system may have enough energy to reach thermodynamic equilibrium. In this scenario, the most stable product (the thermodynamic product) will predominate.
Q2: What is the optimal temperature range for a dicyclohexylboron triflate aldol reaction?
For achieving high anti-diastereoselectivity, the optimal temperature range is typically between -78 °C and 0 °C. The enolization step is often performed at 0 °C, followed by cooling to -78 °C for the addition of the aldehyde. The reaction is then often allowed to proceed at -78 °C or slowly warmed to a slightly higher temperature like -20 °C.[9]
Q3: How does the choice of amine base affect the optimal temperature?
The choice of amine base is intrinsically linked to the desired stereochemical outcome and can influence the optimal temperature. For dicyclohexylboron triflate, triethylamine (Et₃N) is commonly used to achieve anti-selective aldol products at low temperatures.[10] Using a bulkier amine, such as diisopropylethylamine (DIPEA), can favor the formation of syn-aldol products, often in conjunction with a less bulky boron reagent like dibutylboron triflate and at ambient temperatures.[3][4] It is crucial to match the boron reagent, amine base, and temperature to achieve the desired stereochemical outcome.
Q4: How should I properly set up a low-temperature reaction?
A standard setup involves a round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a septum for the addition of reagents. The flask is then cooled in a cooling bath. Common cooling baths include:
-
Ice/water: 0 °C
-
Ice/salt (NaCl): -15 to -5 °C[12]
-
Dry ice/acetonitrile: -40 °C[12]
-
Dry ice/acetone or isopropanol: -78 °C[12]
Always use a Dewar flask or a well-insulated container for the cooling bath to maintain a stable temperature.[13] A low-temperature thermometer should be used to monitor the bath temperature.
Data Presentation
The following table provides representative data on how temperature can influence the diastereomeric ratio (d.r.) and yield of a typical dicyclohexylboron triflate-mediated aldol reaction to form the anti product.
Disclaimer: The following data is illustrative of general trends. Actual yields and diastereomeric ratios will vary depending on the specific ketone/ester and aldehyde substrates used.
| Temperature (°C) | Diastereomeric Ratio (anti : syn) | Yield (%) | Notes |
| 25 (Room Temp.) | ~ 2 : 1 | < 40 | Low selectivity and yield. Potential for side products. |
| 0 | > 10 : 1 | ~ 70-80 | Good selectivity, but may not be optimal. |
| -40 | > 20 : 1 | ~ 80-90 | Excellent selectivity, often a good balance of rate and selectivity. |
| -78 | > 50 : 1 | ~ 85-95 | Highest selectivity, but may require longer reaction times.[3][4] |
Experimental Protocols & Visualizations
Protocol: General Procedure for Temperature Optimization
This protocol outlines a systematic approach to finding the optimal temperature for your specific substrates.
-
Reagent Preparation:
-
Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents.
-
Prepare a stock solution of dicyclohexylboron triflate (e.g., 1 M in hexane) and store it under nitrogen at 4 °C.[6]
-
-
Enolate Formation:
-
In a dried, nitrogen-flushed flask, dissolve your ketone or ester (1.0 eq.) in anhydrous dichloromethane or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) via syringe.
-
Slowly add the dicyclohexylboron triflate solution (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Aldol Addition at Test Temperatures:
-
Divide the enolate solution into separate reaction flasks, one for each test temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Cool each flask to its target temperature.
-
Slowly add the aldehyde (1.0 eq.) dropwise to each flask.
-
Stir the reactions at their respective temperatures, monitoring by TLC.
-
-
Workup and Analysis:
-
Once the reaction is complete (as judged by TLC), quench each reaction at its respective low temperature by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixtures to warm to room temperature and perform a standard aqueous workup.
-
Analyze the crude product from each reaction by ¹H NMR or GC to determine the diastereomeric ratio and by weight to calculate the crude yield.
-
References
-
Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200. [Link]
- BenchChem. (2025). Overcoming poor reactivity of ketone enolates in Aldol reactions. BenchChem Technical Support.
-
Abiko, A., Liu, J. F., & Masamune, S. (2002). Boron-Mediated Aldol Reaction of Carboxylic Esters: Complementary anti- and syn-Selective Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 67(15), 5250–5256. [Link]
-
Thomas, A. Y., Walls III, T. L., Nelson, B. N., Primeaux, S. W., & Chanda, P. B. (2021). Temperature- and Reagent-Controlled Complementary syn- and anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 86(9), 6184–6194. [Link]
-
JoVE. (2015). Video: Conducting Reactions Below Room Temperature. Journal of Visualized Experiments. [Link]
-
Radleys. (n.d.). How To Perform Reactions At Low Temperatures. Radleys UK. [Link]
-
Moodle@Units. (2017). Conducting Reactions Below Room Temperature. [Link]
-
Bracher, P. (n.d.). Problem Solving with α-Carbonyl Chemistry. Saint Louis University. [Link]
- Coster, M. J., et al. (2003). The boron-mediated ketone-ketone aldol reaction. Tetrahedron Letters, 44(45), 8279-8281.
-
Coster, M. J., et al. (2003). The boron-mediated ketone-ketone aldol reaction. ResearchGate. [Link]
-
Thomas, A. Y., et al. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. PubMed. [Link]
-
YouTube. (2016). Part 2: Zimmerman Traxler Aldol: E and Z Enolate Transition States. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Heating and Cooling. [Link]
- Knochel, P., et al. (2010). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 43(10), 1287–1297.
-
Masamune, S., et al. (1981). Stereoselective aldol condensation. Use of chiral boron enolates. Journal of the American Chemical Society, 103(6), 1566–1568. [Link]
-
Organic Syntheses. (n.d.). DICYCLOHEXYLBORON TRIFLUOROMETHANESULFONATE. [Link]
-
Chem LibreTexts. (2020). 4.4: The aldol reaction. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. [Link]
-
DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. [Link]
- Coster, M. J. (2007). Asymmetric aldol reaction using boron enolates.
-
ResearchGate. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates | Request PDF. [Link]
-
Wikipedia. (n.d.). Aldol reaction. [Link]
-
YouTube. (2013). The Zimmerman-Traxler Transition State Model. [Link]
-
Chem LibreTexts. (2020). 4.4: The aldol reaction. [Link]
-
PubChem. (n.d.). Dicyclohexyl(trifluoromethanesulfonyloxy)borane. [Link]
-
YouTube. (2018). Chemistry 3 - Boron enolates in Aldol reaction. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 3. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]
- 4. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
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- 9. DSpace [research-repository.griffith.edu.au]
- 10. Boron-mediated aldol reaction of carboxylic esters: complementary anti- and syn-selective asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Video: Conducting Reactions Below Room Temperature [jove.com]
Improving diastereoselectivity with dicyclohexylboron triflate
Technical Support Center: Mastering Diastereoselectivity with Dicyclohexylboron Triflate
Welcome to the technical support center for improving diastereoselectivity using dicyclohexylboron triflate (c-Hex₂BOTf). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and answer frequently asked questions related to this powerful synthetic tool. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions based on established chemical principles.
Question: My aldol reaction is showing poor diastereoselectivity. What are the likely causes and how can I fix it?
Answer:
Poor diastereoselectivity in dicyclohexylboron triflate-mediated aldol reactions is a common issue that can often be traced back to several key experimental parameters. The stereochemical outcome of these reactions is governed by the geometry of the boron enolate, which is influenced by the base, solvent, and temperature. The reaction proceeds through a chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[1][2][3][4] Achieving high diastereoselectivity relies on favoring one transition state over the others.
Here are the primary factors to investigate:
-
Incorrect Base Selection: The choice of amine base is critical. For achieving anti-selectivity with dicyclohexylboron triflate, triethylamine (Et₃N) is generally the base of choice.[5][6] Using a bulkier base, such as diisopropylethylamine (DIPEA or Hünig's base), can lead to the formation of the opposite (syn) diastereomer or a mixture of products. This is due to the steric interactions between the base, the substrate, and the bulky dicyclohexyl groups on the boron atom during the enolization step.
-
Suboptimal Reaction Temperature: Temperature control is paramount. The enolization and subsequent aldol addition are typically carried out at low temperatures (e.g., -78 °C) to maximize selectivity.[5][6][7] Higher temperatures can lead to less defined transition states, resulting in a loss of diastereoselectivity.[8][9] Ensure your cooling bath is maintained at the target temperature throughout the addition and reaction sequence.
-
Moisture Contamination: Dicyclohexylboron triflate is sensitive to moisture. Any water present in the reaction will hydrolyze the reagent and the boron enolate, leading to competing, non-selective reaction pathways. Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried before use.
-
Reagent Quality: The purity of dicyclohexylboron triflate is important. While stock solutions in hexane are reasonably stable when stored under nitrogen at low temperatures (around 4°C), the reagent can degrade over time.[10][11] If you suspect reagent degradation, it can be purified by crystallization from a hexane solution at -20°C.[10][11]
Question: I am observing incomplete conversion of my starting material. What should I do?
Answer:
Incomplete conversion can stem from several factors:
-
Stoichiometry of Reagents: For the enolization of some substrates, such as certain carboxylic esters, two equivalents of the boron triflate may be necessary for complete enolization.[7] It is crucial to consult literature precedents for your specific substrate class.
-
Insufficient Reaction Time: While enolization is often rapid, some systems may require longer reaction times. Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time.[7]
-
Poor Reagent Quality: As mentioned previously, degraded dicyclohexylboron triflate will be less effective, leading to incomplete reactions.
Question: My reaction is yielding the syn-aldol product instead of the expected anti-product. Why is this happening?
Answer:
The formation of the unexpected syn-diastereomer when using dicyclohexylboron triflate is a clear indication that the factors controlling enolate geometry have been altered. The combination of dicyclohexylboron triflate and triethylamine is known to favor the formation of the (E)-enolate, which leads to the anti-aldol product via the Zimmerman-Traxler transition state.
Consider the following:
-
Base Selection: As highlighted earlier, using a bulky base like diisopropylethylamine with dicyclohexylboron triflate can favor the formation of the (Z)-enolate, which subsequently leads to the syn-product. Verify that you are using the correct amine.
-
Boron Reagent: While dicyclohexylboron triflate strongly favors the anti-product, less sterically demanding boron reagents like dibutylboron triflate (Bu₂BOTf) in combination with a bulky amine are often used to selectively generate syn-aldol products.[5][6][12] Confirm the identity of your boron reagent.
Frequently Asked Questions (FAQs)
Q1: How does dicyclohexylboron triflate control diastereoselectivity in aldol reactions?
A1: Dicyclohexylboron triflate, in combination with a suitable amine base like triethylamine, facilitates the formation of a boron enolate. The stereochemical outcome of the subsequent reaction with an aldehyde is predicted by the Zimmerman-Traxler model.[1][2][3][4] This model postulates a six-membered, chair-like transition state where the metal (in this case, boron) coordinates to both the enolate oxygen and the aldehyde oxygen. The bulky dicyclohexyl groups on the boron atom create a sterically demanding environment. To minimize steric clashes in the transition state, the substituents on the enolate and the aldehyde orient themselves in pseudo-equatorial positions. The combination of dicyclohexylboron triflate and triethylamine typically leads to the formation of an (E)-enolate, which, according to the Zimmerman-Traxler model, results in the preferential formation of the anti-aldol product.[2][5]
Q2: What is the role of the amine base in these reactions?
A2: The amine base is responsible for deprotonating the carbonyl compound at the α-position to form the enolate. The steric bulk of the amine plays a crucial role in determining the geometry of the resulting boron enolate. A less hindered base like triethylamine, when paired with the bulky dicyclohexylboron triflate, favors the formation of the anti-selective (E)-enolate. Conversely, a more hindered base like diisopropylethylamine can favor the syn-selective (Z)-enolate.
Q3: How should I handle and store dicyclohexylboron triflate?
A3: Dicyclohexylboron triflate is a moisture-sensitive and corrosive solid.[11] It should be handled under an inert atmosphere (e.g., nitrogen or argon). It is typically stored at 2-8°C. Stock solutions in dry hexane are reasonably stable if kept under nitrogen at approximately 4°C.[10][11] Upon cold storage, the compound may crystallize out of solution, but it should readily redissolve upon warming to room temperature with stirring.[10][11]
Q4: Can dicyclohexylboron triflate be used with ketones and esters?
A4: Yes, dicyclohexylboron triflate is a versatile reagent that can be used to generate boron enolates from a variety of carbonyl compounds, including ketones, thioesters, and carboxylic esters.[10][11] It is particularly useful for the asymmetric aldol reaction of carboxylic esters to form anti β-hydroxy-α-methyl carbonyl units.[10]
Experimental Protocols & Data
Protocol: General Procedure for an Anti-Selective Aldol Reaction
This protocol provides a general guideline. Specific substrate and aldehyde combinations may require optimization.
-
Preparation: Under an inert atmosphere of nitrogen, add the carbonyl compound (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the substrate in a suitable dry solvent (e.g., dichloromethane or diethyl ether).
-
Enolization: Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath). Add triethylamine (1.2-1.5 equiv.) via syringe. Slowly add a solution of dicyclohexylboron triflate (1.1-1.2 equiv., typically as a 1 M solution in hexane) dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 30 minutes to 2 hours to allow for complete enolate formation.
-
Aldol Addition: Add the aldehyde (1.1-1.2 equiv.), either neat or as a solution in the reaction solvent, dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, then allow it to warm to room temperature over 1 hour.[7] The reaction progress can be monitored by TLC.
-
Workup: Quench the reaction by adding a pH 7 buffer solution.[7] Dilute the mixture with methanol and carefully add 30% hydrogen peroxide to oxidize the boron byproducts.[7] Stir the mixture vigorously overnight.
-
Extraction & Purification: Concentrate the mixture in vacuo to remove the organic solvents. Partition the residue between water and an organic solvent like dichloromethane. Separate the layers and extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization.
Data Summary: Influence of Reagents on Diastereoselectivity
The following table summarizes the typical outcomes for the aldol reaction of propionate esters, highlighting the controlling effect of the boron reagent and the amine base.
| Boron Reagent | Amine Base | Predominant Product Diastereomer |
| Dicyclohexylboron Triflate (c-Hex₂BOTf) | Triethylamine (Et₃N) | anti [5][12] |
| Dibutylboron Triflate (n-Bu₂BOTf) | Diisopropylethylamine (DIPEA) | syn [6][12] |
Visualizing the Mechanism
Zimmerman-Traxler Transition State for Anti-Selectivity
The diagram below illustrates the chair-like transition state for the reaction of an (E)-boron enolate (formed using c-Hex₂BOTf/Et₃N) with an aldehyde. The bulky dicyclohexyl groups on the boron are omitted for clarity. The aldehyde substituent (R²) and the enolate substituent (R¹) both occupy pseudo-equatorial positions to minimize steric interactions, leading to the anti product.
A simplified representation of the chair-like transition state leading to the anti-aldol product.
Experimental Workflow
The following diagram outlines the key steps in performing a diastereoselective aldol reaction using dicyclohexylboron triflate.
Workflow for a typical dicyclohexylboron triflate-mediated aldol reaction.
References
- Aldol reaction of 3,3,3-trifluoropropionates. - Purdue University.
-
dicyclohexylboron trifluoromethanesulfonate - Organic Syntheses Procedure. Available at: [Link]
- Working with Hazardous Chemicals - Organic Syntheses.
-
Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates - Organic Chemistry Portal. Available at: [Link]
-
Zimmerman Traxler - Andrew G Myers Research Group. Available at: [Link]
-
Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates - PubMed. Available at: [Link]
-
Aldol Reactions: E-Enolates and Anti-Selectivity - DigitalCommons@USU. Available at: [Link]
-
Zimmerman-Traxler Model - OpenOChem Learn. Available at: [Link]
-
A. Abiko, Org. Synth. 2002, 79, 116. - Organic Syntheses Procedure. Available at: [Link]
-
Boron-mediated aldol reaction of carboxylic esters: complementary anti - PubMed. Available at: [Link]
-
Overview of Evans Aldol Reaction Techniques - Coconote. Available at: [Link]
-
4.4: The aldol reaction - Chemistry LibreTexts. Available at: [Link]
-
CHEM 330 Topics Discussed on Nov 6 The Zimmerman-Traxler mechanistic model (NOT "mechanism") for a kinetically control. Available at: [Link]
-
Aldol reaction - Wikipedia. Available at: [Link]
-
The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway, Journal of Chemical Education, 2007-Mar - ERIC. Available at: [Link]
-
Effect of temperature on aldol condensation reaction for different chemical compounds. Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]
- 6. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ERIC - EJ820748 - The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway, Journal of Chemical Education, 2007-Mar [eric.ed.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Boron-mediated aldol reaction of carboxylic esters: complementary anti- and syn-selective asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dicyclohexylboron Triflate (Cy₂BOTf)
Welcome to the technical support guide for Dicyclohexylboron Triflate (Cy₂BOTf), a powerful reagent for stereoselective enolate formation. This guide is designed for researchers, chemists, and drug development professionals to ensure optimal performance and safety when handling this reagent. We will address common questions and troubleshooting scenarios encountered in the lab, moving from fundamental storage principles to advanced experimental problem-solving.
Part 1: Frequently Asked Questions (FAQs) on Stability & Storage
This section covers the most critical aspects of storing and handling Dicyclohexylboron Triflate to maintain its reactivity and ensure experimental success.
Q1: What are the ideal storage conditions for solid Dicyclohexylboron Triflate?
Proper storage is paramount for preserving the reagent's efficacy. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[1][2][3] | Low temperatures minimize the rate of potential degradation over long-term storage. |
| Atmosphere | Under a dry, inert atmosphere (Nitrogen or Argon)[4][5] | The reagent is highly sensitive to moisture and, to a lesser extent, atmospheric oxygen.[4] |
| Container | Tightly sealed, amber glass bottle[4] | Prevents moisture ingress and protects from light, although it is primarily heat and moisture sensitive.[4] |
Q2: Just how sensitive is Cy₂BOTf to moisture and air?
It is extremely sensitive to moisture. The boron center in Cy₂BOTf is a potent Lewis acid, making it highly electrophilic. When exposed to water, it undergoes rapid hydrolysis, breaking the B-O bond to form dicyclohexylborinic acid and trifluoromethanesulfonic acid (triflic acid). This reaction is irreversible and renders the reagent inactive for its primary purpose of generating boron enolates.
Caption: Hydrolysis pathway of Cy₂BOTf.
Q3: My solid Cy₂BOTf has a yellow-orange tint. Is it decomposed?
Not necessarily. While high-purity Cy₂BOTf is a white to beige solid[1], procedural notes from Organic Syntheses indicate that a yellow-orange color can develop during its preparation, particularly upon the addition of triflic acid.[5][6] This colored material has been used without any reported decrease in reaction yields or stereoselectivity.[5][6]
Causality Insight: The color is often attributed to trace impurities generated during the exothermic reaction between dicyclohexylborane and triflic acid, rather than significant decomposition of the bulk material.[6] The definitive test of reagent quality is not its color, but its performance in a reliable control reaction.
Q4: How should I store solutions of Cy₂BOTf?
Stock solutions of Cy₂BOTf can be prepared for convenience, but require careful handling.
-
Solvent Choice: Use only anhydrous, non-protic solvents such as hexane or dichloromethane.
-
Stability: A 1 M stock solution in dry hexane is reasonably stable when stored properly.[5][6]
-
Storage Conditions: Store solutions under a nitrogen atmosphere at approximately 4°C.[5][6]
-
Observation: It is common for the solid to crystallize out of the hexane solution upon refrigeration.[5][6] This is a physical, reversible process. The crystals should readily redissolve upon warming the solution to room temperature with gentle stirring before use.[5][6]
Part 2: Troubleshooting Experimental Failures
When reactions do not proceed as expected, a systematic diagnosis is key. This section provides a framework for troubleshooting issues related to Cy₂BOTf.
Problem 1: My aldol reaction has a very low yield or did not work at all.
A failed reaction is most often linked to reagent deactivation or improper setup. Use the following workflow to diagnose the issue.
Caption: Workflow for troubleshooting low reaction yields.
| Symptom | Potential Cause | Recommended Action |
| No product formation | Deactivated Cy₂BOTf: The most common cause is hydrolysis due to exposure to moisture.[4] | Always handle the solid in a glovebox or use Schlenk techniques with an inert gas manifold. Use oven- or flame-dried glassware and freshly distilled, anhydrous solvents. |
| Low conversion | Insufficient Amine Base: The tertiary amine (e.g., Et₃N, i-Pr₂NEt) is crucial for deprotonating the carbonyl substrate to initiate enolate formation. | Ensure the amine is anhydrous and used in the correct stoichiometric amount. Impure or wet amine will quench the reagent and inhibit the reaction. |
| Poor Substrate Quality: Impurities in the starting ketone, ester, or aldehyde can interfere with the reaction. | Purify starting materials immediately before use (e.g., distillation, recrystallization). |
Problem 2: My reaction gave the wrong stereoisomer (e.g., syn-aldol instead of the expected anti-aldol).
Stereocontrol in boron-mediated aldol reactions is a delicate interplay of multiple factors. An unexpected stereochemical outcome points to a flaw in the reaction design or execution.
Expertise Insight: The stereochemical outcome of these reactions is dictated by the geometry of the intermediate boron enolate, which is influenced by the steric bulk of the boron reagent (Cy₂BOTf is bulky), the substrate, the amine base, and the reaction temperature.[7][8]
-
Check Temperature: For many substrates, the formation of the anti-aldol product with Cy₂BOTf requires low temperatures (e.g., -78 °C to 0 °C) to favor the transition state leading to the Z(O)-enolate.[7][9] Running the reaction at a higher temperature can erode or even reverse the selectivity.
-
Verify Reagent/Base Combination: The combination of Cy₂BOTf with a relatively non-bulky amine like triethylamine (Et₃N) is classic for generating anti-aldol products from certain substrates.[7][9] However, achieving syn-selectivity often requires a less bulky boron source (like dibutylboron triflate) and a bulkier amine.[7][9] Confirm from literature precedents that your chosen reagent-base-substrate combination is appropriate for the desired stereoisomer. Minor changes in the substrate structure can significantly impact selectivity.[7]
Part 3: Advanced Protocols & Best Practices
Protocol: Preparation of a 1.0 M Stock Solution in Hexane
This protocol is adapted from a validated procedure in Organic Syntheses[6] and is a reliable method for preparing a standardized solution for repeated use.
-
Glassware Preparation: Thoroughly oven-dry a graduated cylinder or a flask with volumetric markings, equipped with a magnetic stir bar and sealed with a rubber septum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Weighing the Reagent: In a glovebox or under a positive pressure of inert gas, weigh the required amount of solid Dicyclohexylboron Triflate.
-
Dissolution: Transfer the solid to the prepared flask. Using a cannula or a dry syringe, add the calculated volume of anhydrous hexane to achieve a final concentration of 1.0 M.
-
Stirring: Stir the mixture at room temperature until all the solid has dissolved. The resulting solution may be colorless to yellow-orange.[5][6]
-
Storage: Seal the flask securely with Parafilm® over the septum and store in a refrigerator at ≈4°C under a nitrogen atmosphere.[5][6]
-
Before Use: If crystals have formed during storage, allow the flask to warm to room temperature and stir until the solution becomes homogeneous again before drawing an aliquot.
How can I purify Cy₂BOTf if I suspect it has degraded?
If you have a large batch of questionable quality, purification by recrystallization is possible.
-
Procedure: Dissolve the material in a minimum amount of dry hexane. Store the solution in a freezer at -20°C for 24-36 hours.[5][6] Large crystals should form. The mother liquor can be carefully removed via cannula, and the crystals can be briefly dried under reduced pressure to yield purified Dicyclohexylboron Triflate.[6]
Part 4: Safety & Handling
Dicyclohexylboron Triflate is a hazardous chemical and must be handled with appropriate precautions.
-
Primary Hazards: The reagent is corrosive and causes severe skin burns and eye damage.[3][4] It is also harmful if swallowed.[3][4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4] All manipulations of the solid should be done in a certified chemical fume hood.[5]
-
Handling Precautions: Avoid breathing dust.[4] Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product.[4]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]
-
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Handle uncleaned containers as you would the product itself.[4]
References
-
DICYCLOHEXYLBORON TRIFLUOROMETHANESULFONATE. Organic Syntheses Procedure. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Thomas, A. Y., et al. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 86(9), 6184–6194. [Link]
-
Boron Enolate Chemistry. ResearchGate. [Link]
-
Thomas, A. Y., et al. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Dicyclohexylboron trifluoromethanesulfonate 97 145412-54-0 [sigmaaldrich.com]
- 3. 双环己基(三氟甲烷磺酰氧基)硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in dicyclohexylboron triflate reactions
Technical Support Center: Dicyclohexylboron Triflate Reactions
Welcome to the technical support center for dicyclohexylboron triflate (Cy₂BOTf) mediated reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reagent for stereoselective carbon-carbon bond formation, particularly in aldol additions. Here, we address common challenges that can lead to diminished yields and unexpected outcomes in a practical question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Reagent Quality and Handling
Question 1: My yields are consistently low, and I suspect my dicyclohexylboron triflate reagent is the issue. How can I assess its quality and what are the best practices for handling and storage?
Answer: The quality and handling of dicyclohexylboron triflate are paramount for successful and reproducible outcomes. This reagent is sensitive to moisture and air, and its degradation is a common source of low yields.
-
Assessing Reagent Quality:
-
Appearance: High-quality dicyclohexylboron triflate should be a white to off-white or pale yellow solid.[1] Significant discoloration (e.g., dark orange or brown) may indicate decomposition.
-
Solubility: When preparing a solution (e.g., 1 M in hexane or dichloromethane), the solid should dissolve completely. The presence of insoluble material suggests impurities or degradation products.
-
NMR Spectroscopy: For a definitive quality check, ¹¹B NMR spectroscopy is highly effective. A sharp singlet around δ 59 ppm (relative to BF₃·Et₂O) is characteristic of the desired product.[1] ¹H and ¹³C NMR can also be used to confirm the dicyclohexyl moiety and the absence of significant impurities.[1]
-
-
Best Practices for Handling and Storage:
-
Inert Atmosphere: Always handle solid Cy₂BOTf and its solutions under an inert atmosphere of dry nitrogen or argon. This prevents hydrolysis from atmospheric moisture.
-
Storage: Store the solid reagent at 2-8°C under an inert atmosphere.[2] Solutions in anhydrous hexane are reasonably stable when stored at approximately 4°C.[1][3] Over time, especially at lower temperatures (-20°C), the triflate may crystallize out of solution; this can be redissolved by warming to room temperature with stirring before use.[1][3]
-
Purification: If you suspect your reagent has degraded, it can be purified. One effective method is to dissolve the material in a minimal amount of dry hexane, store the solution at -20°C to induce crystallization, collect the crystals, and then redissolve them in a calculated amount of dry hexane to create a standardized solution (e.g., 1 M).[1][3]
-
Question 2: I prepare my Cy₂BOTf in-house following a literature procedure, but the yields of my subsequent aldol reaction are variable. What are the critical parameters during the synthesis of the triflate?
Answer: In-house preparation of Cy₂BOTf requires meticulous attention to detail, as minor deviations can significantly impact reagent quality. The reaction of dicyclohexylborane with trifluoromethanesulfonic acid (triflic acid) is the most common synthetic route.
-
Critical Parameters in Cy₂BOTf Synthesis:
-
Quality of Dicyclohexylborane: The precursor, dicyclohexylborane, should be a dry, white solid. It is typically prepared from borane-dimethyl sulfide complex and cyclohexene and used without further purification after removing the supernatant and drying under reduced pressure.[1]
-
Anhydrous Conditions: All glassware must be rigorously dried, and all solvents (e.g., hexane) must be anhydrous. Triflic acid is highly hygroscopic and corrosive; use a glass syringe for its transfer as it will destroy plastic syringes.[1]
-
Addition of Triflic Acid: The reaction between dicyclohexylborane and triflic acid is highly exothermic.[1] Add the triflic acid dropwise to the suspension of dicyclohexylborane in hexane at room temperature. Slow addition allows the heat to dissipate and prevents the accumulation of unreacted triflic acid, which could lead to a dangerous, uncontrolled exotherm.[1] While cooling in an ice bath has been reported, there is a risk of a sudden, vigorous reaction if the acid accumulates before reacting.[1]
-
Work-up and Isolation: After the reaction is complete, the product can be isolated by crystallization. Cooling a hexane solution to -20°C for an extended period (e.g., 36 hours) typically yields large crystals of the triflate.[1][3] The mother liquor can be concentrated to obtain a second crop of crystals.[1][3]
-
Category 2: Enolate Formation and Reaction Conditions
Question 3: I'm not achieving complete conversion of my ketone/ester to the boron enolate. How can I optimize the enolization step?
Answer: Incomplete enolate formation is a frequent cause of low yields, as unreacted starting material will not proceed to the aldol product. The choice of base, stoichiometry, and temperature are all critical for efficient enolization.
-
Optimizing Enolization:
-
Base Selection: A hindered amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (i-Pr₂NEt, Hunig's base), is typically used. The primary role of the base is to neutralize the triflic acid that is generated during enolate formation. The choice between these bases can influence the stereochemical outcome of the reaction.[4][5] For example, with methyl arylacetates, using the bulkier i-Pr₂NEt in combination with a less bulky boron reagent (n-Bu₂BOTf) was necessary to achieve syn-aldol products, whereas Cy₂BOTf with Et₃N gave anti-products.[4][5]
-
Stoichiometry: Ensure you are using the correct stoichiometry of both the boron triflate and the base. For ketones, a slight excess of both (e.g., 1.1 equivalents) is common. For less acidic substrates like esters, a larger excess of the triflate may be necessary. For instance, in the enolization of certain carboxylic esters, two equivalents of dicyclohexylboron triflate were required for complete enolization.[6]
-
Temperature and Time: Enolization is typically performed at low temperatures, such as -78°C or 0°C, to control selectivity and minimize side reactions. Allow sufficient time for the enolization to complete before adding the aldehyde electrophile. This can range from 30 minutes to several hours depending on the substrate.
-
Below is a decision workflow for troubleshooting the enolization step:
Caption: Troubleshooting workflow for incomplete enolization.
Question 4: My reaction is giving a poor diastereomeric ratio (dr) or the opposite stereoisomer to what I expected. What factors control the stereoselectivity?
Answer: Dicyclohexylboron triflate is renowned for facilitating highly stereoselective aldol reactions. The diastereoselectivity is primarily governed by the geometry of the boron enolate (Z vs. E) and the subsequent Zimmerman-Traxler transition state.
-
Enolate Geometry: The bulky dicyclohexyl groups on the boron atom create significant steric hindrance. This generally forces the formation of the (Z)-enolate to minimize A¹,³-strain between one of the cyclohexyl groups and the substituent on the carbonyl compound. The (Z)-enolate then proceeds through a chair-like six-membered transition state to yield the syn-aldol product.[7][8]
-
Factors Influencing Stereoselectivity:
-
Boron Reagent: The steric bulk of the boron reagent is critical. Cy₂BOTf strongly favors the (Z)-enolate and subsequent syn-product. Using a less bulky reagent like dibutylboron triflate (Bu₂BOTf) can lead to the formation of the (E)-enolate and the anti-product.[4][9]
-
Base: The choice of amine base can also play a role. A more hindered base might influence the enolization transition state.
-
Temperature: Temperature can have a profound effect. While lower temperatures (e.g., -78°C) generally enhance selectivity, in some systems, temperature can even reverse it. For methyl arylacetates, lower temperatures with Cy₂BOTf/Et₃N favored the anti-aldol product.[4][5]
-
Substrate: The structure of the carbonyl compound and the aldehyde can also influence the outcome through double diastereoselection if they are chiral.[10]
-
The Zimmerman-Traxler model illustrates how enolate geometry dictates the final product stereochemistry:
Caption: Zimmerman-Traxler model for aldol stereoselectivity.
| Parameter | To Favor syn-Product | To Favor anti-Product | Rationale |
| Boron Reagent | Dicyclohexylboron Triflate (Cy₂BOTf) | Dibutylboron Triflate (Bu₂BOTf) | Bulky cyclohexyl groups favor the (Z)-enolate. |
| Temperature | Typically low (-78°C to 0°C) | Can be substrate-dependent | Lower temperatures generally lock in the kinetic selectivity of the transition state. |
| Base | Et₃N or i-Pr₂NEt | Can be substrate-dependent | Base choice can influence enolization transition state geometry. |
Category 3: Work-up and Purification
Question 5: The work-up of my reaction is problematic, leading to product loss. What is the standard quenching and extraction procedure?
Answer: A proper work-up procedure is crucial to isolate the desired aldol product and prevent its decomposition. The boron complexes formed must be effectively broken down.
-
Standard Quenching Procedure:
-
After the reaction is deemed complete (typically by TLC or LC-MS), the mixture is often warmed from the reaction temperature (e.g., -78°C) to room temperature.
-
The reaction is then quenched by the addition of a pH 7 phosphate buffer solution.[6] This helps to hydrolyze the boron-oxygen bonds.
-
An oxidative work-up is frequently employed to break down the boron byproducts. This involves the addition of methanol followed by the slow, careful addition of aqueous hydrogen peroxide (e.g., 30% solution) while cooling the mixture in an ice bath. Caution: The addition of hydrogen peroxide can be highly exothermic.[6]
-
After stirring for a period (e.g., 1 hour), the organic product is extracted into a suitable solvent like ethyl acetate or dichloromethane.
-
The combined organic layers are washed with aqueous sodium bicarbonate, water, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate.[6]
-
Protocols
Protocol 1: General Procedure for a Dicyclohexylboron Triflate-Mediated Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add the carbonyl substrate (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cooling: Cool the solution to the desired enolization temperature (typically -78°C or 0°C) using an appropriate cooling bath.
-
Base Addition: Add triethylamine (1.2 eq.) via syringe.
-
Enolization: Slowly add a 1.0 M solution of dicyclohexylboron triflate in hexane (1.1 eq.) dropwise over 20-30 minutes. Stir the resulting mixture at this temperature for 30 minutes to 2 hours to allow for complete enolate formation.
-
Aldehyde Addition: Add the freshly distilled aldehyde (1.0-1.2 eq.) dropwise to the enolate solution at -78°C.
-
Reaction: Stir the reaction mixture at -78°C for 30-60 minutes, then allow it to warm to room temperature over 1-2 hours.
-
Quenching: Quench the reaction by adding a pH 7 phosphate buffer.
-
Oxidative Work-up: Add methanol, cool the flask in an ice bath, and slowly add 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Abiko, A.; Liu, J.-F.; Masamune, S. DICYCLOHEXYLBORON TRIFLUOROMETHANESULFONATE. Organic Syntheses. [Link]
-
Organic Syntheses, Coll. Vol. 10, p.273 (2004); Vol. 79, p.103 (2002). Working with Hazardous Chemicals. [Link]
-
Thomas, A. Y.; et al. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 2021, 86(9), 6184–6194. [Link]
-
Thomas, A. Y.; et al. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. PubMed, 2021. [Link]
-
Thomas, A. Y.; et al. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. ResearchGate. [Link]
-
ChemWis. Diastereoselectivity in Aldol condensation. YouTube. [Link]
-
Fawcett, F.; et al. Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. PubMed Central (PMC). [Link]
-
Paterson, I.; et al. Double Diastereoselection in Aldol Reactions Mediated by Dicyclohexylchloroborane between L-Erythrulose Derivatives and Chiral Aldehydes. The Felkin-Anh versus Cornforth Dichotomy. ResearchGate. [Link]
-
Abiko, A. BORON-MEDIATED ASYMMETRIC ALDOL REACTION OF A CARBOXYLIC ESTER. Organic Syntheses. [Link]
-
DigitalCommons@USU. Aldol Reactions: E-Enolates and Anti-Selectivity. Utah State University. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 双环己基(三氟甲烷磺酰氧基)硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]
- 5. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Dicyclohexylboron Triflate Reactions
Welcome to the technical support center for dicyclohexylboron triflate (Cy₂BOTf) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of purifying aldol products derived from these powerful transformations. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot common issues and streamline your purification workflow.
Introduction: The Challenge of Boron Adducts
Dicyclohexylboron triflate is a premier reagent for stereoselective aldol additions, enabling the formation of β-hydroxy carbonyl compounds with high diastereoselectivity.[1][2] The reaction proceeds through a highly organized, six-membered Zimmerman-Traxler transition state, affording predictable stereochemical outcomes.[3] However, the success of the synthesis is critically dependent on the subsequent workup and purification. The primary challenge lies in the removal of boron-containing byproducts, chiefly dicyclohexylborinic acid (Cy₂BOH) and its derivatives, which can complicate isolation and purification of the desired aldol adduct. This guide provides a comprehensive framework for tackling these challenges head-on.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of products from dicyclohexylboron triflate reactions in a practical question-and-answer format.
Q1: My aqueous workup has resulted in a persistent emulsion that won't separate. What should I do?
A: Emulsions are a common frustration, often caused by fine particulates or surfactant-like boron byproducts at the aqueous-organic interface. Here is a tiered approach to resolving them:
-
Tier 1: Patience and Brine. First, allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can sometimes break weak emulsions. If this fails, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often forces the separation of the organic phase.
-
Tier 2: Filtration. If the emulsion persists, it is likely stabilized by suspended solids. Filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. Celite provides a large surface area that can break up the emulsion and trap the fine particulates.
-
Tier 3: Solvent Modification. As a last resort, you can try adding a small amount of a different, miscible organic solvent to change the overall polarity of the organic phase. Alternatively, carefully evaporating the organic solvent on a rotary evaporator and then re-dissolving the residue in a fresh extraction solvent can be effective.
Q2: I see a significant amount of a nonpolar byproduct in my crude NMR that is difficult to separate from my product by column chromatography. What is it and how do I remove it?
A: This is very likely dicyclohexylborinic acid (Cy₂BOH) or related species derived from the Cy₂BOTf reagent. These byproducts are often greasy, nonpolar solids that can co-elute with the desired product.
The "Methanol Trick" - Azeotropic Removal: The most effective method for removing boron-containing residues is to convert them into volatile trimethyl borate.[4][5]
Protocol:
-
Concentrate your crude reaction mixture in vacuo.
-
Add a generous portion of methanol (MeOH) to the residue and swirl to dissolve.
-
Concentrate the mixture again on a rotary evaporator. The boric acid/borinic acid reacts with methanol to form trimethyl borate, B(OMe)₃, which has a low boiling point (68 °C) and forms an even lower-boiling azeotrope with methanol.[6][7]
-
Repeat this process 3-5 times to ensure complete removal of boron species.
This technique is highly effective and should be a standard part of your workflow before attempting column chromatography.
Q3: My aldol product is dehydrating on the silica gel column. How can I prevent this?
A: The β-hydroxy carbonyl moiety of aldol products can be sensitive to the acidic nature of standard silica gel, leading to elimination and formation of the α,β-unsaturated byproduct.[8]
-
Deactivate the Silica: Before preparing your column, create a slurry of the silica gel in your starting eluent and add 1-2% triethylamine (Et₃N) by volume. The amine will neutralize the acidic sites on the silica surface, preventing dehydration of your product.
-
Use Neutral or Basic Alumina: If your product is particularly sensitive, consider using neutral or basic alumina as your stationary phase instead of silica gel.
-
Buffered Eluent: In some cases, adding a small amount of a buffer to the mobile phase can help maintain a neutral pH.
Q4: How can I visualize the boron-containing byproducts on a TLC plate?
A: Boron compounds are often UV-inactive and do not stain well with common stains like potassium permanganate. However, there are specific stains that can selectively visualize them:
-
Curcumin Stain: Curcumin forms brightly colored complexes with boronic acids and their derivatives.[9] When a TLC plate is dipped in a curcumin solution, boron-containing compounds appear as bright red spots on a yellow background.[9]
-
Alizarin Stain: Alizarin is another effective stain. It is non-fluorescent on its own but emits a bright yellow fluorescence under UV light (366 nm) when complexed with a boronic acid.[10]
Using these stains can help you track the removal of boron impurities during your purification process.
Frequently Asked Questions (FAQs)
What is the standard quenching and workup procedure for a Cy₂BOTf-mediated aldol reaction?
The most common and reliable method is an oxidative workup, which not only quenches the reaction but also cleaves the boron-oxygen bond to release the free hydroxyl group of the aldol product.[11][12]
A detailed protocol for a standard oxidative workup is provided in the "Experimental Protocols" section below.
When should I consider a non-oxidative workup?
A non-oxidative workup is necessary if your desired product contains functional groups that are sensitive to oxidation by hydrogen peroxide (e.g., sulfides, certain heterocycles, or easily oxidized aldehydes). In these cases, the boron aldolate can be hydrolyzed under milder conditions. A common method is to quench the reaction with an aqueous buffer (like saturated NH₄Cl) and then pass the crude organic extract through a plug of silica gel. The silica gel facilitates the hydrolysis of the boron-oxygen bond to release the aldol product. However, be aware that this can sometimes be less efficient than oxidative workup and may still leave boron impurities.
How does the choice of amine base (e.g., Et₃N vs. i-Pr₂NEt) affect the purification?
The choice of amine base is primarily to control the stereoselectivity of the aldol reaction, not to simplify purification directly. The steric bulk of the amine influences the geometry of the boron enolate formed. For example, with dicyclohexylboron triflate, triethylamine (Et₃N) typically favors the formation of anti-aldol products, while a bulkier amine like ethyldiisopropylamine (i-Pr₂NEt or Hünig's base) can favor the syn-aldol adduct.[1] The purification challenges related to boron byproducts remain similar regardless of the amine used. The amine hydrochloride salt formed during the reaction is typically removed during the initial aqueous washes.
What are the best practices for disposing of boron-containing waste?
Boron compounds are considered hazardous waste and should be disposed of according to your institution's environmental health and safety guidelines.[9]
-
Segregate: Keep all boron-containing waste (aqueous layers from workup, contaminated silica gel, etc.) in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with its contents, including "Boron Compounds," and any other hazardous materials present (e.g., organic solvents).
-
Professional Disposal: Arrange for professional waste collection and disposal through your institution's hazardous waste management program.[12] Do not pour boron-containing solutions down the drain.
Experimental Protocols
Protocol 1: Standard Oxidative Workup
This protocol describes a typical procedure following the addition of the aldehyde to the boron enolate.
-
Quench the Reaction: While the reaction mixture is still cold (e.g., -78 °C or 0 °C), quench the reaction by the slow addition of a pH 7 phosphate buffer solution. Allow the mixture to warm to room temperature.
-
Add Methanol: Dilute the mixture with a volume of methanol approximately equal to the volume of the organic solvent used in the reaction.
-
Oxidize: Cool the mixture in an ice bath. Slowly and carefully add 30% aqueous hydrogen peroxide (H₂O₂). Caution: This addition can be highly exothermic. Add the H₂O₂ dropwise, ensuring the internal temperature does not rise uncontrollably.
-
Stir: Stir the resulting biphasic mixture vigorously at room temperature for at least 4 hours, or overnight, to ensure complete oxidation and cleavage of the boron aldolate.
-
Separate and Extract: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash and Dry: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (to neutralize any remaining acids) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Remove Boron Residues: Proceed with the azeotropic removal of boron impurities using methanol as described in the Troubleshooting Guide (Q2).
-
Purify: Purify the resulting crude product by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes boron residues have been removed via the methanol azeotrope method.
-
Select Solvent System: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point for aldol products is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.25-0.35 for your product to ensure good separation.
-
Prepare the Column:
-
As a general rule, use 40-60 g of silica gel for every 1 g of crude material.
-
Dry pack the column with silica gel.
-
Wet the column with the least polar solvent of your eluent system (e.g., hexanes).
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the organic solvent (preferably the eluent, or a less polar solvent like dichloromethane).
-
Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute and Collect:
-
Begin elution with your chosen solvent system. Apply gentle positive pressure to achieve a steady flow rate.
-
Collect fractions and monitor their contents by TLC.
-
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified aldol adduct.
| Parameter | Recommendation | Rationale |
| Silica to Crude Ratio | 40:1 to 60:1 (w/w) | Ensures sufficient separation capacity for impurities. |
| Eluent Polarity | Aim for Product Rf ≈ 0.3 | Provides a good balance between resolution and elution time. |
| Silica Deactivation | Add 1-2% Et₃N to eluent | Neutralizes acidic sites, preventing product dehydration. |
| Boron Removal | 3-5x azeotrope with MeOH | Forms volatile trimethyl borate, simplifying chromatography.[4][5] |
Table 1: Key Parameters for Column Chromatography Purification
Logical Workflow for Purification
References
- BenchChem. (2025).
- Google Patents. (1980). US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride.
- Organic Syntheses. (2002).
- National Bureau of Standards. (1961).
- amphoteros. (2013). Adding colour to your science.
- Linquip. (2022).
- Patsnap. (2011).
- Organic Syntheses. (2018). Procedure for the Preparation of (S)-2-((R)-2,2-diphenyl-1-(p-tolyl)ethyl)-4-phenyloxazole.
- Organic Syntheses. (2007).
- Organic Syntheses. (2023). Synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)propanoic acid.
- Organic Syntheses. (1976). 4-tert-BUTYLCYCLOHEXANONE.
- YouTube. (2018).
- Reddit. (2023). TLC stain for UV-inactive Boron compounds?.
- PubMed. (2007).
- ResearchGate. (2011). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
- TCI AMERICA. (n.d.).
- The Royal Society of Chemistry. (2007).
- ResearchGate. (2007).
- YouTube. (2022). Aldol Addition Reactions with Silicon & Boron (IOC 22).
- Organic Reactions. (1997).
- CORE. (2007).
- University of Rochester. (n.d.). Workup Tricks: Reagents.
- UCLA Department of Chemistry and Biochemistry. (n.d.).
- ACS Symposium Series. (2016). Boron Chemistry: An Overview.
- Master Organic Chemistry. (2023).
- Wikipedia. (n.d.). Aldol reaction.
- Master Organic Chemistry. (2022).
- Chemistry LibreTexts. (2020). 23.
- Chemistry Steps. (n.d.). Intramolecular Aldol Reactions.
Sources
- 1. Boron-Mediated Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 2. organicreactions.org [organicreactions.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]
- 7. Preparation method of trimethyl borate - Eureka | Patsnap [eureka.patsnap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. amphoteros.com [amphoteros.com]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric aldol reaction using boron enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dicyclohexylboron Triflate (Cy₂BOTf)
As a Senior Application Scientist, this guide provides in-depth technical support for the handling, safety, and application of dicyclohexylboron triflate. The information is structured to address common challenges and questions encountered in a research and development setting, ensuring both experimental success and user safety.
Frequently Asked Questions (FAQs): Safety & Handling
This section addresses the most critical aspects of safely managing dicyclohexylboron triflate in the laboratory.
Q1: What are the primary hazards associated with dicyclohexylboron triflate?
A1: Dicyclohexylboron triflate is a hazardous chemical that requires careful handling. Its primary hazards are:
-
Corrosivity: It causes severe skin burns and serious eye damage.[1] The material is extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin.
-
Toxicity: It is harmful if swallowed.[1]
Q2: What is the mandatory Personal Protective Equipment (PPE) when working with this reagent?
A2: Due to its corrosive nature, comprehensive PPE is non-negotiable. Always use the following:
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing are necessary.[3]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood. If dusts are generated, a P3-type respirator cartridge is recommended.[2]
Table 1: GHS Hazard Summary for Dicyclohexylboron Triflate | Hazard Class & Code | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Cat. 4), H302 |
| Danger | Harmful if swallowed.[1][2] | | Skin Corrosion (Cat. 1B), H314 | | Danger | Causes severe skin burns and eye damage.[1][2] |Q3: What are the correct first-aid procedures in case of an exposure?
A3: Immediate action is critical.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention from a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Immediately call an ophthalmologist or a poison control center.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation. Call a physician immediately.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a physician or a poison control center.
Q4: How should I handle the reagent to prevent degradation and ensure safety?
A4: Dicyclohexylboron triflate is sensitive to moisture and air. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[4][5] Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of the reagent, which would deactivate it and generate triflic acid.
Caption: Workflow for safe handling of dicyclohexylboron triflate.
FAQs: Storage & Stability
Q1: What are the ideal storage conditions for dicyclohexylboron triflate?
A1: The reagent should be stored in a tightly sealed container under an inert atmosphere (nitrogen is common) at temperatures between 2-8°C.[2][6] This minimizes degradation from atmospheric moisture and oxygen.
Q2: My solution of dicyclohexylboron triflate in hexane has formed crystals. Is it still usable?
A2: Yes, this is normal behavior. Upon cold storage, dicyclohexylboron triflate often crystallizes from its hexane solution.[4][5] These crystals will readily redissolve when the solution is warmed to room temperature with gentle stirring.[4][5] This crystallization can even be used as a method of purification.[4] A stock solution in hexane is reasonably stable if stored properly at approximately 4°C under nitrogen.[4][5]
Troubleshooting Experimental Issues
This section provides solutions to specific problems that may arise during reactions involving dicyclohexylboron triflate, particularly in its common application for boron-mediated aldol reactions.
Q: My boron-mediated aldol reaction has a very low yield. What are the potential causes?
A: Low yields can typically be traced back to one of several key experimental parameters. Use the following guide to troubleshoot the issue.
Sources
- 1. Dicyclohexyl(trifluoromethanesulfonyloxy)borane | C13H22BF3O3S | CID 10958346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. トリフルオロメタンスルホン酸ジシクロヘキシルホウ素 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mineralstech.com [mineralstech.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. chemimpex.com [chemimpex.com]
Dicyclohexylboron Triflate (Chx₂BOTf) Technical Support Center
Welcome to the Technical Support Center for dicyclohexylboron triflate (Chx₂BOTf). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this powerful reagent. Our focus is on providing practical, field-tested insights rooted in scientific principles to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with dicyclohexylboron triflate.
Q1: What are the primary signs of dicyclohexylboron triflate decomposition?
A1: The most common sign of decomposition is a loss of reactivity, leading to incomplete or failed reactions. Visually, a fresh, high-purity solution of dicyclohexylboron triflate in a non-coordinating solvent like hexane should be a colorless to pale yellow solution.[1] The development of a significant yellow-orange color or the formation of a semi-solid phase may indicate the presence of impurities or decomposition byproducts.[1] However, a slight yellow-orange color observed during synthesis from dicyclohexylborane and triflic acid does not necessarily indicate a decrease in reagent quality.[1] The most definitive method for assessing the purity of the reagent is through ¹¹B NMR spectroscopy.
Q2: How should I properly store and handle dicyclohexylboron triflate?
A2: Dicyclohexylboron triflate is highly sensitive to moisture and air. It should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. For long-term storage, a temperature of 2-8°C is recommended. Solutions of dicyclohexylboron triflate in dry hexane are reasonably stable when stored at approximately 4°C under a nitrogen atmosphere.[1][2] All manipulations, including transfers and additions to reaction mixtures, should be performed using standard anhydrous and anaerobic techniques (e.g., Schlenk line or glovebox).
Q3: Can I use dicyclohexylboron triflate that has been exposed to air?
A3: Exposure to air and moisture will lead to hydrolysis of the triflate, forming dicyclohexylborinic acid and trifluoromethanesulfonic acid. This decomposition will reduce the effective concentration of the active reagent and introduce byproducts that can interfere with your reaction. It is strongly recommended to use fresh or properly stored reagent for optimal results. If you suspect your reagent has been compromised, it is advisable to purify it by crystallization from hexane at low temperatures (-20°C) or to use a fresh batch.[1][2]
Q4: What are the main applications of dicyclohexylboron triflate in organic synthesis?
A4: Dicyclohexylboron triflate is a powerful Lewis acid primarily used to generate boron enolates from carbonyl compounds, such as ketones, esters, and thioesters.[1] These boron enolates are key intermediates in stereoselective aldol reactions, allowing for the highly controlled formation of carbon-carbon bonds with specific stereochemical outcomes (e.g., syn or anti aldol products).[3][4] The stereoselectivity is often influenced by the choice of a tertiary amine base.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with dicyclohexylboron triflate.
Problem 1: Low or No Yield in a Dicyclohexylboron Triflate-Mediated Aldol Reaction
Possible Causes and Solutions:
-
Decomposed Reagent: The most likely culprit for a failed aldol reaction is the use of decomposed dicyclohexylboron triflate. As discussed in the FAQs, exposure to moisture leads to hydrolysis.
-
Diagnostic Test: The purity of the dicyclohexylboron triflate can be assessed by ¹¹B NMR spectroscopy. A sharp signal around δ 59.2 ppm (relative to BF₃·OEt₂) in a non-coordinating solvent like hexane or CDCl₃ is indicative of the pure triflate.[1] The appearance of a broader signal at a higher field (typically δ 27-30 ppm for boronic acids/esters) suggests the presence of dicyclohexylborinic acid, a hydrolysis byproduct.[5][6]
-
Solution: If decomposition is confirmed, the reagent should be purified or a new batch should be used. A stock solution in hexane can be purified by cooling to -20°C to crystallize the pure dicyclohexylboron triflate.[1][2]
-
-
Inadequate Anhydrous/Anaerobic Conditions: Trace amounts of water in your reaction solvent, glassware, or starting materials can rapidly decompose the dicyclohexylboron triflate.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Solvents should be rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passing through a solvent purification system). Starting materials should also be dry and handled under an inert atmosphere.
-
-
Incorrect Stoichiometry or Order of Addition: The stoichiometry of the reagents and the order in which they are added are critical for successful enolate formation.
-
Protocol: A general procedure involves the slow addition of dicyclohexylboron triflate to a solution of the carbonyl compound and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) at low temperatures (typically -78°C). The enolate is allowed to form before the addition of the aldehyde electrophile.
-
Problem 2: Poor Stereoselectivity in the Aldol Reaction
Possible Causes and Solutions:
-
Presence of Dicyclohexylborinic Acid: The hydrolysis byproduct, dicyclohexylborinic acid, is a weaker Lewis acid than dicyclohexylboron triflate. Its presence can lead to incomplete or alternative pathways for enolization, resulting in a loss of stereocontrol.
-
Explanation: The high stereoselectivity of dicyclohexylboron triflate-mediated aldol reactions is attributed to the formation of a well-defined, sterically demanding boron enolate, which then reacts with the aldehyde via a Zimmerman-Traxler-type transition state. The presence of a less bulky or less Lewis acidic boron species can lead to the formation of a mixture of E/Z enolates or less organized transition states, eroding the diastereoselectivity.
-
Solution: Use high-purity dicyclohexylboron triflate. As mentioned previously, purification by crystallization can remove dicyclohexylborinic acid impurities.[1][2]
-
-
Incorrect Amine Base: The choice of the tertiary amine base can significantly influence the stereochemical outcome of the aldol reaction.
-
Guideline: For many substrates, the use of triethylamine with dicyclohexylboron triflate favors the formation of anti-aldol products, while the bulkier diisopropylethylamine can favor the syn-aldol products. This is due to the different steric interactions in the transition state for enolate formation. It is crucial to consult the literature for the specific substrate being used.
-
-
Reaction Temperature: The temperature at which the enolization and aldol addition are carried out is critical for achieving high stereoselectivity.
-
Recommendation: These reactions are typically performed at low temperatures, such as -78°C, to minimize side reactions and enhance the kinetic control of the desired stereochemical pathway. Allowing the reaction to warm prematurely can lead to a loss of selectivity.
-
Decomposition Pathways and Byproducts
The primary decomposition pathway for dicyclohexylboron triflate is hydrolysis, which occurs upon contact with water.
Hydrolysis: Chx₂BOTf + H₂O → Chx₂BOH + TfOH (Dicyclohexylboron triflate) (Dicyclohexylborinic acid) + (Triflic acid)
Dicyclohexylborinic acid can exist in equilibrium with its anhydride, oxybis(dicyclohexylborane).
2 Chx₂BOH ⇌ (Chx₂)₂O + H₂O
Oxidation: While less documented, exposure to oxygen could potentially lead to oxidation of the boron-carbon bonds, though hydrolysis is the more immediate concern under typical laboratory conditions.
Impact of Byproducts on Aldol Reactions:
-
Dicyclohexylborinic Acid (Chx₂BOH): As a weaker Lewis acid, it is less effective at promoting the clean formation of the desired boron enolate. This can result in incomplete conversion of the carbonyl starting material and may lead to the formation of undesired stereoisomers.
-
Triflic Acid (TfOH): The generation of a strong Brønsted acid can catalyze side reactions, such as enol-silane formation if silylating agents are present, or promote non-selective aldol pathways.
Experimental Protocols
Protocol 1: Purification of Dicyclohexylboron Triflate by Crystallization
This protocol is adapted from established procedures.[1][2]
-
Under an inert atmosphere (nitrogen or argon), place the suspected impure dicyclohexylboron triflate solution in hexane in a Schlenk flask.
-
Cool the flask to -20°C in a freezer and allow it to stand undisturbed for several hours or overnight.
-
Crystals of pure dicyclohexylboron triflate should form.
-
Carefully cannulate the supernatant liquid away from the crystals under a positive pressure of inert gas.
-
The purified crystals can be redissolved in a known volume of dry hexane to create a standardized solution of known molarity.
Protocol 2: ¹¹B NMR Analysis for Quality Control
-
In a glovebox or under a positive pressure of inert gas, prepare a sample of the dicyclohexylboron triflate in a dry, deuterated, non-coordinating solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.
-
Acquire a ¹¹B NMR spectrum.
-
A single, sharp peak at approximately δ 59.2 ppm indicates high purity dicyclohexylboron triflate.[1]
-
The presence of a significant peak in the region of δ 27-30 ppm suggests the presence of dicyclohexylborinic acid or related species.[5][6]
Visualizations
Diagram 1: Dicyclohexylboron Triflate Decomposition Pathway
Caption: Primary hydrolysis pathway of dicyclohexylboron triflate.
Diagram 2: Troubleshooting Flowchart for a Failed Aldol Reaction
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]
- 4. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with dicyclohexylboron triflate in organic solvents
Technical Support Center: Dicyclohexylboron Triflate (Cy₂BOTf)
Welcome to the technical support center for dicyclohexylboron triflate (Cy₂BOTf). This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reagent for stereoselective enolate formation. We will address common challenges, with a primary focus on overcoming solubility issues, to ensure the success and reproducibility of your experiments.
Core Concepts: Understanding Dicyclohexylboron Triflate
Dicyclohexylboron triflate is a premier reagent for the stereoselective synthesis of Z-enolates from ketones, esters, and other carbonyl compounds, which are crucial intermediates in asymmetric aldol reactions.[1][2] Its bulky cyclohexyl groups provide the steric hindrance necessary to direct enolization, leading to high diastereoselectivity in subsequent C-C bond formation.
However, its effectiveness is critically dependent on its proper handling and solubility. Cy₂BOTf is a solid with a melting point between 59-65 °C and is highly sensitive to moisture.[3][4] These properties are the root of many common experimental issues.
Key Reagent Properties
| Property | Value | Source(s) |
| CAS Number | 145412-54-0 | [3][4][5] |
| Molecular Formula | C₁₃H₂₂BF₃O₃S | [3][6] |
| Molecular Weight | 326.18 g/mol | [3][6] |
| Appearance | White to beige powder/solid | [3] |
| Melting Point | 59-65 °C | [3][4] |
| Storage | 2-8 °C under an inert atmosphere (e.g., Nitrogen) | [3][4] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with dicyclohexylboron triflate.
Q1: My dicyclohexylboron triflate has crystallized out of my solvent. Is it still usable and how can I get it back into solution?
A1: Yes, this is a very common occurrence and the reagent is perfectly usable. Crystallization from alkane solvents like hexane is expected, especially during cold storage.[1][2]
-
Causality: The solubility of Cy₂BOTf in non-polar solvents like hexane decreases significantly at lower temperatures (e.g., 4 °C or -20 °C). This is a physical process, not chemical decomposition.
-
Solution:
-
Ensure the flask is sealed under a positive pressure of an inert gas (Nitrogen or Argon).
-
Allow the solution to warm to room temperature.
-
Stir the solution gently. The crystals should readily redissolve.[1][2] Avoid vigorous heating, as it can promote side reactions or solvent loss. Solutions prepared in this manner have been shown to give excellent results in aldol reactions.[1]
-
Q2: I'm observing low yields in my aldol reaction. Could this be related to the solubility of my Cy₂BOTf?
A2: Absolutely. Incomplete dissolution of the boron reagent is a primary cause of failed or low-yielding enolization reactions. If the reagent is not fully dissolved, its effective concentration is lower than calculated, leading to incomplete conversion of the carbonyl starting material to the boron enolate.
-
Troubleshooting Workflow: Before proceeding with your reaction, follow this diagnostic workflow.
Q3: What is the best solvent for preparing a stock solution of dicyclohexylboron triflate?
A3: Anhydrous hexane is the most commonly cited and recommended solvent for preparing stock solutions.[1][2]
-
Rationale: Hexane is non-coordinating, readily available in high purity, and allows for the easy crystallization of the product for purification if needed. A 1 M solution in hexane is reasonably stable when stored at approximately 4°C under a nitrogen atmosphere.[1][2] Diethyl ether is also used, particularly during the in situ preparation of the reagent, but hexane is preferred for long-term storage.[1][2]
Q4: My Cy₂BOTf solution has a yellow-orange tint. Has it decomposed?
A4: Not necessarily. The development of a yellow-orange color is often observed during the synthesis of Cy₂BOTf from dicyclohexylborane and triflic acid.[1][2] Authoritative procedures note that this coloration does not negatively impact the reagent's performance or the yield of subsequent reactions.[2] However, a significant change in color (e.g., to dark brown) upon storage, especially if accompanied by precipitation of an intractable solid, could indicate decomposition, likely due to moisture or air exposure.
Field-Proven Protocols & Methodologies
Adherence to rigorous, validated protocols is essential for success. The following procedures are adapted from trusted sources.
Protocol 1: Preparation of a Standard 1 M Stock Solution in Hexane
This protocol is based on the well-established procedure from Organic Syntheses.[1] It assumes you have already synthesized or purchased solid dicyclohexylboron triflate.
-
Objective: To prepare a reliable 1 M stock solution for routine use.
-
Materials:
-
Solid dicyclohexylboron triflate (e.g., 3.26 g, 10 mmol)
-
Anhydrous hexane (10 mL)
-
Oven-dried graduated cylinder or volumetric flask with a ground glass joint and septum inlet
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the procedure.
-
Weighing: In a nitrogen-filled glovebox or under a strong positive flow of nitrogen, quickly weigh the solid dicyclohexylboron triflate and add it to your flask.
-
Solvent Addition: Using a cannula or a dry syringe, transfer the calculated volume of anhydrous hexane to the flask containing the solid.
-
Dissolution: Stir the mixture at room temperature. The solid should dissolve to form a clear or slightly yellow solution. If purchased material is slow to dissolve, gentle warming (to ~30°C) can be applied.
-
Storage: Store the resulting 1 M solution in a sealed flask at 2-8°C. Remember that crystallization may occur and is reversible (see FAQ Q1).[1][2]
-
Mechanism Spotlight: The Role of Cy₂BOTf in Z-Enolate Formation
Understanding the mechanism illuminates why complete solubility is paramount. The formation of a boron enolate proceeds through a Lewis acid-base interaction between the carbonyl oxygen and the boron atom, followed by deprotonation by a hindered amine base (e.g., triethylamine).
The stereochemical outcome is dictated by a six-membered, chair-like transition state, often referred to as the Zimmerman-Traxler model. The bulky cyclohexyl groups on the boron atom create severe steric clashes that force the substrate's R¹ group into an axial position to avoid A¹,³-strain, leading to the highly selective formation of the Z-enolate.
If Cy₂BOTf is not in solution, it cannot act as the Lewis acid required to activate the carbonyl for deprotonation, halting the entire process.
References
-
Organic Syntheses Procedure, Coll. Vol. 10, p.273 (2004); Vol. 79, p.103 (2002). Title: DICYCLOHEXYLBORON TRIFLUOROMETHANESULFONATE. Source: Organic Syntheses. [Link]
-
Chem-Impex International. Title: Dicyclohexylboron trifluoromethanesulfonate. Source: Chem-Impex. [Link]
-
Organic Syntheses. Title: Working with Hazardous Chemicals. Source: Organic Syntheses. [Link]
-
Chanda, P. B., et al. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 86(9), 6184–6194. Source: PubMed. [Link]
-
Organic Chemistry Portal. Title: Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. Source: Organic Chemistry Portal. [Link]
-
Shepler, B. (2019). Choosing a base for enolate formation. Source: YouTube. [Link]
-
PubChem. Title: Dicyclohexyl(trifluoromethanesulfonyloxy)borane. Source: National Center for Biotechnology Information. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Stereocontrol in Aldol Reactions: Dicyclohexylboron Triflate vs. Dibutylboron Triflate
The aldol reaction is a foundational pillar of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to build molecular complexity.[1][2] For researchers in drug development and natural product synthesis, mastering this reaction is not merely advantageous; it is essential. The ability to precisely dictate the three-dimensional arrangement of atoms is paramount, and among the most reliable methods for achieving this is the boron-mediated aldol reaction.[3][4][5]
This guide provides an in-depth comparison of two workhorse reagents in the chemist's stereochemical toolbox: dicyclohexylboron triflate (Cy₂BOTf) and dibutylboron triflate (Bu₂BOTf). The choice between these two reagents is a critical decision point that directly governs the diastereochemical outcome of the reaction, allowing for the selective synthesis of either syn- or anti-aldol adducts. We will explore the mechanistic underpinnings of this control, present supporting experimental data, and provide a field-proven protocol for practical application.
The Mechanistic Cornerstone: The Zimmerman-Traxler Transition State
To understand the divergent outcomes of Cy₂BOTf and Bu₂BOTf, one must first grasp the Zimmerman-Traxler model. Proposed in 1957 by Howard Zimmerman and Marjorie Traxler, this model rationalizes the stereochemistry of aldol reactions by postulating a six-membered, chair-like transition state.[6][7][8][9]
The reaction proceeds by the formation of a boron enolate from a ketone or ester substrate using the boron triflate and a tertiary amine base.[10][11] This enolate then reacts with an aldehyde. The key tenets of the model are:
-
Cyclic Transition State: The boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, forming a rigid, chair-like six-membered ring.
-
Steric Minimization: Substituents on the enolate and aldehyde preferentially occupy pseudo-equatorial positions in the chair to minimize destabilizing 1,3-diaxial interactions.[6]
-
Geometry Dictates Stereochemistry: The geometry of the enolate—either (E) or (Z)—directly determines the relative stereochemistry of the product.[4][12]
-
(Z)-enolates place the ketone substituent (R¹) in a pseudo-axial orientation, forcing the aldehyde substituent (R²) into a pseudo-equatorial position to avoid a severe steric clash. This arrangement leads to the syn-aldol product .
-
(E)-enolates place R¹ in a pseudo-equatorial position, which allows R² to also occupy a pseudo-equatorial position, resulting in the anti-aldol product .
-
Boron enolates are particularly effective because the short, strong B-O bonds lead to a highly compact and rigid transition state, amplifying the steric interactions and resulting in exceptionally high levels of diastereoselectivity.[3][5][6][13] The steric bulk of the ligands on the boron atom is therefore a critical control element, which brings us to the core of our comparison.
Dicyclohexylboron Triflate (Cy₂BOTf): The Architect of anti-Aldol Adducts
Dicyclohexylboron triflate is a sterically imposing reagent due to its two bulky cyclohexyl groups.[10][14] This steric demand is the defining factor in its utility. When paired with a relatively non-bulky amine base such as triethylamine (Et₃N), Cy₂BOTf selectively promotes the formation of the (E)-enolate .
The rationale lies in the enolization transition state. The significant steric hindrance of the cyclohexyl groups creates a strong preference for the ketone's alkyl group and the boron moiety to be on opposite sides of the forming double bond, leading directly to the thermodynamically favored (E)-enolate. This enolate then proceeds through the Zimmerman-Traxler transition state to deliver the anti-aldol product with high fidelity.[15][16][17]
Caption: Cy₂BOTf mediated pathway to anti-aldol products.
Dibutylboron Triflate (Bu₂BOTf): The Champion of syn-Aldol Adducts
In contrast, dibutylboron triflate is a less sterically encumbered reagent.[15][18] Its power lies in its ability to selectively generate (Z)-enolates , particularly when used in conjunction with a sterically hindered base like N,N-diisopropylethylamine (i-Pr₂NEt, Hünig's base).[12][15]
The combination of the moderately sized n-butyl groups on boron and the bulky amine creates a kinetic preference for the transition state leading to the (Z)-enolate. This is the classic combination used in the Evans aldol reaction to generate syn-diastereomers with exceptional control.[19] Once formed, the (Z)-enolate reacts with an aldehyde via the Zimmerman-Traxler pathway, placing the aldehyde's substituent in a pseudo-equatorial position to yield the syn-aldol product .[6][12]
Caption: Bu₂BOTf mediated pathway to syn-aldol products.
Performance Comparison: A Data-Driven Analysis
The true utility of these reagents is demonstrated by their performance in practice. The judicious selection of the boron triflate and amine base allows for a switch in diastereoselectivity.
| Feature | Dicyclohexylboron Triflate (Cy₂BOTf) | Dibutylboron Triflate (Bu₂BOTf) |
| Steric Bulk | High | Moderate |
| Typical Amine | Triethylamine (Et₃N) | Diisopropylethylamine (i-Pr₂NEt) |
| Enolate Formed | (E)-Enolate | (Z)-Enolate |
| Product | anti -Aldol Adduct | syn -Aldol Adduct |
The following table summarizes experimental data from the literature, showcasing the complementary stereoselectivity achieved by switching the boron reagent and base.
Table 1: Experimental Comparison in the Aldol Reaction of Methyl Arylacetates [15][17]
| Entry | Substrate (Ar) | Boron Reagent | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti : syn) |
| 1 | Phenyl | Cy₂BOTf | Et₃N | -78 to 0 | 80 | >95 : 5 |
| 2 | Phenyl | Bu₂BOTf | i-Pr₂NEt | 25 | 75 | 5 : >95 |
| 3 | 4-MeO-Phenyl | Cy₂BOTf | Et₃N | -78 to 0 | 82 | >95 : 5 |
| 4 | 4-MeO-Phenyl | Bu₂BOTf | i-Pr₂NEt | 25 | 78 | 6 : >94 |
| 5 | 4-Cl-Phenyl | Cy₂BOTf | Et₃N | -78 to 0 | 78 | >95 : 5 |
| 6 | 4-Cl-Phenyl | Bu₂BOTf | i-Pr₂NEt | 25 | 72 | 7 : >93 |
Data adapted from Thomas, A. Y., et al., J. Org. Chem., 2021, 86, 6184-6194. The data clearly illustrates that for a given substrate, Cy₂BOTf/Et₃N consistently delivers the anti-product, while Bu₂BOTf/i-Pr₂NEt provides the corresponding syn-product in high yield and selectivity.
Field-Proven Experimental Protocol: The Evans Asymmetric syn-Aldol Reaction
This protocol details a representative procedure for a highly selective syn-aldol reaction using Bu₂BOTf and an Evans chiral auxiliary. The causality behind each step is explained to ensure reproducibility and understanding.
Caption: Standard workflow for a Bu₂BOTf-mediated aldol reaction.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the N-acyloxazolidinone substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Causality: Anhydrous and inert conditions are critical to prevent quenching of the boron enolate and side reactions.
-
-
Enolate Formation: Cool the solution to 0 °C in an ice bath. Add dibutylboron triflate (1.1 equiv) via syringe, followed by the dropwise addition of diisopropylethylamine (1.2 equiv). Stir at 0 °C for 30-60 minutes.[20]
-
Causality: This sequence generates the (Z)-boron enolate in situ. Adding the base slowly prevents an uncontrolled exotherm. The bulky amine facilitates clean deprotonation without competing nucleophilic attack.
-
-
Aldehyde Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add the aldehyde (1.2 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Causality: The low temperature ensures the reaction is under kinetic control, locking in the stereochemistry determined by the Zimmerman-Traxler transition state and preventing background reactions or enolate equilibration.[6]
-
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Causality: The initial low-temperature stirring allows for the stereoselective C-C bond formation. Warming allows the reaction to proceed to completion.
-
-
Quench and Oxidative Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% aqueous hydrogen peroxide. Stir the biphasic mixture vigorously at 0 °C for 1-2 hours.[4][20]
-
Causality: The buffer neutralizes the reaction. The peroxide is essential for the oxidative cleavage of the boron-oxygen bonds in the aldolate product, releasing the desired β-hydroxy carbonyl compound. Vigorous stirring is required for efficient reaction in the two-phase system.
-
-
Isolation: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with aqueous sodium sulfite (to quench excess peroxide) and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Conclusion: Strategic Reagent Selection for Predictable Stereocontrol
The choice between dicyclohexylboron triflate and dibutylboron triflate is a powerful and reliable strategy for dictating the diastereochemical outcome of aldol reactions.
-
Dicyclohexylboron triflate (Cy₂BOTf) , with its significant steric bulk, is the reagent of choice for generating (E)-enolates to produce anti -aldol adducts .
-
Dibutylboron triflate (Bu₂BOTf) , a less hindered reagent, is preferentially used to form (Z)-enolates, leading to syn -aldol adducts .
This level of predictable control is indispensable in modern organic synthesis, enabling the efficient and elegant construction of complex, stereochemically rich molecules that are the bedrock of pharmaceutical and materials science research. By understanding the mechanistic principles and leveraging the distinct steric properties of these reagents, researchers can strategically design synthetic routes to access desired diastereomers with confidence and precision.
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Das, S., Li, L.-S., & Sinha, S. C. (2004). Stereoselective Aldol-Type Cyclization Reaction Mediated by Dibutylboron Triflate/Diisopropylethylamine. Organic Letters, 6(1), 123–126. [Link]
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Myers, A. G. Research Group. Stereoselective, Directed Aldol Reaction. Harvard University. [Link]
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Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200. [Link]
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Organic Chemistry Portal. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. [Link]
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Das, S., Li, L.-S., & Sinha, S. C. (2004). Stereoselective Aldol-Type Cyclization Reaction Mediated by Dibutylboron Triflate/Diisopropylethylamine. ResearchGate. [Link]
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Coster, M. J. (2007). Asymmetric aldol reaction using boron enolates. CORE. [Link]
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Abiko, A., & Masamune, S. (2002). Boron-mediated aldol reaction of carboxylic esters: complementary anti- and syn-selective asymmetric aldol reactions. The Journal of Organic Chemistry, 67(15), 5250–5256. [Link]
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Das, S., Li, L.-S., & Sinha, S. C. (2004). Stereoselective aldol-type cyclization reaction mediated by dibutylboron triflate/diisopropylethylamine. PubMed. [Link]
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Paterson, I., et al. (2009). Paterson Aldol Process as a Key. UCLA Chemistry and Biochemistry. [Link]
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Ramachandran, P. V. (2002). Aldol reaction of 3,3,3-trifluoropropionates. Purdue University. [Link]
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Mahrwald, R. (Ed.). (2013). Modern Methods in Stereoselective Aldol Reactions. Wiley-VCH. [Link]
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A Researcher's Guide to Stereochemical Control: Comparing Boron Triflates for Syn/Anti Selectivity
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The aldol reaction, a powerful tool for carbon-carbon bond formation, presents a significant challenge in selectively generating desired diastereomers. Among the arsenal of reagents available, boron triflates have emerged as exceptionally effective Lewis acids for mediating these transformations with high levels of syn and anti selectivity. This guide provides an in-depth comparison of common boron triflates, elucidating the mechanistic principles that govern their stereochemical influence and offering practical, data-supported guidance for their application.
The Mechanistic Foundation: The Zimmerman-Traxler Model
The stereochemical outcome of the boron-mediated aldol reaction is elegantly rationalized by the Zimmerman-Traxler model.[1][2] This model posits a six-membered, chair-like transition state involving the boron enolate and the aldehyde.[1][3] The geometry of the enolate—(Z) or (E)—directly dictates the syn or anti configuration of the aldol product.[4] Due to the short B-O bond lengths, boron enolates form compact and rigid transition states, which amplifies steric interactions and often leads to very high levels of diastereoselectivity.[1]
-
(Z) -enolates preferentially lead to syn -aldol products. In this arrangement, the substituent on the enolate (R¹) occupies a pseudo-equatorial position to minimize steric hindrance. Consequently, the substituent on the aldehyde (R²) also adopts a pseudo-equatorial orientation to avoid a high-energy 1,3-diaxial interaction, resulting in the syn diastereomer.[1]
-
(E) -enolates, conversely, give rise to anti -aldol products. To avoid steric clash, the R¹ group remains pseudo-equatorial, forcing the R² group into a pseudo-axial position in the chair-like transition state, leading to the anti product.
The key to controlling the syn/anti selectivity, therefore, lies in controlling the formation of the (Z)- or (E)-boron enolate. This is where the choice of boron triflate and the accompanying amine base becomes critical.
Caption: Zimmerman-Traxler transition states for (Z)- and (E)-enolates.
Comparative Analysis of Dialkylboron Triflates
The steric and electronic properties of the alkyl groups on the boron atom, in concert with the choice of a tertiary amine base, are the primary determinants for selective enolization. The two most commonly employed dialkylboron triflates are dibutylboron triflate (Bu₂BOTf) and dicyclohexylboron triflate (c-Hex₂BOTf).
Dibutylboron Triflate (Bu₂BOTf): The Workhorse for Syn-Selectivity
Dibutylboron triflate is generally the reagent of choice for achieving high syn selectivity. Dialkylboron triflates typically favor the formation of (Z)-boron enolates, often with little sensitivity to the amine base used or the steric bulk of the alkyl groups on the boron reagent.[4] This preference for the (Z)-enolate translates directly into a high diastereomeric ratio favoring the syn-aldol product.
The combination of Bu₂BOTf with a hindered amine, such as diisopropylethylamine (i-Pr₂NEt or Hünig's base), is a robust system for generating syn-aldol adducts from a variety of carbonyl compounds, including carboxylic esters.[5][6]
Dicyclohexylboron Triflate (c-Hex₂BOTf): A Tool for Achieving Anti-Selectivity
Achieving high anti selectivity requires the preferential formation of the (E)-enolate. This is generally more challenging but can be accomplished by a judicious choice of reagents. The combination of a sterically demanding boron triflate, such as dicyclohexylboron triflate (c-Hex₂BOTf), with a less hindered amine, like triethylamine (Et₃N), has been shown to favor the formation of the (E)-enolate, leading to the anti-aldol product.[5][6][7]
The rationale behind this selectivity is that the bulky cyclohexyl groups on the boron atom, combined with a smaller amine, create a transition state for enolization that favors the (E)-geometry to minimize steric clashes.
Data Presentation: A Comparative Overview
The following table summarizes the typical diastereoselectivity observed with different combinations of boron triflates and amines for the aldol reaction of a propionate ester with an aldehyde.
| Boron Triflate | Amine | Predominant Enolate | Predominant Product | Typical Diastereomeric Ratio (syn:anti) | Reference |
| Bu₂BOTf | i-Pr₂NEt | (Z) | syn | >95:5 | [5][6] |
| c-Hex₂BOTf | Et₃N | (E) | anti | <5:95 | [5][6] |
| c-Hex₂BOTf | i-Pr₂NEt | (Z) | syn | Variable, often favors syn | [8] |
Note: Diastereomeric ratios are illustrative and can vary depending on the specific substrates and reaction conditions.
Caption: Reagent selection workflow for achieving syn or anti selectivity.
Experimental Protocols
The following are representative, self-validating protocols for achieving either syn- or anti-selective aldol reactions.
Protocol 1: Syn-Selective Aldol Reaction Using Bu₂BOTf
This protocol is adapted from the work of Abiko and co-workers for the reaction of a chiral norephedrine-derived propionate ester with isobutyraldehyde.[5]
Materials:
-
Propionate Ester (1.0 equiv)
-
Dibutylboron triflate (Bu₂BOTf, 1.2 equiv)
-
Diisopropylethylamine (i-Pr₂NEt, 1.4 equiv)
-
Isobutyraldehyde (1.5 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Hydrogen peroxide (H₂O₂, 30% solution)
Procedure:
-
To a solution of the propionate ester in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add Bu₂BOTf dropwise.
-
After stirring for 5 minutes, add i-Pr₂NEt dropwise. The solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add isobutyraldehyde dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding MeOH, followed by saturated aqueous NaHCO₃ and 30% H₂O₂.
-
Stir the mixture vigorously at 0 °C for 1 hour.
-
Perform a standard aqueous workup, followed by purification by column chromatography on silica gel to afford the syn-aldol product.
Validation: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, with typical syn:anti ratios exceeding 95:5.
Protocol 2: Anti-Selective Aldol Reaction Using c-Hex₂BOTf
This protocol demonstrates the complementary anti-selectivity using dicyclohexylboron triflate.[5][7]
Materials:
-
Propionate Ester (1.0 equiv)
-
Dicyclohexylboron triflate (c-Hex₂BOTf, 1.2 equiv)
-
Triethylamine (Et₃N, 1.4 equiv)
-
Isobutyraldehyde (1.5 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Hydrogen peroxide (H₂O₂, 30% solution)
Procedure:
-
To a solution of the propionate ester in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an inert atmosphere, add c-Hex₂BOTf dropwise.
-
After stirring for 5 minutes, add Et₃N dropwise. The solution is stirred at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add isobutyraldehyde dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by adding MeOH, followed by saturated aqueous NaHCO₃ and 30% H₂O₂ at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Perform a standard aqueous workup and purify by column chromatography on silica gel to yield the anti-aldol product.
Validation: ¹H NMR analysis of the crude product will confirm the diastereoselectivity, with typical anti:syn ratios greater than 95:5.
Conclusion: A Matter of Strategic Reagent Selection
The ability to selectively synthesize syn or anti aldol products is a powerful capability in the synthesis of complex molecules. Boron triflates offer a highly reliable and predictable means of achieving this control. The choice between dibutylboron triflate for syn selectivity and dicyclohexylboron triflate for anti selectivity, in conjunction with the appropriate amine base, allows the synthetic chemist to target the desired diastereomer with high fidelity. Understanding the underlying principles of the Zimmerman-Traxler model and the role of reagent sterics is paramount to successfully implementing these methodologies in the laboratory. The provided protocols serve as a robust starting point for researchers aiming to harness the power of boron triflates for stereocontrolled synthesis.
References
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Title: Zimmerman Traxler Source: Andrew G Myers Research Group URL: [Link]
-
Title: Boron-mediated aldol reaction of carboxylic esters: complementary anti- and syn-selective asymmetric aldol reactions Source: PubMed URL: [Link]
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Title: Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates Source: Organic Chemistry Portal URL: [Link]
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Title: 4.4: The aldol reaction Source: Chemistry LibreTexts URL: [Link]
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Title: Enantioselectivity in the boron aldol reactions of methyl ketones Source: ResearchGate URL: [Link]
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Title: A Comparative Study of Dialkylboron Chlorides and Triflates for the Enolization of Ketones. The Controlled Stereospecific Synthe Source: DTIC URL: [Link]
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Title: Enantioselectivity in the boron aldol reactions of methyl ketones Source: ResearchGate URL: [Link]
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A Senior Application Scientist's Guide to Alternatives for Dicyclohexylboron Triflate in Stereoselective Synthesis
Introduction: The Enduring Quest for Stereocontrol in Carbon-Carbon Bond Formation
In the landscape of synthetic organic chemistry, the aldol reaction stands as a cornerstone for the construction of carbon-carbon bonds, enabling the creation of complex, polyoxygenated architectures found in countless natural products and pharmaceutical agents.[1] The challenge, however, has always been the precise control of stereochemistry at the newly formed chiral centers. Among the most powerful tools developed to meet this challenge are boron-mediated aldol reactions. The formation of a boron enolate, followed by its reaction with an aldehyde, proceeds through a highly organized, chair-like six-membered transition state, as proposed by Zimmerman and Traxler.[2] This model provides a reliable framework for predicting and controlling the relative stereochemistry of the aldol adduct.
Dicyclohexylboron triflate (c-Hex₂BOTf or Cy₂BOTf) has long been a benchmark reagent in this field, prized for its ability to induce high levels of diastereoselectivity, particularly for the formation of anti-aldol products. Its bulky cyclohexyl groups play a critical role in directing the stereochemical outcome.[3] However, the very features that make Cy₂BOTf so effective also limit its scope. The need for complementary selectivity (syn-aldol products), different reactivity profiles, or the introduction of absolute stereocontrol has driven the exploration of a diverse array of alternative reagents.
This guide provides a comparative analysis of key alternatives to dicyclohexylboron triflate, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to select the optimal reagent for their specific synthetic challenge. We will delve into the mechanistic underpinnings of each alternative, present comparative data, and provide actionable experimental protocols.
The Benchmark: Understanding Dicyclohexylboron Triflate (Cy₂BOTf)
The utility of Cy₂BOTf hinges on its steric bulk. When a ketone is treated with Cy₂BOTf in the presence of a tertiary amine, the sterically demanding cyclohexyl groups generally favor the formation of the kinetic (E)-boron enolate. According to the Zimmerman-Traxler model, this (E)-enolate reacts with an aldehyde via a chair transition state where the aldehyde substituent (R²) occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading predictably to the anti-aldol adduct.[2][3]
The choice of amine base can, however, sometimes influence this selectivity. While triethylamine (Et₃N) typically promotes anti-selectivity, bulkier amines like ethyldiisopropylamine (Hünig's base, i-Pr₂NEt) can sometimes favor the syn-product, highlighting the delicate interplay of steric factors.[4]
Part I: Stoichiometric Boron Reagent Alternatives
The most direct alternatives to Cy₂BOTf are other dialkylboron triflates that offer different steric and electronic properties, allowing chemists to tune the diastereoselectivity of the aldol reaction.
Dibutylboron Triflate (n-Bu₂BOTf): The Workhorse for Syn-Selectivity
Dibutylboron triflate is perhaps the most widely used alternative and serves as the reagent of choice for generating syn-aldol adducts.[2][5]
Causality of Selectivity: The reduced steric bulk of the n-butyl groups compared to cyclohexyl groups fundamentally alters the enolization process. With most ketone substrates, n-Bu₂BOTf preferentially directs the formation of the thermodynamic (Z)-boron enolate.[3] This (Z)-enolate, when subjected to the Zimmerman-Traxler transition state, places both the R¹ and R² substituents in pseudo-equatorial positions, minimizing steric clash and leading to the highly favored syn-aldol product.[6] This predictable control has made n-Bu₂BOTf an indispensable tool, especially in the context of chiral auxiliary-based methods like the Evans aldol reaction.[7][8]
Diagram 1: Mechanism of Diastereoselection with Dialkylboron Triflates
This diagram illustrates how the steric bulk of the boron reagent dictates the enolate geometry and, consequently, the stereochemical outcome of the aldol addition according to the Zimmerman-Traxler model.
Caption: Reagent sterics control enolate geometry and product diastereoselectivity.
9-Borabicyclo[3.3.1]nonane Triflate (9-BBN-OTf): A Conformationally Rigid Alternative
9-BBN-OTf offers a unique steric environment due to its rigid bicyclic structure. While less sterically demanding than Cy₂BOTf, it is more hindered than n-Bu₂BOTf. This intermediate steric profile can be exploited to achieve high levels of selectivity, often favoring (Z)-enolate formation and subsequent syn-aldol products, but its behavior can be highly substrate-dependent.[1][9]
Causality of Selectivity: The rigid framework of 9-BBN restricts bond rotation, presenting a well-defined steric environment during enolate formation. This can lead to enhanced selectivity compared to the more flexible dibutyl groups. Its primary use, however, remains in hydroboration reactions, but its triflate derivative is a valuable reagent for fine-tuning aldol diastereoselectivity when other reagents fail.[10][11]
Diisopinocampheylboron Triflate (Ipc₂BOTf): Reagent-Based Enantiocontrol
When the goal is not just relative but absolute stereocontrol, chiral boron reagents are required. Ipc₂BOTf, derived from the readily available chiral terpene α-pinene, is a powerful reagent for inducing enantioselectivity in aldol reactions of achiral ketones or esters.[12][13]
Causality of Selectivity: In this case, the chirality is embedded in the reagent itself. The bulky and stereochemically defined isopinocampheyl groups create a chiral pocket around the boron atom. During the formation of the boron enolate and its subsequent reaction with the aldehyde, the chiral ligands on the boron dictate the facial selectivity of the aldehyde approach, leading to one enantiomer of the aldol product in excess.[14] Paterson and coworkers have extensively demonstrated the utility of Ipc₂BOTf for the synthesis of polyketide natural products, achieving excellent yields and stereoselectivities.[12]
Table 1: Comparative Performance of Boron Triflates in a Model Aldol Reaction
Reaction: Propiophenone + Isobutyraldehyde → 3-Hydroxy-2,4-dimethyl-1-phenyl-1-pentanone
| Reagent / Conditions | Predominant Enolate | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| c-Hex₂BOTf / Et₃N, CH₂Cl₂, -78 °C | (E) | 5:95 | ~80 | [3][5] |
| n-Bu₂BOTf / i-Pr₂NEt, CH₂Cl₂, -78 °C | (Z) | 97:3 | ~85 | [2][5] |
| 9-BBN-OTf / i-Pr₂NEt, CH₂Cl₂, -78 °C | (Z) | >95:5 | ~80 | [1] |
| (-)-Ipc₂BOTf / i-Pr₂NEt, CH₂Cl₂, -78 °C | (Z) | >98:2 (syn) | 78 | [12] |
Note: Values are representative and can vary based on specific substrate and reaction conditions.
Part II: Chiral Auxiliary-Based Strategy: The Evans Aldol Reaction
An alternative strategy to reagent-based control is substrate-based control, where a chiral auxiliary is temporarily attached to the nucleophile. The Evans asymmetric aldol reaction, which employs chiral oxazolidinone auxiliaries, is a quintessential example and a highly reliable method for producing syn-aldol adducts with exceptional stereocontrol.[7]
Causality of Selectivity: The reaction typically uses an N-acyl oxazolidinone, which is enolized with n-Bu₂BOTf and a hindered base (i-Pr₂NEt). The n-Bu₂BOTf is crucial as it reliably generates the required (Z)-enolate.[15] The chiral auxiliary then performs two roles:
-
It locks the (Z)-enolate in a specific conformation via chelation to the boron atom.
-
The bulky substituent on the auxiliary (e.g., benzyl or isopropyl) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.[16]
This dual control results in a single, highly organized transition state, leading to predictable and typically excellent diastereoselectivity and enantioselectivity.[5] The auxiliary can be subsequently removed under mild conditions to reveal a variety of useful functional groups.
Diagram 2: Workflow for an Evans Asymmetric Aldol Reaction
This diagram outlines the key steps from substrate preparation to product isolation in a typical Evans aldol synthesis.
Caption: A standard workflow for achieving high syn-selectivity.
Part III: The Modern Frontier - Catalytic Asymmetric Alternatives
While stoichiometric boron reagents provide excellent control, they generate stoichiometric amounts of boron-containing byproducts. Modern synthetic chemistry increasingly favors catalytic methods that are more atom-economical and environmentally benign.[10] Direct catalytic asymmetric aldol reactions, employing either metal-based catalysts or small organic molecules (organocatalysis), represent the cutting edge of this field.[1][17]
-
Organocatalysis: Inspired by nature's Class I aldolase enzymes, catalysts like L-proline promote the reaction via an enamine intermediate. This approach avoids the pre-formation of an enolate, allowing for a direct reaction between a ketone and an aldehyde.[4]
-
Chiral Lewis Acid Catalysis: Mimicking Class II aldolases, chiral metal complexes (e.g., using Ti, Zn, Cu) can activate the aldehyde towards nucleophilic attack by a silyl enol ether (the Mukaiyama aldol reaction) or coordinate to both the enolate and the aldehyde to organize the transition state.[9]
These catalytic methods often require extensive optimization but offer a powerful and sustainable alternative to traditional stoichiometric approaches.
Experimental Protocols
Protocol 1: General Procedure for anti-Selective Aldol Reaction using c-Hex₂BOTf
(Adapted from Chanda et al., J. Org. Chem. 2021)[5]
-
To a flame-dried, nitrogen-purged round-bottom flask, add the ketone (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add dicyclohexylboron triflate (1.1 equiv) dropwise via syringe.
-
Add triethylamine (Et₃N) (1.2 equiv) dropwise. The solution is typically stirred at 0 °C for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add the aldehyde (1.2 equiv), dissolved in a small amount of cold CH₂Cl₂, dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding a pH 7 phosphate buffer (1:1 mixture of 1M NaH₂PO₄ and 1M Na₂HPO₄).
-
Remove the cooling bath and add a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide. Stir vigorously for 1 hour (Note: this workup is exothermic).
-
Partition the mixture between CH₂Cl₂ and water. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Evans syn-Aldol Reaction using n-Bu₂BOTf
(Adapted from Evans et al., Org. Syn. 1990)[5]
-
To a flame-dried, nitrogen-purged round-bottom flask, add the N-acyl oxazolidinone (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (1.1 equiv) dropwise via syringe. The solution should turn from colorless to pale yellow.
-
Add N,N-diisopropylethylamine (i-Pr₂NEt) (1.2 equiv) dropwise. Stir at 0 °C for 30 minutes.
-
Cool the resulting deep yellow solution to -78 °C.
-
Add the aldehyde (1.1 equiv) dropwise.
-
Stir at -78 °C for 30 minutes, then allow the mixture to warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% H₂O₂ as described in Protocol 1.
-
Perform an extractive workup and purify by flash column chromatography or recrystallization to yield the diastereomerically pure syn-aldol adduct.
Conclusion and Decision-Making Framework
The choice of reagent for a stereoselective aldol reaction is a critical decision dictated by the desired stereochemical outcome, the nature of the substrates, and considerations of efficiency and atom economy.
-
For reliable anti-selectivity with simple ketones, dicyclohexylboron triflate (Cy₂BOTf) remains the gold standard.
-
For predictable syn-selectivity , dibutylboron triflate (n-Bu₂BOTf) is the reagent of choice, particularly when paired with an Evans chiral auxiliary for unparalleled levels of absolute and relative stereocontrol.
-
For reagent-controlled enantioselectivity on achiral substrates, chiral reagents like Ipc₂BOTf offer a powerful solution.
-
For cases requiring fine-tuning of diastereoselectivity, the unique steric profile of 9-BBN-OTf should be considered.
-
For programs prioritizing sustainability and atom economy, an investment in developing a catalytic asymmetric method is the forward-looking choice.
By understanding the mechanistic basis for the selectivity of each reagent, researchers can move beyond simply following literature procedures and begin to rationally design synthetic strategies that deliver complex molecules with precision and efficiency.
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Alcaide, B., & Almendros, P. (2014). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Reviews, 114(14), 7145-7189. [Link]
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Mahrwald, R. (Ed.). (2008). Asymmetric Synthesis. Wiley-VCH. [Link]
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List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
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Trost, B. M. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1613. [Link]
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Palomo, C., Oiarbide, M., & García, J. M. (2004). Current Progress in the Asymmetric Aldol Addition Reaction. Chemical Society Reviews, 33(2), 65-75. [Link]
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Thomas, A. Y., Walls III, T. L., Nelson, B. N., Primeaux, S. W., & Chanda, P. B. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 86(9), 6184-6194. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
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Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83. [Link]
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Myers, A. G. (n.d.). Aldol Reaction. Harvard University. [Link]
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Pilli, R. A., & Russowsky, D. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Accounts of Chemical Research, 51(12), 3147-3158. [Link]
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PharmaXChange.info. (2011). Boron Enolates for Aldol Synthesis and Other Reactions. [Link]
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Arnott, G. (2018). Chemistry 3 - Boron enolates in Aldol reaction [Video]. YouTube. [Link]
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Chanda, P. B., et al. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. PubMed. [Link]
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Cergol, K. M., & Coster, M. J. (2007). Asymmetric aldol reaction using boron enolates. Nature Protocols, 2(10), 2568-2573. [Link]
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Collum, D. B., et al. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 140(44), 14936-14946. [Link]
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Paterson, I., & Wallace, D. J. (1990). Studies in macrolide synthesis: Boron-mediated aldol reactions of a chiral ethyl ketone derived from (+)-S-methyl-3-hydroxy-2-methylpropionate. Tetrahedron Letters, 31(46), 6499-6502. [Link]
-
Pedzisa, L., Monastyrskyi, A., et al. (2018). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. European Journal of Organic Chemistry, 2018(48), 6848-6852. [Link]
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Wikipedia. (n.d.). Dibutylboron trifluoromethanesulfonate. [Link]
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Wang, W. (2008). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. NIH Public Access. [Link]
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Macmillan Group. (2002). The Selective Aldol Reaction. [Link]
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Brown, H. C., & Ramachandran, P. V. (1991). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 63(3), 307-316. [Link]
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The Zimmerman-Traxler Model in Action: A Comparative Guide to Dicyclohexylboron Triflate in Stereoselective Aldol Reactions
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for the synthesis of complex, biologically active molecules. The aldol reaction, a cornerstone of C-C bond formation, offers a powerful tool for constructing chiral centers. However, its utility is intrinsically linked to our ability to predictably control the relative and absolute stereochemistry of the resulting β-hydroxy carbonyl adducts.
This guide provides an in-depth analysis of the Zimmerman-Traxler model as it applies to boron-mediated aldol reactions, with a specific focus on the utility and performance of dicyclohexylboron triflate (c-Hex₂BOTf). We will explore the mechanistic underpinnings of its remarkable stereocontrol, offer a comparative analysis with other common boron reagents, and provide detailed, field-proven experimental protocols.
The Zimmerman-Traxler Model: A Framework for Stereochemical Prediction
First proposed by Howard Zimmerman and Marjorie Traxler in 1957, the model provides a robust framework for predicting the diastereoselectivity of aldol reactions.[1] It postulates that the reaction proceeds through a six-membered, chair-like transition state where the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde.[1][2] This cyclic arrangement minimizes steric interactions and governs the relative orientation of the substituents, thereby dictating the stereochemical outcome.[1][2]
The geometry of the enolate—(E) or (Z)—is the critical determinant of whether the final aldol product is syn or anti.[1]
-
Z-enolates preferentially lead to syn-aldol products . In the chair-like transition state, the substituent on the enolate (R¹) assumes a pseudo-equatorial position to minimize steric strain. Consequently, to avoid a high-energy 1,3-diaxial interaction, the aldehyde substituent (R²) also adopts a pseudo-equatorial orientation, resulting in a syn diastereomer.[1]
-
E-enolates favor the formation of anti-aldol products . For an E-enolate, the R¹ group is pseudo-axial in the transition state. To avoid steric clashes, the R² group on the aldehyde will preferentially occupy a pseudo-equatorial position, leading to an anti configuration.
Boron enolates are particularly well-suited to the Zimmerman-Traxler model because the short boron-oxygen bond length results in a tight, well-defined cyclic transition state, enhancing the stereochemical communication between the enolate and the aldehyde.[3][4]
Dicyclohexylboron Triflate: A Bulky Reagent for High Anti-Selectivity
Dicyclohexylboron triflate (c-Hex₂BOTf) has emerged as a premier reagent for achieving high levels of anti-selectivity in aldol reactions. The key to its efficacy lies in the steric bulk of the two cyclohexyl groups attached to the boron atom.[5][6]
When a ketone or ester is treated with c-Hex₂BOTf and a tertiary amine base (such as triethylamine), the bulky cyclohexyl groups play a crucial role in directing the enolization process.[5][7] This steric hindrance generally favors the formation of the (E)-enolate, which, according to the Zimmerman-Traxler model, subsequently leads to the desired anti-aldol product.[5][8]
Caption: Zimmerman-Traxler model for an (E)-enolate leading to an anti-aldol product.
Comparative Performance: Dicyclohexylboron Triflate vs. Other Boron Reagents
The choice of boron reagent is a critical parameter that allows for tunable diastereoselectivity. While c-Hex₂BOTf is the reagent of choice for anti-aldol products, other reagents can be employed to favor the syn diastereomer. A direct comparison with dibutylboron triflate (n-Bu₂BOTf) illustrates this principle effectively.
| Reagent | Typical Enolate Geometry | Predominant Aldol Product | Key Influencing Factor | Reference |
| Dicyclohexylboron Triflate (c-Hex₂BOTf) | (E)-enolate | anti | High steric bulk of cyclohexyl groups | [7][9] |
| Dibutylboron Triflate (n-Bu₂BOTf) | (Z)-enolate | syn | Less steric bulk of n-butyl groups | [7][9] |
This complementary selectivity is invaluable in synthetic campaigns. For instance, in the synthesis of substituted phenylacetates, the use of c-Hex₂BOTf with triethylamine at low temperatures affords anti-aldols, whereas a combination of the less bulky n-Bu₂BOTf with a bulkier amine like diisopropylethylamine at ambient temperature is required to obtain syn-aldols.[7][9]
Experimental Protocols
The following protocols are provided as a guide for researchers. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Anti-Selective Aldol Reaction using Dicyclohexylboron Triflate
This protocol is adapted from procedures for the enolization of carboxylic esters.[10][11]
Materials:
-
Carbonyl compound (e.g., carboxylic ester, 1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N, 1.2 equiv)
-
Dicyclohexylboron triflate (c-Hex₂BOTf, 1.1 equiv, as a 1.0 M solution in hexane)
-
Aldehyde (1.2 equiv)
-
pH 7 buffer solution
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
Dissolve the carbonyl compound (1.0 equiv) in anhydrous CH₂Cl₂ and cool the solution to -78 °C.
-
Add triethylamine (1.2 equiv) dropwise.
-
Slowly add the dicyclohexylboron triflate solution (1.1 equiv) to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 1-3 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction by the addition of pH 7 buffer solution.
-
For the workup, add methanol, followed by a mixture of methanol and 30% hydrogen peroxide at 0 °C. Stir vigorously for 1 hour.[1]
-
Extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired anti-aldol adduct.
Caption: Experimental workflow for the c-Hex₂BOTf-mediated anti-selective aldol reaction.
Protocol 2: Preparation of Dicyclohexylboron Triflate
For laboratories that prefer to prepare their own reagents, the following procedure is a modification of that reported by Brown, et al.[11]
Materials:
-
Cyclohexene
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous diethyl ether or hexane
-
Trifluoromethanesulfonic acid
Procedure:
-
Preparation of Dicyclohexylborane: In an oven-dried flask under nitrogen, dissolve cyclohexene (2.05 equiv) in anhydrous diethyl ether and cool to 0 °C. Add borane-dimethyl sulfide complex (1.0 equiv) dropwise. Stir the reaction mixture at 0 °C for 3 hours. Allow the solid to settle, remove the supernatant, and dry the residual solid dicyclohexylborane under reduced pressure.[11]
-
Formation of the Triflate: Suspend the dicyclohexylborane in anhydrous hexane at room temperature. Add trifluoromethanesulfonic acid (1.0 equiv) dropwise via a glass syringe. Caution: This reaction is highly exothermic and evolves gas; addition should be slow and controlled.[11] Stir at room temperature for 1 hour.
-
Isolation: Let the mixture stand to allow a semi-solid to separate. Transfer the top hexane layer to a clean, dry flask and store at -20 °C for 36 hours to induce crystallization. The resulting crystals of dicyclohexylboron triflate can be isolated and dissolved in hexane to create a stock solution of a desired molarity.[11]
Conclusion
The Zimmerman-Traxler model provides an indispensable predictive tool for understanding the stereochemical outcomes of aldol reactions. The judicious selection of boron reagents, guided by this model, allows for the highly selective synthesis of either syn or anti aldol adducts. Dicyclohexylboron triflate, by virtue of the significant steric bulk of its cyclohexyl ligands, is a highly effective reagent for directing aldol reactions towards the formation of anti products. By understanding the mechanistic principles and employing robust experimental protocols, researchers can harness the power of boron-mediated aldol reactions to advance their synthetic objectives in drug discovery and complex molecule synthesis.
References
-
Abiko, A. (2002). Preparation of Dicyclohexylboron Trifluoromethanesulfonate. Organic Syntheses, 79, 103. [Link]
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Abiko, A. (2002). (+)-(1R,2S,4R)-2-anti-(1,3-Dithian-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol from (1R)-(-)-Camphorquinone. Organic Syntheses, 79, 116. [Link]
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Brown, H. C., Dhar, R. K., Bakshi, R. K., Pandiarajan, P. K., & Singaram, B. (1989). Chiral synthesis via organoboranes. 23. A highly diastereoselective and enantioselective synthesis of anti-aldols via E-enol borinates. Journal of the American Chemical Society, 111(9), 3441–3442. [Link]
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Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200. [Link]
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Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Evans, D. A., Nelson, J. V., Vogel, E., & Taber, T. R. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(11), 3099–3111. [Link]
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Heathcock, C. H. (1991). The Aldol Addition Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon. [Link]
-
Myers, A. G. (n.d.). Chemistry 115: Stereoselective, Directed Aldol Reaction. Harvard University. [Link]
-
Thomas, A. Y., Walls, T. L., III, Nelson, B. N., Primeaux, S. W., & Chanda, P. B. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 86(9), 6184–6194. [Link]
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
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A Comparative Guide to Lewis Acids for Asymmetric Aldol Additions: Navigating the Landscape of Stereoselective C-C Bond Formation
For researchers, synthetic chemists, and professionals in drug development, the asymmetric aldol addition stands as a cornerstone reaction for the stereocontrolled construction of carbon-carbon bonds, forming the chiral β-hydroxy carbonyl motif prevalent in a vast array of natural products and pharmaceuticals. The choice of catalyst is paramount to achieving the desired stereochemical outcome. This guide provides an in-depth comparative analysis of common Lewis acids employed in asymmetric aldol additions, delving into the mechanistic rationale behind their stereochemical control and presenting supporting experimental data to inform your selection process.
The Crucial Role of the Lewis Acid: Activating the Electrophile and Organizing the Transition State
The fundamental role of a Lewis acid in the aldol addition is to coordinate to the carbonyl oxygen of the aldehyde electrophile. This coordination polarizes the carbonyl group, lowering its LUMO energy and rendering it more susceptible to nucleophilic attack by the enolate. In the realm of asymmetric synthesis, chiral Lewis acids go a step further by creating a chiral environment around the aldehyde, which dictates the facial selectivity of the enolate attack and, consequently, the absolute stereochemistry of the product.
The efficacy of a chiral Lewis acid is determined by its ability to form a well-defined, rigid transition state that energetically favors the formation of one stereoisomer over others. Key factors influencing this include the nature of the metal center, the steric and electronic properties of the chiral ligands, and the reaction conditions.
A Comparative Analysis of Key Lewis Acid Systems
This guide will focus on four major classes of Lewis acids that have seen extensive application in asymmetric aldol additions: Boron, Titanium, Copper, and Tin-based systems.
Boron-Based Lewis Acids: The Power of the Zimmerman-Traxler Model
Boron-mediated aldol reactions are renowned for their high levels of diastereoselectivity and enantioselectivity, which are rationalized by the Zimmerman-Traxler model.[1][2][3] This model posits a closed, six-membered chair-like transition state where the boron atom chelates both the enolate oxygen and the aldehyde oxygen.[1][4][5] The short boron-oxygen bond lengths lead to a tight and highly organized transition state, amplifying steric interactions and leading to excellent stereochemical control.[6][7][8]
The stereochemical outcome is directly correlated with the geometry of the boron enolate. (Z)-enolates predominantly yield syn-aldol products, while (E)-enolates favor the formation of anti-aldol products.[4] This predictability is a significant advantage of boron-based systems. The use of chiral auxiliaries on the enolate component, such as the Evans oxazolidinones, allows for excellent control over the absolute stereochemistry.[4][9]
Caption: Zimmerman-Traxler model for boron-mediated aldol additions.
Performance Data for Boron-Based Lewis Acids:
| Enolate Source | Aldehyde | Lewis Acid System | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| N-propionyl oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | 95 | >99:1 | >99 | [4] |
| Ethyl ketone | Isobutyraldehyde | 9-BBNOTf, DIPEA | 85 | 97:3 | N/A | [10] |
Titanium-Based Lewis Acids: Chelation vs. Non-Chelation Control
Titanium(IV) Lewis acids, such as TiCl₄, are highly effective in promoting aldol additions. The stereochemical outcome of these reactions is often dictated by the ability of the aldehyde substrate to chelate to the titanium center.[11][12]
-
Chelation Control: In the presence of an α- or β-alkoxy aldehyde, the titanium atom can coordinate to both the carbonyl oxygen and the alkoxy oxygen, forming a rigid five- or six-membered chelate. This locks the conformation of the aldehyde and directs the nucleophilic attack of the enolate to one face, typically leading to high diastereoselectivity.[11][13]
-
Non-Chelation Control (Felkin-Anh Model): For aldehydes lacking a chelating group, the stereochemical outcome is generally governed by the Felkin-Anh model, where the nucleophile attacks the carbonyl carbon from the least hindered trajectory, anti to the largest substituent on the adjacent stereocenter.[14]
The nature of the amine base and the stoichiometry of the Lewis acid can also significantly influence the selectivity of titanium-mediated aldol additions.[15]
Caption: Chelation vs. Non-Chelation control in Ti-mediated aldol additions.
Performance Data for Titanium-Based Lewis Acids:
| Enolate Source | Aldehyde | Lewis Acid System | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| N-glycolyloxazolidinethione | Isovaleraldehyde | TiCl₄, (-)-sparteine | 85 | <1:99 | >98 | [15] |
| (S)-valinol-derived ester | Benzaldehyde | TiCl₄, DIPEA | 94 | 99:1 | N/A | [12] |
Copper-Based Lewis Acids: The Versatility of Chiral Bis(oxazoline) and Pybox Ligands
Chiral copper(II) complexes, particularly those bearing C₂-symmetric bis(oxazoline) (BOX) and bis(oxazolinyl)pyridine (pybox) ligands, have emerged as powerful and versatile catalysts for enantioselective Mukaiyama aldol reactions.[16][17][18][19] These catalysts typically form a square planar or square pyramidal complex with the aldehyde substrate, creating a well-defined chiral environment that directs the facial selectivity of the silyl enol ether attack.[17][20]
A key feature of these systems is their ability to catalyze reactions with a broad range of substrates, including those capable of bidentate chelation, which often leads to exceptionally high levels of enantioselectivity.[17] The choice of counterion and solvent can also have a significant impact on the catalytic activity and selectivity.
Caption: General workflow for a Cu(II)-catalyzed asymmetric aldol reaction.
Performance Data for Copper-Based Lewis Acids:
| Silyl Enol Ether | Aldehyde | Lewis Acid System | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Silyl ketene acetal of ethyl thioacetate | (Benzyloxy)acetaldehyde | ₂ (0.5 mol%) | 95 | 95:5 | 99 | [17] |
| Difluoroenoxysilane | Acylpyridine N-oxide | Cu(BF₄)₂, BOX ligand (10 mol%) | 85 | N/A | 93 | [18] |
Tin-Based Lewis Acids: Chiral Diamine Complexes for High Enantioselectivity
Chiral tin(II) Lewis acids, typically generated in situ from Sn(OTf)₂ and a chiral diamine, are highly effective catalysts for asymmetric aldol reactions.[21] The proposed mechanism involves the formation of a chiral tin(II) enolate, which then reacts with the aldehyde. The stereochemical outcome is controlled by the chiral environment created by the diamine ligand coordinated to the tin center. These systems have demonstrated high levels of enantioselectivity for a variety of substrates.
Performance Data for Tin-Based Lewis Acids:
| Enolate Source | Aldehyde | Lewis Acid System | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Silyl enol ether of acetophenone | Benzaldehyde | Sn(OTf)₂, chiral diamine, Bu₂Sn(OAc)₂ | 85 | 82:18 | 90 | [21] |
| Ketene silyl acetal | 3-Phenylpropanal | Sn(OTf)₂, chiral diamine | 80 | N/A | 96 | [21] |
Experimental Protocols
Protocol 1: Evans Asymmetric syn-Aldol Reaction (Boron-Mediated)
This protocol is a representative example of a highly diastereoselective and enantioselective syn-aldol addition using an Evans oxazolidinone chiral auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone
-
Isobutyraldehyde
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
30% Hydrogen peroxide
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the N-propionyloxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of Et₃N (1.2 equiv).
-
Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the (Z)-boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add freshly distilled isobutyraldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the addition of methanol, followed by saturated aqueous NaHCO₃ and 30% hydrogen peroxide.
-
Stir the biphasic mixture vigorously for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
Protocol 2: Catalytic Asymmetric Mukaiyama Aldol Reaction (Copper-Catalyzed)
This protocol describes a general procedure for a Cu(II)-BOX catalyzed enantioselective Mukaiyama aldol addition.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-BOX)
-
Aldehyde (e.g., Benzaldehyde)
-
Silyl enol ether (e.g., 1-(Trimethylsilyloxy)cyclohexene)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Cu(OTf)₂ (10 mol%) and the (S,S)-tBu-BOX ligand (11 mol%) in anhydrous DCM (0.1 M).
-
Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 equiv) to the catalyst solution.
-
Slowly add the silyl enol ether (1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction at -78 °C until complete conversion is observed by TLC analysis.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Warm the mixture to room temperature and extract with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
The selection of a Lewis acid for an asymmetric aldol addition is a critical decision that significantly impacts the stereochemical outcome of the reaction. Boron-based systems offer predictable and high levels of diastereoselectivity based on the well-established Zimmerman-Traxler model. Titanium Lewis acids provide a powerful tool for achieving high diastereoselectivity through chelation control. Chiral copper(II) complexes with BOX and pybox ligands have proven to be highly versatile and enantioselective catalysts for a broad range of substrates. Finally, tin(II)-diamine complexes offer another effective strategy for achieving high enantioselectivity.
The choice of the optimal Lewis acid will depend on the specific substrates, the desired stereochemical outcome (syn vs. anti), and the desired absolute stereochemistry. The experimental data and protocols provided in this guide serve as a starting point for researchers to navigate the diverse landscape of Lewis acid-catalyzed asymmetric aldol additions and to select the most appropriate system for their synthetic goals.
References
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Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120. [Link]
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Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]
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Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
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Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65-75. [Link]
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Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
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Chemistry LibreTexts. (2020). 4.4: The aldol reaction. [Link]
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Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200. [Link]
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Evans, D. A., Murry, J. A., & Kozlowski, M. C. (1996). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Aldol Additions of Silylketene Acetals to (Benzyloxy)acetaldehyde. Journal of the American Chemical Society, 118(24), 5814-5815. [Link]
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Ghosh, A. K., & Fidanze, S. (2002). Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes. Tetrahedron Letters, 43(32), 5621-5624. [Link]
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Massachusetts Institute of Technology. (2007). Organic Chemistry 5.512 Unit 6 Stereocontrolled Aldol Reactions. [Link]
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Ghosh, A. K., Fidanze, S., & Onishi, M. (2002). Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes. PubMed.[Link]
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Evans, D. A., Kozlowski, M. C., Murry, J. A., Burgey, C. S., Campos, K. R., Connell, B. T., & Staples, R. J. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde. Journal of the American Chemical Society, 121(4), 669-685. [Link]
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de la Torre, A., et al. (2022). A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N-oxides. Organic & Biomolecular Chemistry, 20(47), 9493-9497. [Link]
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Evans, D. A., Scheidt, K. A., Johnston, J. N., & Willis, M. C. (2001). Enantioselective and Diastereoselective Mukaiyama−Michael Reactions Catalyzed by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 123(19), 4480-4491. [Link]
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Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde. Semantic Scholar.[Link]
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Carreira, E. M., & Fettes, A. (2006). Catalytic Enantioselective Aldol Addition Reactions. Semantic Scholar.[Link]
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Feng, X., et al. (2018). Ligand Acceleration in Chiral Lewis Acid Catalysis. CCS Chemistry, 1(1), 18-33. [Link]
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Paton, R. S., & Houk, K. N. (2016). Origins of Stereoselectivity of Chiral Vicinal Diamine-Catalyzed Aldol Reactions. PubMed.[Link]
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Yang, K., et al. (2003). Chiral Lewis Acid-Catalyzed Asymmetric Baylis−Hillman Reactions. ResearchGate.[Link]
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Wikipedia. (n.d.). Chiral Lewis acid. [Link]
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Yang, K., et al. (2003). Chiral Lewis acid-catalyzed asymmetric Baylis-Hillman reactions. Semantic Scholar.[Link]
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Chemistry Stack Exchange. (2017). Chelation-controlled aldol: why is the α substituent pseudo-axial? [Link]
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Crimmins, M. T., & McDougall, P. J. (2003). Anti-selective aldol reactions with titanium enolates of N-glycolyloxazolidinethiones. PubMed.[Link]
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Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions.[Link]
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Denmark, S. E., et al. (2023). Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control. PubMed Central.[Link]
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Kobayashi, S., et al. (2010). Aldol Process Catalyzed by Chiral Tin Methoxides. ResearchGate.[Link]
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Cergol, K. M., & Coster, M. J. (2007). Asymmetric aldol reaction using boron enolates. PubMed.[Link]
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Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. ResearchGate.[Link]
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Denmark, S. E., et al. (2003). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. ResearchGate.[Link]
-
Mallojjala, S. C., et al. (2022). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents. PubMed Central.[Link]
-
Arslan, M., et al. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. ResearchGate.[Link]
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A Comparative Guide to Boron Reagents: 9-BBN in Hydroboration vs. Dicyclohexylboron Triflate in Aldol Reactions
In the landscape of modern organic synthesis, boron reagents stand out for their remarkable ability to control stereochemistry with precision and predictability. Among the vast toolkit available to chemists, 9-borabicyclo[3.3.1]nonane (9-BBN) and dicyclohexylboron triflate (Chx₂BOTf) are workhorse reagents, each excelling in distinct but crucial transformations. While both leverage the unique properties of boron, their applications are fundamentally different. This guide provides an in-depth comparison of these two reagents, not as direct competitors, but as masters of their respective domains: 9-BBN in the hydroboration of alkenes and Chx₂BOTf in the diastereoselective aldol reaction.
This guide is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the mechanistic underpinnings, practical applications, and experimental nuances of each reagent, enabling informed decisions in synthetic planning.
Part 1: 9-Borabicyclo[3.3.1]nonane (9-BBN) - The Gold Standard for Regio- and Stereoselective Hydroboration
9-BBN is a sterically hindered dialkylborane renowned for its exceptional performance in the hydroboration-oxidation of alkenes, a cornerstone reaction for the anti-Markovnikov hydration of carbon-carbon double bonds.[1][2][3] Its rigid, bicyclic structure is the key to its high selectivity.
Mechanism and Causality of Selectivity
The hydroboration of an alkene with 9-BBN proceeds via a concerted, four-membered transition state where the boron and hydrogen atoms add across the double bond in a syn-fashion.[3][4][5] The remarkable regioselectivity, favoring the addition of the boron atom to the less sterically hindered carbon, is a direct consequence of the significant steric bulk of the 9-BBN molecule.[6][7] This steric demand minimizes non-bonded interactions in the transition state, guiding the boron to the terminal position of an unsymmetrical alkene with near-perfect fidelity.
Compared to less hindered boranes like BH₃•THF or even dicyclohexylborane, 9-BBN exhibits superior regioselectivity.[1] Furthermore, its dimeric form is exceptionally stable, allowing it to be handled in air for brief periods, a significant practical advantage over many other air-sensitive boranes.[8][9]
Chemoselectivity
9-BBN demonstrates excellent chemoselectivity. It will preferentially hydroborate a less substituted terminal alkene in the presence of more substituted internal alkenes.[10] This property is invaluable in the synthesis of complex molecules with multiple sites of unsaturation. Moreover, 9-BBN can selectively react with alkenes over alkynes, a feature not as pronounced with less bulky boranes.[1]
Data Presentation: Regioselectivity Comparison
The following table summarizes the regioselectivity of 9-BBN compared to other boranes in the hydroboration of representative alkenes. The data underscores the superior performance of 9-BBN in directing boron addition.
| Alkene Substrate | Hydroborating Agent | % Boron Addition at Less Substituted Carbon |
| 1-Hexene | BH₃•THF | 94% |
| Dicyclohexylborane | 99% | |
| 9-BBN | >99.9% | |
| Styrene | BH₃•THF | 80% |
| Dicyclohexylborane | 98% | |
| 9-BBN | 99.8% |
Data compiled from established literature values.
Experimental Protocol: Hydroboration-Oxidation of 1-Octene with 9-BBN
This protocol details a representative procedure for the selective formation of 1-octanol.
Materials:
-
9-BBN dimer (0.5 M solution in THF)
-
1-Octene
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-octene (5.0 mmol, 1.0 equiv) to a dry flask equipped with a magnetic stir bar. Add anhydrous THF (10 mL).
-
Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add the 0.5 M solution of 9-BBN in THF (10.5 mL, 5.25 mmol, 1.05 equiv) via syringe.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add ethanol (5 mL), the 3 M NaOH solution (5 mL), and then slowly add the 30% H₂O₂ solution (5 mL). Caution: The oxidation is exothermic.
-
Workup: After the addition is complete, allow the mixture to stir at room temperature for at least 1 hour. Transfer the mixture to a separatory funnel, add water and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 1-octanol.
Part 2: Dicyclohexylboron Triflate (Chx₂BOTf) - A Precision Tool for Aldol Stereocontrol
While dicyclohexylborane (Chx₂BH) is a capable hydroborating agent, its triflate derivative, Chx₂BOTf, has carved out a distinct and critical role in the stereoselective aldol reaction. It is not used for hydroboration. Instead, it serves as a powerful Lewis acid for the generation of boron enolates from carbonyl compounds, which then react with aldehydes to form β-hydroxy carbonyl compounds with high levels of diastereoselectivity.[5]
Mechanism and the Origin of anti-Selectivity
The power of Chx₂BOTf lies in its ability, when paired with a suitable amine base, to control the geometry of the resulting boron enolate. The stereochemical outcome of the aldol reaction is dictated by the enolate geometry, which proceeds through a highly organized, six-membered chair-like Zimmerman-Traxler transition state.
For a ketone like diethyl ketone, treatment with Chx₂BOTf and a hindered base such as triethylamine (Et₃N) preferentially generates the (Z)-enolate. When this (Z)-enolate reacts with an aldehyde, the Zimmerman-Traxler model predicts the formation of the syn-aldol product. However, for carboxylic esters, the combination of Chx₂BOTf and triethylamine has been shown to produce anti-aldol products selectively. This highlights the subtle interplay between the substrate, boron reagent, and base in determining the enolate geometry and, consequently, the final product stereochemistry. The bulky cyclohexyl groups on the boron atom play a crucial role in enforcing a specific transition state geometry, leading to high diastereoselectivity.[5]
Data Presentation: Diastereoselectivity in Aldol Reactions
The selection of the boron triflate and amine base is critical for controlling the aldol stereochemistry. The following table illustrates this principle with a propionate ester substrate.
| Substrate | Boron Triflate | Amine Base | Aldehyde | Diastereomeric Ratio (anti:syn) |
| Propionate Ester | Chx₂BOTf | Et₃N | Isobutyraldehyde | 97 : 3 |
| Propionate Ester | Bu₂BOTf | i-Pr₂NEt | Isobutyraldehyde | 4 : 96 |
Data adapted from Abiko, A.; Liu, J.-F.; Masamune, S. J. Org. Chem. 1996, 61, 2590 and subsequent work.
Experimental Protocol: anti-Selective Aldol Reaction of a Carboxylic Ester
This protocol describes a general procedure for the Chx₂BOTf-mediated anti-selective aldol reaction.
Materials:
-
Dicyclohexylboron triflate (Chx₂BOTf), ~1.0 M in hexanes
-
Propionate ester substrate
-
Triethylamine (Et₃N), distilled
-
Aldehyde, distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Phosphate buffer (pH 7)
-
Methanol
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add the propionate ester (1.0 mmol, 1.0 equiv) and anhydrous CH₂Cl₂ (5 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Enolate Formation: Add triethylamine (1.2 mmol, 1.2 equiv). Then, add the Chx₂BOTf solution (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise over 10 minutes. Stir the resulting slurry at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour.
-
Aldol Addition: Cool the mixture back down to -78 °C. Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise. Stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.
-
Quenching and Workup: Quench the reaction by adding 5 mL of pH 7 phosphate buffer, followed by 15 mL of methanol. With vigorous stirring, add 15 mL of 30% H₂O₂. Caution: Exothermic reaction. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extraction: Remove most of the organic solvents under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired anti-aldol adduct.
Conclusion: Choosing the Right Boron Reagent for the Task
This guide illustrates that while 9-BBN and dicyclohexylboron triflate are both powerful boron-based reagents, they are not interchangeable. Their structural and electronic properties have been expertly harnessed for entirely different, yet equally important, synthetic transformations.
-
9-BBN is the reagent of choice for hydroboration , offering unparalleled regio- and chemoselectivity in the synthesis of anti-Markovnikov alcohols from alkenes. Its steric bulk is its defining feature, ensuring predictable outcomes across a wide range of substrates.
-
Dicyclohexylboron triflate (Chx₂BOTf) is a specialist in the boron-mediated aldol reaction . It acts as a Lewis acid to generate specific boron enolate geometries, which in turn function as precursors to highly diastereomerically enriched syn or anti aldol products, depending on the substrate and reaction conditions.
For the synthetic chemist, understanding the distinct reactivity profiles of these reagents is paramount. The choice is not a matter of one being "better," but of selecting the precisely engineered tool for the specific stereochemical challenge at hand.
References
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Narasimhan, S.; Chen, C. H. T. (2007). 9-Borabicyclo[3.3.1]nonane. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
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Dhillon, R. S. (2007). Hydroboration and Organic Synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). Springer. [Link]
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Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]
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Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons, Inc. [Link]
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Zimmerman, H. E.; Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
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Brown, H. C.; Knights, E. F.; Scouten, C. G. (1974). Hydroboration. XXXVI. A convenient synthesis of 9-borabicyclo[3.3.1]nonane, a uniquely selective hydroborating agent. Journal of the American Chemical Society, 96(25), 7765-7770. [Link]
-
Abiko, A.; Liu, J.-F.; Masamune, S. (2002). Boron-Mediated Aldol Reaction of Carboxylic Esters: Complementary anti- and syn-Selective Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 67(15), 5250–5256. [Link]
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Soderquist, J. A.; Negron, A. (1998). Dicyclohexylboron Trifluoromethanesulfonate. Organic Syntheses, Coll. Vol. 9, p.95. [Link]
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Zweifel, G.; Ayyangar, N. R.; Brown, H. C. (1963). Hydroboration. XVI. The hydroboration of dienes with diborane and disiamylborane. Journal of the American Chemical Society, 85(14), 2072–2075. [Link]
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Abiko, A.; Liu, J.-F.; Masamune, S. (1997). A Boron-Mediated Anti-Selective Aldol Reaction of Carboxylic Esters. Journal of the American Chemical Society, 119(10), 2586–2587. [Link]
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A Senior Application Scientist's Guide to Validating Stereochemical Outcomes of Dicyclohexylboron Triflate-Mediated Aldol Reactions
In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount. The dicyclohexylboron triflate (Cy₂BOTf) mediated aldol reaction stands as a cornerstone methodology for the stereoselective formation of carbon-carbon bonds, particularly for achieving syn-diastereoselectivity. This guide provides an in-depth analysis of the reaction's mechanistic underpinnings, a robust experimental protocol, and a comparative framework for validating its stereochemical outcome against other common boron reagents.
The Mechanistic Basis of Stereocontrol: The Zimmerman-Traxler Model
The remarkable stereoselectivity of the dicyclohexylboron triflate-mediated aldol reaction is rationalized by the Zimmerman-Traxler transition state model. The reaction proceeds through a highly organized, chair-like six-membered ring transition state. The steric bulk of the dicyclohexyl groups on the boron atom plays a crucial role in the formation of the boron enolate. When a ketone is treated with Cy₂BOTf and a tertiary amine base (e.g., triethylamine or Hünig's base), a (Z)-enolate is preferentially formed. This (Z)-enolate then reacts with an aldehyde via a chair-like transition state where the aldehyde's R group (R²) and the enolate's R group (R¹) both occupy pseudo-equatorial positions to minimize steric hindrance. This arrangement directly leads to the formation of the syn-aldol adduct.
The choice of base and reaction conditions is critical for ensuring the selective formation of the (Z)-enolate, which is the key to high syn-selectivity. Dicyclohexylboron triflate is particularly effective in this regard due to the steric bulk of the cyclohexyl groups, which favors the kinetic formation of the (Z)-enolate over the thermodynamic (E)-enolate.
A Senior Application Scientist's Guide to Stereoselective Aldol Reactions: The Efficacy of Dicyclohexylboron Triflate versus Competing Boron Reagents
In the intricate field of organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The aldol reaction stands as one of the most powerful methods for constructing carbon-carbon bonds, creating up to two new stereocenters in a single operation.[1] The advent of boron-mediated aldol reactions marked a significant leap forward, offering a reliable pathway to high levels of stereocontrol.[2][3] This is largely attributed to the formation of a highly ordered, chair-like transition state, as rationalized by the Zimmerman-Traxler model.[4][5]
The short boron-oxygen and boron-carbon bond lengths, compared to those of other metal enolates (e.g., lithium or sodium), lead to a more compact and rigid cyclic transition state.[2][3] This structural constraint amplifies the steric interactions between substituents, thereby enabling a high degree of stereochemical communication and predictability. The choice of ligands on the boron atom is therefore a critical parameter that allows chemists to steer the reaction toward a desired stereochemical outcome.
This guide provides an in-depth comparison of dicyclohexylboron triflate (c-Hex₂BOTf), a key reagent for achieving anti-diastereoselectivity, with other commonly employed boron reagents. We will explore the mechanistic underpinnings of their differential efficacy, present supporting experimental data, and provide a validated protocol for practical application.
The Zimmerman-Traxler Model: The Cornerstone of Boron Aldol Stereoselectivity
To appreciate the nuanced differences between boron reagents, one must first understand the governing mechanistic principle: the Zimmerman-Traxler model.[4][6] Originally proposed in 1957, this model postulates that the reaction proceeds through a six-membered, chair-like pericyclic transition state where the boron atom coordinates both the enolate oxygen and the aldehyde oxygen.[5][7]
The critical insight of this model is that the geometry of the pre-formed enolate—either (E) or (Z)—directly dictates the relative stereochemistry of the aldol product.
-
(Z)-Enolates yield syn-aldol products: To minimize destabilizing 1,3-diaxial interactions in the chair transition state, the substituents on both the enolate (R¹) and the aldehyde (R²) are forced into pseudo-equatorial positions, resulting in a syn relationship.[4][5]
-
(E)-Enolates yield anti-aldol products: For an (E)-enolate, the enolate substituent (R¹) is already positioned to occupy a pseudo-equatorial orientation. To avoid steric clash, the aldehyde substituent (R²) also adopts a pseudo-equatorial position, leading to an anti diastereomer.[5]
The selection of the boron reagent is the primary method for controlling the initial (E) or (Z) geometry of the enolate, thereby determining the final stereochemical outcome.
Comparative Analysis of Boron Reagents
The efficacy of a boron reagent in an aldol reaction is defined by its ability to selectively generate one enolate geometry over the other. This selectivity is almost entirely governed by the steric bulk of the alkyl groups attached to the boron atom.
Dicyclohexylboron Triflate (c-Hex₂BOTf): The Specialist for anti-Selectivity
Dicyclohexylboron triflate is a highly effective reagent for the stereoselective synthesis of anti-aldol adducts.[8][9]
-
Mechanism of Action: The defining feature of c-Hex₂BOTf is the presence of two bulky cyclohexyl groups. During the enolization of a ketone or ester with a tertiary amine base, these bulky groups create a highly congested steric environment. To minimize non-bonded interactions, the reaction proceeds through a transition state that leads preferentially to the (E)-boron enolate . As predicted by the Zimmerman-Traxler model, this (E)-enolate then reacts with an aldehyde to furnish the anti-aldol product with high diastereoselectivity.[5]
-
Causality: The preference for the (E)-enolate arises from minimizing steric clashes between the carbonyl substituent (R¹) and the bulky cyclohexyl groups on the boron. The alternative transition state leading to the (Z)-enolate would involve a severe steric penalty, making it a much higher energy pathway.
Di-n-butylboron Triflate (n-Bu₂BOTf): The Standard for syn-Selectivity
In contrast to its dicyclohexyl counterpart, di-n-butylboron triflate is the quintessential reagent for producing syn-aldol adducts, most famously in the context of the Evans Asymmetric Aldol Reaction.[10][11]
-
Mechanism of Action: The n-butyl groups are sterically less demanding than cyclohexyl groups. This reduced steric hindrance allows for the formation of the thermodynamically favored (Z)-boron enolate , particularly when using substrates with chiral auxiliaries like the Evans oxazolidinones.[5][10] The subsequent reaction of this (Z)-enolate with an aldehyde proceeds through the corresponding chair transition state to deliver the syn-aldol product, often with exceptional levels of stereocontrol.[11][12]
-
Causality: In the enolization of N-acylated Evans oxazolidinones, the formation of the (Z)-enolate is favored because it avoids dipole-dipole repulsion between the two carbonyl groups of the imide, allowing the auxiliary to effectively shield one face of the enolate.[11] The less encumbering n-butyl groups on the boron readily accommodate this arrangement.
9-Borabicyclo[3.3.1]nonane (9-BBN) Derivatives
While 9-BBN itself is a cornerstone reagent for hydroboration due to its excellent regioselectivity and steric sensitivity, its triflate derivative (9-BBN-OTf) is less commonly used for aldol reactions compared to c-Hex₂BOTf and n-Bu₂BOTf.[13] Its rigid, bicyclic structure imparts significant steric bulk, and while it can be used to generate boron enolates, the wealth of literature and predictable outcomes heavily favor the more established dialkylboron triflates for achieving high diastereoselectivity in aldol additions.
Borane-Tetrahydrofuran Complex (BH₃·THF)
It is crucial to distinguish the role of BH₃·THF from the dialkylboron triflates discussed above. BH₃·THF is not used to generate boron enolates for aldol reactions. Instead, it serves two primary, distinct purposes in organic synthesis:
-
Reducing Agent: It is a powerful and selective reducing agent for functional groups such as carboxylic acids and amides.[14][15]
-
Borane Source: It acts as a source of borane (BH₃) for hydroboration reactions or for the in situ formation of catalytic systems, such as the oxazaborolidine catalyst used in the Corey-Itsuno-Shibata (CBS) enantioselective reduction of ketones.[16][17][18]
Therefore, BH₃·THF is not a comparable alternative to c-Hex₂BOTf for mediating aldol reactions; it is a reagent for fundamentally different chemical transformations.
Data-Driven Performance Comparison
The choice between c-Hex₂BOTf and n-Bu₂BOTf is dictated by the desired diastereomeric outcome. The following table summarizes representative experimental data highlighting their complementary selectivity.
| Ketone/Imide Substrate | Aldehyde | Boron Reagent | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Product | Reference |
| Ethyl Propionate Imide¹ | Benzaldehyde | n-Bu₂BOTf | Et₃N | -78 | 77 | >99:1 | syn | [5] |
| Ethyl Propionate Imide¹ | Benzaldehyde | c-Hex₂BCl² | Et₃N | -78 | 75 | >97:3 | anti | [5] |
| Methyl Phenylacetate | Isovaleraldehyde | c-Hex₂BOTf | Et₃N | -78 | 85 | 96:4 | anti | [9] |
| Methyl Phenylacetate | Isovaleraldehyde | n-Bu₂BOTf | i-Pr₂NEt | 25 | 78 | 4:96 | syn | [9] |
¹Substrate is N-propionyl-(S)-4-isopropyloxazolidin-2-one (an Evans auxiliary). ²Dicyclohexylboron chloride (c-Hex₂BCl) is used here, which functions similarly to the triflate in promoting (E)-enolate formation.[5]
Experimental Protocol: anti-Selective Aldol Reaction using c-Hex₂BOTf
This protocol describes a general procedure for the highly diastereoselective synthesis of an anti-aldol product. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
I. Materials and Reagents
-
Carbonyl substrate (e.g., ketone, ester): 1.0 eq
-
Dicyclohexylboron triflate (c-Hex₂BOTf), 1.0 M solution in hexanes: 1.1 eq[8]
-
Triethylamine (Et₃N), freshly distilled: 1.2 eq
-
Aldehyde, freshly distilled: 1.1 eq
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Phosphate buffer (pH 7)
-
30% Hydrogen peroxide (H₂O₂)
II. Reaction Procedure
-
Setup: To an oven-dried, round-bottomed flask equipped with a magnetic stir bar, add the carbonyl substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Enolization:
-
Slowly add the c-Hex₂BOTf solution (1.1 eq) via syringe.
-
Subsequently, add triethylamine (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete enolate formation. The choice of a non-nucleophilic amine is critical; it must be basic enough to facilitate deprotonation but not compete as a nucleophile.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Low temperatures are essential to maintain kinetic control and prevent side reactions or enolate equilibration.[4]
-
Add the aldehyde (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction at -78 °C by adding 1 mL of pH 7 phosphate buffer.
-
Remove the cooling bath and add 3 mL of methanol, followed by the slow, careful addition of 3 mL of 30% H₂O₂ (exothermic reaction).
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The oxidative workup cleaves the stable boron-aldolate intermediate to release the desired β-hydroxy carbonyl product.[19][20]
-
-
Isolation and Purification:
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Outlook
The strategic selection of boron reagents is paramount for controlling the stereochemical outcome of the aldol reaction. Dicyclohexylboron triflate has firmly established itself as the reagent of choice for achieving high anti-diastereoselectivity, a direct consequence of the steric bulk of its cyclohexyl ligands, which preferentially directs enolization to the (E)-geometry. Its efficacy stands in complementary opposition to di-n-butylboron triflate, the gold standard for accessing syn-aldol products via (Z)-enolates. Other reagents, such as borane-THF, operate in entirely different mechanistic realms and are not suitable alternatives for this purpose.
For researchers, scientists, and drug development professionals, a deep, mechanistically-grounded understanding of these reagents is indispensable. It empowers the rational design of synthetic routes to complex, stereochemically rich molecules, enabling the efficient construction of the chiral architectures that are often the basis of biological function.
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Cergol, K. M., & Coster, M. J. (2007). Asymmetric aldol reaction using boron enolates. PubMed. [Online]. Available: [Link]
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Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 139(29), 10006–10016. [Online]. Available: [Link]
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Organic Syntheses. (n.d.). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses. [Online]. Available: [Link]
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Reissig, H.-U., & Zimmer, R. (2012). Highly Stereoselective Aldol Reactions in the Total Syntheses of Complex Natural Products. The Chemical Record, 12(1), 127-145. [Online]. Available: [Link]
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Evans, D. A., et al. (1981). Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Online]. Available: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Dicyclohexyl(trifluoromethanesulfonyloxy)borane
This document provides a detailed protocol for the safe handling and disposal of Dicyclohexyl(trifluoromethanesulfonyloxy)borane, also known as Dicyclohexylboron Triflate (Cy₂BOTf). As a potent Lewis acid and a moisture-sensitive reagent, its deactivation requires a carefully controlled and methodical approach.[1][2] This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals, who have experience handling reactive chemicals. The procedures outlined below are designed to mitigate risks by systematically neutralizing the compound's reactive components.
Core Hazard Analysis: Understanding the Reactivity
Proper disposal begins with a fundamental understanding of the compound's hazards. This compound is classified as a corrosive substance that causes severe skin burns and eye damage (H314) and is harmful if swallowed (H302).[1][3] Its primary operational hazard stems from its high sensitivity to moisture and heat.[4]
Upon contact with protic substances like water or alcohols, the compound undergoes rapid hydrolysis. This reaction is highly exothermic and breaks the compound down into two distinct, hazardous byproducts:
-
Dicyclohexylborinic Acid (or related borane species): Organoboranes can be highly reactive and, in some cases, pyrophoric.[5][6] Their quenching often results in the evolution of flammable hydrogen gas.[5]
-
Trifluoromethanesulfonic Acid (Triflic Acid): An exceptionally strong "superacid" that is significantly more acidic than sulfuric acid.[7] This byproduct is highly corrosive and requires thorough neutralization.
Therefore, the disposal strategy is a two-stage process: first, the controlled quenching of the reactive organoborane moiety, and second, the complete neutralization of the resulting triflic acid.
Engineering Controls and Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted within a certified chemical fume hood to control the release of flammable or noxious gases.[8] A safety shower and eyewash station must be readily accessible within a 10-second travel time.[8]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards worn with a full-face shield. | Protects against splashes of corrosive materials and potential energetic reactions. |
| Protective Clothing | A flame-resistant (FR) laboratory coat must be worn.[8][9] Clothing worn underneath should be made of natural fibers like cotton. | Standard lab coats are combustible; an FR coat provides critical protection in case of fire. Synthetic clothing can melt and adhere to skin. |
| Hand Protection | Chemical-resistant nitrile gloves are suitable for incidental contact. For larger quantities, consider heavy-duty chemical-resistant gloves. | Prevents skin contact with this corrosive compound. Gloves should be inspected before use and changed immediately if contaminated. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills. |
Step-by-Step Disposal Protocols
Two distinct protocols are provided based on the quantity of waste. For all procedures, ensure an appropriate quenching vessel is used (e.g., a round-bottom flask) that is at least five times larger than the final volume of the solution to accommodate gas evolution and potential foaming.
Protocol A: Disposal of Small Residual Quantities (e.g., Contaminated Glassware)
This procedure is suitable for quenching the small amounts of reagent remaining in reaction flasks, cannulas, or syringes after a reaction.
-
Initial Rinse (Inert Solvent): Under an inert atmosphere (e.g., nitrogen or argon), rinse the glassware or apparatus with a small volume of an anhydrous, inert solvent such as hexane or tetrahydrofuran (THF). This dilutes the reactive material.
-
Transfer to Quenching Flask: Transfer the solvent rinse into a separate flask designated for quenching, which contains a stir bar and is maintained under an inert atmosphere.
-
Cooling: Place the quenching flask in an ice/water bath to cool it to approximately 0 °C. This is critical for managing the exotherm of the subsequent steps.
-
Initial Quenching (Alcohol): While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise to the quenching flask.[10] Isopropanol reacts more controllably with boranes than water.[10] Continue the addition until gas evolution (hydrogen) ceases.
-
Final Quenching (Water): After the reaction with isopropanol has subsided, slowly add water dropwise to ensure complete hydrolysis of any remaining borane species.
-
Neutralization: Remove the flask from the ice bath. Slowly add a basic solution (e.g., saturated sodium bicarbonate or 1 M sodium hydroxide) until the pH of the aqueous layer is between 6 and 9. Test the pH using litmus paper or a calibrated pH meter.
-
Final Disposal: Once neutralized, the resulting solution can be disposed of in the appropriate aqueous hazardous waste container, in accordance with local institutional guidelines.[11][12]
Protocol B: Disposal of Bulk Quantities or Unused Reagent
This procedure is for disposing of larger volumes of the reagent or entire reaction mixtures containing the reagent. It requires a more cautious and controlled approach.
-
Setup and Inerting: In a chemical fume hood, assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet connected to a bubbler to vent excess pressure and evolved gases safely.[10]
-
Dilution: Transfer the this compound solution to be quenched into the flask. Dilute it with an equal volume of an anhydrous, inert solvent (e.g., hexane or THF) to reduce its concentration and help dissipate heat.
-
Cooling: Immerse the flask in an ice/water bath and begin stirring. Allow the solution to cool to 0 °C before proceeding.
-
Controlled Quenching with Alcohol: Fill the dropping funnel with isopropanol. Add the isopropanol dropwise to the stirred, cooled solution. The rate of addition should be slow enough to keep the reaction temperature below 25 °C and control the rate of hydrogen gas evolution.[5]
-
Warm to Ambient Temperature: Once the isopropanol addition is complete and gas evolution has visibly subsided, remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour.
-
Complete Hydrolysis with Water: Re-cool the flask in an ice bath. Slowly add water via the dropping funnel to ensure complete hydrolysis of all borane species.
-
Neutralization of Triflic Acid: While stirring, slowly add a basic solution (e.g., saturated sodium bicarbonate or 1 M sodium hydroxide) to neutralize the triflic acid formed during hydrolysis.[13] This step is also exothermic; add the base slowly and monitor the temperature. Continue adding base until the pH of the solution is stable between 6 and 9.
-
Waste Consolidation: The final, neutralized mixture should be transferred to a clearly labeled hazardous waste container for disposal by a licensed professional waste service, as per institutional and local regulations.[14]
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Do not allow the spill to come into contact with water or other chemicals. Remove all combustible materials from the vicinity.
-
Absorb: Wearing the full PPE detailed in Section 2, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or powdered lime. Do not use paper towels or other combustible materials.
-
Collect: Carefully sweep the absorbed material into a dry, sealable container.
-
Decontaminate: The collected material must be treated as hazardous waste and quenched using Protocol B in a safe location within a fume hood.
-
Clean: Once the bulk material is removed, decontaminate the spill surface with a basic solution, followed by soap and water.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for selecting the appropriate disposal protocol.
Caption: Decision workflow for the disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Dicyclohexyl(trifluoromethanesulfonyloxy)borane
As researchers dedicated to advancing drug development, our work inherently involves handling highly reactive and hazardous materials. Dicyclohexyl(trifluoromethanesulfonyloxy)borane, a potent Lewis acid and versatile reagent in organic synthesis, is one such compound that demands our utmost respect and a meticulous approach to safety.[1][2] Its utility is matched by its hazards, primarily its severe corrosivity and high sensitivity to moisture.[3][4]
This guide moves beyond a simple checklist. It provides a comprehensive, field-tested framework for personal protective equipment (PPE) and handling protocols, grounded in the chemical's specific reactivity. Our objective is to build a self-validating system of safety where each step and piece of equipment is chosen for a clear, causal reason, ensuring your protection and the integrity of your research.
Core Hazard Analysis: Understanding the "Why" Behind the PPE
Effective protection begins with a precise understanding of the risks. This compound presents three primary hazards that dictate our PPE strategy.
-
Extreme Corrosivity (H314): The Globally Harmonized System (GHS) classifies this compound as causing severe skin burns and eye damage.[5] This is not merely an irritant; contact can cause immediate and deep tissue damage. The primary driver of this corrosivity is its rapid reaction with moisture.
-
Moisture Sensitivity: The trifluoromethanesulfonyloxy (triflate) group is an excellent leaving group and is highly susceptible to hydrolysis. Upon contact with even trace amounts of water—such as moisture on the skin or in the air—the compound decomposes to release dicyclohexylborinic acid and trifluoromethanesulfonic acid (triflic acid).[4] Triflic acid is one of the strongest known Brønsted acids, making the hydrolysis product intensely corrosive.
-
Inhalation and Ingestion Hazard (H302): As a crystalline powder, there is a risk of aerosolization, leading to respiratory tract irritation and damage.[1][5] It is also classified as harmful if swallowed.[6]
A Multi-Layered PPE Strategy: Your Personal Defense System
Given the hazards, a single layer of protection is insufficient. We must employ a multi-layered system designed to protect against direct contact, splashes, and inhalation.
Primary Barrier: Skin and Body Protection
This is your first line of defense against direct contact and spills.
-
Laboratory Coat: A standard cotton lab coat is inadequate. A flame-retardant lab coat (e.g., Nomex®) is mandatory.[7] While this specific borane is not pyrophoric, borane reagents can be, and working with reactive chemicals necessitates a higher standard of flame resistance.[8] The coat must be fully buttoned with sleeves rolled down.
-
Gloves: Double-gloving is essential. This provides a robust barrier and a critical safety check.
-
Inner Glove: A standard disposable nitrile glove. This provides dexterity and a base layer of chemical protection.
-
Outer Glove: A heavier-duty chemical-resistant glove (e.g., neoprene or butyl rubber) should be worn over the nitrile glove.[9] Always inspect gloves for pinholes or degradation before use.[10] If contact with the reagent occurs, remove both gloves immediately, wash your hands thoroughly, and don a new pair.
-
-
Full Coverage: Long pants and closed-toe, chemical-resistant shoes are required at all times.[7]
Secondary Barrier: Eye and Face Protection
Protecting your eyes from a corrosive substance is critical, as eye damage can be irreversible.
-
Chemical Splash Goggles: Standard safety glasses are not sufficient. You must wear fully-enclosed, indirectly vented chemical splash goggles that meet ANSI Z87.1 standards.[7]
-
Face Shield: When handling larger quantities (>1 g) or performing operations with a higher splash potential (e.g., quenching a reaction), a full-face shield must be worn in addition to your chemical splash goggles.[11] This provides a secondary barrier protecting the entire face.
Tertiary Barrier: Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary method for preventing inhalation exposure.[12]
-
Fume Hood: All handling of this compound solid must be performed inside a properly functioning chemical fume hood.
-
Respirator: If engineering controls are insufficient or during a large spill cleanup, respiratory protection may be necessary. A full-facepiece respirator with cartridges appropriate for organic vapors and acid gases would be required.[13] Use of a respirator requires prior medical clearance, training, and fit-testing.[7]
PPE Summary Table
| Protection Level | Required Equipment | Standard/Specification | Rationale |
| Primary (Skin) | Flame-Retardant Lab Coat | NFPA 2112 | Protection from reactive chemical splashes. |
| Double Gloves (Inner: Nitrile, Outer: Neoprene/Butyl) | Consult Manufacturer's Resistance Chart | Prevents corrosive burns from direct contact and hydrolysis on skin. | |
| Long Pants & Closed-Toe Shoes | N/A | Protects lower extremities from spills. | |
| Secondary (Face) | Chemical Splash Goggles | ANSI Z87.1 | Prevents irreversible eye damage from splashes. |
| Full Face Shield (in addition to goggles) | ANSI Z87.1 | Required for larger quantities or high-splash-risk tasks. | |
| Tertiary (Respiratory) | Certified Chemical Fume Hood | N/A | Primary engineering control to prevent inhalation of powder. |
Operational Plan: Safe Handling Workflow
Properly using PPE is as important as selecting it. The following step-by-step protocol integrates PPE use into the handling workflow for this air- and moisture-sensitive reagent.[8][14]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all glassware is oven-dried to remove adsorbed moisture.[14]
-
Prepare your workspace inside a chemical fume hood. Remove all unnecessary items.
-
Have quenching and spill cleanup materials readily available.
-
-
Don PPE: Put on your full PPE ensemble in the correct order: inner gloves, lab coat, outer gloves, goggles, and finally, face shield if required.
-
Inert Atmosphere: Purge the reaction flask and any transfer tools (e.g., cannula, funnel) with a dry, inert gas like nitrogen or argon.[8]
-
Weighing & Transfer:
-
Briefly remove the reagent container from inert storage (e.g., desiccator or glovebox).
-
Weigh the required amount of this compound in a closed container or directly into the inerted reaction vessel if possible.
-
Work efficiently to minimize exposure to atmospheric moisture.
-
Securely close the main reagent container, purge the headspace with inert gas, and return it to storage.
-
-
Post-Transfer:
-
Wipe down any contaminated surfaces (spatula, weigh boat) with a cloth lightly dampened with an inert solvent (e.g., hexane) inside the fume hood. This cloth must then be properly quenched.
-
Proceed with your chemical reaction under an inert atmosphere.
-
Workflow Visualization
The following diagram illustrates the critical decision points and actions for safely handling the reagent.
Caption: Safe handling workflow for this compound.
Disposal Plan: Quenching and Decontamination
Never dispose of reactive borane reagents directly. They must be neutralized ("quenched") first. This is a hazardous procedure that requires the same level of PPE as the initial handling.
Quenching Protocol for Excess Reagent and Contaminated Materials
-
Prepare a Quenching Station: In a fume hood, place a flask of appropriate size (at least 5x the volume of the solution to be quenched) in an ice/water bath to manage the exothermic reaction.[15]
-
Inert Dilution: Dilute the reagent or reaction mixture with an inert, high-boiling solvent like toluene.
-
Slow Addition of Isopropanol: Under an inert atmosphere and with vigorous stirring, slowly add isopropanol dropwise via an addition funnel.[16] Gas evolution (hydrogen) will occur. Control the addition rate to keep the reaction from becoming too vigorous.
-
Addition of Methanol: Once the gas evolution from isopropanol subsides, slowly add methanol to quench any remaining reactive species.
-
Final Water Quench: Finally, very cautiously add water dropwise to ensure complete hydrolysis.
-
Neutralization and Disposal: The resulting solution can be neutralized with sodium bicarbonate and disposed of as hazardous waste according to your institution's guidelines.[16]
Disposal of Contaminated PPE
-
Gloves: Remove the outer glove first by peeling it off without touching the outer surface. Then, remove the inner glove. Dispose of both as solid hazardous waste.
-
Lab Coat: If significant contamination occurs, the lab coat must be professionally decontaminated or disposed of as hazardous waste. Do not take it home.
-
Other Solid Waste: Any contaminated weigh boats, wipes, or silica gel should be quenched cautiously using the procedure above before being disposed of as solid hazardous waste.
By adhering to this comprehensive safety and logistical plan, you build a deep, trustworthy system of protection that extends beyond the product itself, ensuring that your valuable research can proceed without compromising personal or environmental safety.
References
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Starshinechemical. This compound. Available at: [Link]
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American Chemical Society. Safe Handling of Boranes at Scale. Available at: [Link]
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Columbia University. The Safe Use of Pyrophoric Reagents. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Understanding the Hazards and Safe Handling of Methyl Triflate. Available at: [Link]
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Reddit. Working with Triflates. Available at: [Link]
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University of California, Santa Cruz. Chemical Safety: Personal Protective Equipment. Available at: [Link]
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University of California, Irvine. Quenching Solvents and Drying Still Bottoms. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
